H-Gly-Ala-Hyp-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYQPXQVMSTRG-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Collagen-Derived Tripeptide H-Gly-Ala-Hyp-OH
This document provides a comprehensive technical overview of the tripeptide H-Gly-Ala-Hyp-OH (Glycyl-L-Alanyl-L-Hydroxyproline), a molecule of significant interest due to its origin as a structural fragment of collagen. This guide is intended for researchers and professionals in biochemistry, drug development, and materials science, offering detailed information on its chemical structure, properties, synthesis, and biological significance.
Chemical Identity and Physicochemical Properties
This compound is a tripeptide composed of glycine, alanine, and hydroxyproline residues. The "H-" prefix indicates a free amine group at the N-terminus (Glycine), and the "-OH" suffix signifies a free carboxyl group at the C-terminus (Hydroxyproline). The most common and biologically relevant isomer of hydroxyproline is (2S,4R)-4-hydroxyproline, which is assumed in this guide. This tripeptide is a fundamental unit of collagen, the most abundant protein in mammals, where it contributes to the stability of the characteristic triple helix structure.[1][2]
-
IUPAC Name: (2S,4R)-1-((S)-2-(2-aminoacetamido)propanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
Sequence: Gly-Ala-Hyp
-
CAS Number: 22028-81-5[3]
Figure 1: 2D chemical structure of this compound.
The quantitative properties of this compound are summarized in the table below. Note that while the molecular formula and weight are exact, other parameters like pKa and logP are estimated based on the constituent amino acids and standard peptide models, as direct experimental values are not widely published.
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₀H₁₇N₃O₅ | - | Calculated |
| Molecular Weight | 275.26 | g/mol | Calculated |
| Appearance | White to off-white solid | - | Typical for peptides |
| pKa (N-terminus) | ~8.0 | - | Estimated (Glycine Amine) |
| pKa (C-terminus) | ~3.5 | - | Estimated (Hyp Carboxyl) |
| Isoelectric Point (pI) | ~5.75 | - | Estimated |
| logP | -3.5 | - | Estimated (Hydrophilic) |
| Solubility | Soluble in water | - | Expected for a short, polar peptide |
Synthesis and Characterization Protocols
The most efficient and common method for producing this compound in a laboratory setting is through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[4][5] This strategy involves building the peptide chain sequentially on an insoluble resin support, which simplifies purification by allowing excess reagents to be washed away after each step.
The general workflow for the manual synthesis of this compound is depicted below.
This protocol describes the synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Hyp(tBu)-Wang resin.
Materials:
-
Fmoc-Hyp(tBu)-Wang resin (0.5 mmol/g substitution)
-
Fmoc-Ala-OH, Fmoc-Gly-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell 200 mg of Fmoc-Hyp(tBu)-Wang resin in 5 mL of DMF within a fritted reaction vessel for 30 minutes. Drain the DMF.
-
Alanine Coupling Cycle:
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (3 eq., 0.3 mmol) with HBTU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF for 5 minutes. Add this solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours. Monitor reaction completion with a Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Glycine Coupling Cycle: Repeat the deprotection, washing, and coupling steps from 2a-2e using Fmoc-Gly-OH.
-
Final Deprotection: Perform a final Fmoc deprotection on the N-terminal glycine residue as described in step 2a. Wash with DMF (5x), followed by DCM (3x), and dry the resin under vacuum.
-
Cleavage and Deprotection: Add 2 mL of freshly prepared cleavage cocktail to the dry resin in a fume hood. Agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold centrifuge tube. Add 10 mL of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge to pellet the crude peptide. Decant the ether and wash the pellet twice with cold ether. Dry the resulting white solid under vacuum.
Purification:
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
-
Purify using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor elution at 215-220 nm and collect fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.
Characterization:
-
Mass Spectrometry (MS): Dissolve a small amount of the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid. Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 276.1241 m/z. Tandem MS (MS/MS) can be used to confirm the sequence by analyzing the fragmentation pattern (b- and y-ions).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 1-5 mg of the peptide in D₂O or 90% H₂O/10% D₂O. Acquire 1D ¹H and 2D spectra (e.g., COSY, TOCSY, HSQC) to assign proton and carbon signals and confirm the covalent structure and stereochemistry of the amino acid residues.
Biological Activity and Signaling Pathway
This compound is a type of collagen-derived tripeptide (CTP). While studies on this exact sequence are limited, extensive research on similar CTPs, particularly those containing the Gly-Pro-Hyp motif, has revealed significant biological activities. These peptides are not merely inert structural fragments but act as signaling molecules.
Known Biological Activities of Collagen Tripeptides:
-
Stimulation of Collagen Synthesis: CTPs have been shown to upregulate the expression of collagen genes in fibroblasts. This activity is crucial for skin health, wound healing, and maintaining the integrity of the extracellular matrix (ECM).
-
Anti-Aging Effects: In model organisms like C. elegans, CTPs can extend lifespan and delay aging by promoting ECM youthfulness.
-
Sarcopenia Amelioration: Supplementation with CTPs has been found to improve age-associated muscle loss (sarcopenia) in mice by enhancing protein synthesis and suppressing proteolytic pathways.
-
Fibroblast Proliferation: Specific di- and tripeptides containing hydroxyproline, such as Pro-Hyp and Ala-Hyp, can trigger the growth of skin fibroblasts.
A key mechanism underlying the bioactivity of CTPs involves the p38 mitogen-activated protein kinase (MAPK) signaling cascade. Studies have demonstrated that CTPs can activate this pathway, leading to the downstream activation of transcription factors (like SKN-1 in C. elegans) that subsequently induce the expression of collagen and other stress-response genes. This conserved pathway is a primary mediator of the anti-aging and tissue-regenerating effects of these peptides.
Conclusion
This compound is a well-defined tripeptide that serves as both a structural component of collagen and a bioactive signaling molecule. Its synthesis can be reliably achieved using standard SPPS protocols, and its structure can be confirmed with modern analytical techniques like mass spectrometry and NMR. Based on evidence from related collagen-derived peptides, this compound likely contributes to tissue homeostasis and anti-aging processes by stimulating collagen production through pathways such as the p38 MAPK cascade. This technical profile provides a foundational resource for further investigation into its specific applications in regenerative medicine, dermatology, and nutritional science.
References
- 1. A Collagen Hydrolysate Containing Tripeptides Ameliorates Sarcopenia in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 22028-81-5 [amp.chemicalbook.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
The Multifaceted Functional Role of the Gly-Ala-Hyp Peptide Sequence: A Technical Guide
For Immediate Release
A Deep Dive into the Bioactive Tripeptide Gly-Ala-Hyp for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functional properties of the Glycine-Alanine-Hydroxyproline (Gly-Ala-Hyp) peptide sequence, a key constituent of collagen. This document collates available quantitative data, details relevant experimental protocols, and elucidates the signaling pathways associated with its biological activities.
Core Functions and Biological Activities
The Gly-Ala-Hyp tripeptide, a recurring motif in collagen protein, is increasingly recognized for its bioactive properties following its release during collagen hydrolysis.[1] While often studied as part of larger collagen-derived peptides, emerging evidence points towards its specific roles in various physiological processes, including skin health, vascular function, and cellular signaling.
Quantitative Data Summary
The following table summarizes the quantitative data associated with peptides containing the Gly-Ala-Hyp sequence, providing insights into their efficacy. Direct quantitative data for the isolated Gly-Ala-Hyp tripeptide is limited in the current literature; therefore, data from larger peptides featuring this sequence are included to provide a functional context.
| Peptide Sequence | Assay | Target/Cell Line | Concentration/Dose | Result | Citation |
| Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro | Nitric Oxide (NO) Production | Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Stimulation of NO production | [2] |
| Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro | eNOS Phosphorylation (Ser1179) | Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Increased phosphorylation | [2] |
| Collagen Hydrolysate (rich in Gly-Pro-Hyp, similar motifs) | Skin Hydration, Elasticity, Wrinkle Reduction | Human Subjects | 1,000-2,500 mg/day | Visible improvements within 8-12 weeks | [3] |
| Hyp-Asp-Gly | Anti-platelet Aggregation | Rat Platelets | 200 µmol/kg (in vivo) | Inhibition of thrombosis without bleeding risk | [4] |
| Gly-3Hyp-4Hyp | Chemotactic Activity | Skin Fibroblasts | Not specified | Chemotactic for skin fibroblasts | |
| Ala-Hyp-Gly | Cyclization to cyclo(Ala-Hyp) | In vitro (heating) | Not applicable | Almost complete cyclization after 3h at 85°C, pH 4.8 |
Signaling Pathways
The biological effects of collagen-derived peptides, including those containing the Gly-Ala-Hyp sequence, are often mediated through the activation of specific signaling pathways. The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a key cascade implicated in the regulation of extracellular matrix protein synthesis, such as collagen. Peptides like Gly-Pro-Hyp have been shown to engage fibroblast receptors and activate this pathway. While direct evidence for Gly-Ala-Hyp is still emerging, its structural similarity to other bioactive collagen peptides suggests a comparable mechanism.
Another pertinent pathway involves the production of nitric oxide (NO) in vascular endothelial cells. The octapeptide Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro has been demonstrated to stimulate NO synthesis through the phosphorylation of endothelial nitric oxide synthase (eNOS). This suggests a potential role for Gly-Ala-Hyp-containing peptides in promoting vascular health.
Furthermore, peptides containing hydroxyproline have been shown to inhibit platelet activation through the PI3K/Akt-MAPK/ERK1/2 signaling pathway.
Signaling Pathway Diagrams
References
- 1. Gelatin - Wikipedia [en.wikipedia.org]
- 2. The bioavailable octapeptide Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro stimulates nitric oxide synthesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tripeptide Hyp-Asp-Gly from collagen peptides inhibited platelet activation via regulation of PI3K/Akt-MAPK/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of H-Gly-Ala-Hyp-OH: An In-Depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of the specific tripeptide H-Gly-Ala-Hyp-OH is limited in the current scientific literature. This guide provides an in-depth analysis based on the activities of structurally similar and related peptides, particularly collagen-derived di- and tripeptides containing glycine (Gly), alanine (Ala), and hydroxyproline (Hyp) residues. The information presented herein is intended for researchers, scientists, and drug development professionals to infer potential biological activities and guide future research.
Introduction
The tripeptide this compound is a small peptide molecule composed of glycine, alanine, and hydroxyproline. As a fragment related to collagen, the most abundant protein in the extracellular matrix, it is hypothesized to possess biological activities relevant to skin health, wound healing, and tissue regeneration. This guide synthesizes the known biological effects of analogous peptides to provide a comprehensive overview of the potential activities of this compound.
Potential Biological Activities and Mechanisms of Action
Based on studies of related peptides such as Pro-Hyp, Hyp-Gly, and Gly-Pro-Hyp, the biological activities of this compound are likely to involve the stimulation of extracellular matrix components and the modulation of cellular processes in the skin.
Stimulation of Fibroblast Growth and Extracellular Matrix Synthesis
Collagen-derived peptides are known to influence fibroblast activity. The dipeptides prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly) have been shown to trigger the growth of fibroblasts cultured on collagen gel.[1] This suggests that this compound may similarly promote the proliferation of these cells, which are crucial for maintaining the structural integrity of connective tissues.
Furthermore, peptides like Gly-Pro-Hyp have been found to upregulate the synthesis of type I collagen, elastin, and hyaluronic acid. This activity is mediated through the activation of fibroblast receptors, which in turn stimulates key signaling pathways such as TGF-β/Smad and MAPK/ERK.
Anti-Aging and Photoprotective Effects
Topical application of collagen tripeptides has demonstrated anti-aging benefits, including the reduction of skin wrinkles and an increase in skin density and elasticity. These effects are attributed to the stimulation of collagen and hyaluronic acid synthesis. Moreover, certain collagen peptides have been shown to protect against UV-induced photoaging by reducing the expression of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation, and mitigating inflammation. It is plausible that this compound could exhibit similar protective and rejuvenating properties.
Chemotaxis and Anti-Apoptotic Effects
Synthetic collagen-like polypeptides have been observed to act as chemoattractants for neutrophils, a type of white blood cell involved in the inflammatory response.[2][3] These peptides have also been found to reduce neutrophil apoptosis (programmed cell death).[2][3] The chemotactic activity appears to be dependent on the peptide's size and composition, with the presence of hydroxyproline potentially reducing this activity. These effects are mediated through signaling pathways involving phosphatidylinositol 3-kinase (PI3-K) and p38 mitogen-activated protein (MAP) kinase.
Quantitative Data from Analogous Peptides
The following tables summarize quantitative data from studies on peptides structurally related to this compound. This data provides a reference for potential effective concentrations and observed effects.
Table 1: Plasma Concentrations of Hydroxyproline-Containing Peptides after Oral Administration of Gelatin Hydrolysate in Humans
| Peptide | Cmax (nmol/ml) |
| Pro-Hyp | 60.65 ± 5.74 |
| Ala-Hyp-Gly | 23.84 (minor component) |
| Ser-Hyp-Gly | Minor component |
| Ala-Hyp | Minor component |
| Phe-Hyp | Minor component |
| Leu-Hyp | Minor component |
| Ile-Hyp | Minor component |
| Gly-Pro-Hyp | Minor component |
| Pro-Hyp-Gly | 0.67 (minor component) |
Data from a study quantifying hydroxyproline-containing peptides in human plasma.
Table 2: In Vitro Activity of Synthetic Collagen-Like Peptides on Neutrophil Chemotaxis
| Peptide | Concentration for Maximum Chemotaxis |
| (Pro-Pro-Gly)5 | 10 nM |
| (Pro-Hyp-Gly)5 | 10 nM |
Note: Increasing the peptide length to ten repeated units reduced chemotactic activity. Peptides containing Hyp were less chemotactic than those with only Pro and Gly.
Experimental Protocols
This section details methodologies for key experiments that can be adapted to investigate the biological activity of this compound.
Fibroblast Proliferation Assay
This assay determines the effect of the peptide on the growth of fibroblast cells.
-
Cell Seeding: Plate primary human dermal fibroblasts in 96-well plates at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Peptide Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (serum-free DMEM) and a positive control (e.g., 10% FBS).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Measurement: Assess cell proliferation using a standard MTT or WST-1 assay. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Collagen Synthesis Assay
This protocol measures the ability of the peptide to stimulate collagen production in fibroblasts.
-
Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence in 6-well plates. Treat the cells with this compound at various concentrations in serum-free DMEM for 48 hours.
-
Sample Collection: Collect the cell culture supernatant and the cell layer separately.
-
Collagen Quantification: Quantify the amount of soluble collagen in the supernatant using a Sirius Red-based colorimetric assay kit. For cell-associated collagen, lyse the cells and perform the same assay on the cell lysate.
-
Standard Curve: Generate a standard curve using known concentrations of rat tail collagen type I.
-
Data Analysis: Determine the collagen concentration in each sample by interpolating from the standard curve and normalize to the total protein content of the cell lysate.
Neutrophil Chemotaxis Assay
This assay evaluates the chemoattractant properties of the peptide.
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-µm pore size).
-
Assay Procedure:
-
Add different concentrations of this compound to the lower wells of the chamber. Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.
-
Place the membrane over the lower wells.
-
Add the isolated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells per high-power field using a microscope.
-
Data Analysis: Express the results as a chemotactic index (fold increase in migration over the negative control).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for assessing peptide bioactivity.
Caption: Hypothetical signaling cascade for fibroblast activation by this compound.
Caption: A streamlined workflow for assessing the biological activity of this compound.
Conclusion and Future Directions
While direct evidence is pending, the analysis of structurally related peptides strongly suggests that this compound possesses significant potential as a bioactive agent, particularly in the context of dermatology and tissue engineering. Its predicted ability to stimulate fibroblast proliferation and extracellular matrix synthesis warrants further investigation. Future research should focus on in vitro and in vivo studies to confirm these hypothesized activities, elucidate the precise molecular mechanisms, and determine the optimal concentrations for therapeutic applications. Such studies will be crucial in unlocking the full potential of this and other collagen-derived tripeptides in the development of novel cosmeceuticals and therapeutic agents.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Mediating the Biologic Activity of Synthetic Proline, Glycine, and Hydroxyproline Polypeptides in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
in vitro stability of the H-Gly-Ala-Hyp-OH tripeptide
An In-depth Technical Guide on the In Vitro Stability of the H-Gly-Ala-Hyp-OH Tripeptide
Disclaimer: Direct experimental data on the in vitro stability of the specific tripeptide this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of peptide stability and draws heavily from data on structurally analogous and well-researched collagen-derived tripeptides, such as Gly-Pro-Hyp (GPH). The substitution of Proline (Pro) with Alanine (Ala) is expected to influence stability, and these potential differences are discussed.
Introduction to Tripeptide Stability
The in vitro stability of therapeutic peptides is a critical parameter in drug development, influencing their shelf-life, formulation, and ultimately, their pharmacokinetic profile. Peptides, including the collagen-derived tripeptide this compound, are susceptible to both chemical and enzymatic degradation. Understanding these degradation pathways is essential for developing viable therapeutic agents.
Collagen is the most abundant protein in the human body, and its breakdown products, particularly tripeptides containing hydroxyproline (Hyp), have demonstrated various biological activities.[1] Tripeptides like Gly-Pro-Hyp (GPH) are known for their high resistance to enzymatic degradation, a trait largely attributed to the presence of the imino acid proline.[2][3] This guide will explore the expected stability of this compound by examining the stability of these closely related peptides and considering the structural impact of substituting Proline with Alanine.
In Vitro Stability of Analogous Collagen-Derived Tripeptides
Research on collagen-derived peptides has shown that tripeptides containing hydroxyproline are remarkably stable in various in vitro conditions designed to mimic physiological environments. The common feature of these stable peptides is the presence of 4-hydroxyproline (4Hyp), which confers high resistance to digestion by peptidases and proteases.[3][4]
Studies on GPH, a major bioactive component of collagen hydrolysates, have consistently shown its high stability. For instance, GPH was found to be stable in simulated gastrointestinal fluid and rat plasma for at least 2 hours. Another identified tripeptide, Gly-3Hyp-4Hyp, also demonstrated exceptionally high resistance to degradation when incubated with mouse plasma. This inherent stability is crucial for their oral bioavailability and subsequent biological effects.
Quantitative Stability Data for Analogous Peptides
The following table summarizes key stability findings for GPH and other related peptides, which serve as a proxy for estimating the stability of this compound.
| Peptide Sequence | Incubation Medium | Time (hours) | Remaining Peptide (%) | Reference |
| Gly-Pro-Hyp (GPH) | Simulated Gastrointestinal Fluid | 2 | Stable (Not specified) | |
| Gly-Pro-Hyp (GPH) | Rat Plasma | 2 | Stable (Not specified) | |
| Gly-3Hyp-4Hyp | Mouse Plasma | 48 | ~100% | |
| Pro-4Hyp | Mouse Plasma | 48 | < 50% | |
| 4Hyp-Gly | Mouse Plasma | 48 | < 50% |
Factors Influencing this compound Stability
Amino Acid Sequence and Structure
The primary structure of a peptide is the most significant determinant of its stability.
-
Hydroxyproline (Hyp): The presence of Hyp is known to confer significant resistance to enzymatic degradation. The Hyp residue in the C-terminal position of this compound is expected to protect it from certain carboxypeptidases.
-
Alanine (Ala) vs. Proline (Pro): The key difference between the target peptide and the highly stable GPH is the substitution of Pro with Ala. Proline's rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, making the preceding peptide bond (Gly-Pro) highly resistant to cleavage by many proteases. Alanine, lacking this cyclic structure, allows for greater flexibility. Therefore, the Gly-Ala bond in this compound is likely more susceptible to cleavage by general aminopeptidases compared to the Gly-Pro bond in GPH.
Enzymatic Degradation
Peptide degradation in vitro is primarily mediated by enzymes present in the experimental medium, such as simulated biological fluids or plasma.
-
Gastrointestinal Enzymes: In simulated gastric fluid (SGF), pepsin is the primary enzyme, while in simulated intestinal fluid (SIF), trypsin, chymotrypsin, and various peptidases contribute to degradation. Small peptides are often more stable in gastric fluid than larger ones.
-
Plasma/Serum Peptidases: Plasma and serum contain a host of exopeptidases (aminopeptidases, carboxypeptidases) and endopeptidases that can degrade peptides. Peptides with N-terminal modifications or D-amino acids often show enhanced stability. Prolidase is a specific dipeptidase that cleaves Xaa-Pro or Xaa-Hyp bonds, but its activity on tripeptides is reported to be undetectable, suggesting it would not directly cleave the Ala-Hyp bond from the C-terminus of the intact tripeptide.
Experimental Protocols for In Vitro Stability Assessment
Detailed and standardized protocols are crucial for accurately assessing peptide stability.
Protocol: Stability in Simulated Gastrointestinal Fluids
This protocol assesses the peptide's stability in the presence of digestive enzymes.
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare a solution of 2.0 g NaCl and 3.2 g purified pepsin in 7.0 mL of HCl, and adjust the volume to 1 L with water. The final pH should be adjusted to ~1.2-3.0.
-
Simulated Intestinal Fluid (SIF): Prepare a solution of 6.8 g monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10.0 g of pancreatin, mix, and adjust the pH to ~6.8-7.0.
-
-
Incubation Procedure:
-
Dissolve the this compound tripeptide in the prepared SGF or SIF to a final concentration (e.g., 0.5 - 1.0 mg/mL).
-
Incubate the mixture at 37°C in a shaking water bath.
-
Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., 10% trifluoroacetic acid - TFA) or by heat inactivation.
-
Centrifuge the samples to precipitate enzymes and other proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of the intact tripeptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Identify any degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Protocol: Stability in Plasma or Serum
This protocol evaluates the peptide's susceptibility to degradation by plasma enzymes.
-
Plasma/Serum Preparation:
-
Use commercially available human or animal (e.g., rat, mouse) plasma or serum. Ensure it is stored and handled correctly to maintain enzymatic activity.
-
-
Incubation Procedure:
-
Pre-incubate the plasma or serum at 37°C for 5-10 minutes.
-
Add a stock solution of this compound to the plasma to achieve a final desired concentration.
-
Incubate the mixture at 37°C.
-
Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24, 48 hours).
-
-
Sample Processing:
-
Stop the degradation by precipitating plasma proteins. This is typically done by adding an equal or greater volume of cold organic solvent, such as acetonitrile containing 0.1% TFA.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent peptide over time. The degradation half-life (t½) can be calculated from the first-order decay plot.
-
Visualizations: Workflows and Pathways
Caption: General workflow for assessing peptide stability in vitro.
Caption: Hypothesized enzymatic cleavage sites on this compound.
Caption: Potential signaling pathway for bioactive tripeptides.
Conclusion and Future Directions
Based on the extensive research on analogous collagen-derived peptides, it is hypothesized that this compound will exhibit moderate to high stability in vitro. The C-terminal hydroxyproline is expected to confer significant resistance to carboxypeptidases. However, the substitution of proline with the more flexible alanine residue at the second position may render the N-terminal Gly-Ala bond more susceptible to cleavage by aminopeptidases compared to the highly stable Gly-Pro bond.
This technical guide provides a framework for the systematic evaluation of this compound stability. Direct experimental validation using the detailed protocols herein is essential to confirm these hypotheses and to accurately quantify the degradation kinetics and half-life of this specific tripeptide. Such data will be invaluable for its potential development as a therapeutic agent.
References
- 1. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential Therapeutic Targets of H-Gly-Ala-Hyp-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Ala-Hyp-OH, a sequence found within the primary structure of collagen, is emerging as a molecule of interest in the fields of regenerative medicine and drug discovery. Its simple structure belies a potential for significant biological activity, primarily revolving around the modulation of the extracellular matrix (ECM) and cellular behaviors such as proliferation and synthesis of key dermal components. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While direct research on this specific tripeptide is still developing, this guide draws upon existing literature on closely related peptides and collagen-derived fragments to build a comprehensive overview of its potential mechanisms and applications.
Core Therapeutic Potential
The primary therapeutic potential of this compound and related peptides appears to lie in their ability to influence tissue repair and regeneration. This is achieved through a multi-faceted approach that includes:
-
Inhibition of Matrix Metalloproteinases (MMPs): These enzymes are responsible for the degradation of ECM components. Their overactivity can lead to tissue damage and impaired healing.
-
Stimulation of Fibroblast Activity: Fibroblasts are critical cells in wound healing and tissue maintenance, responsible for synthesizing collagen, elastin, and other ECM components.
-
Enhancement of Extracellular Matrix Synthesis: By promoting the production of key ECM molecules like collagen and hyaluronic acid, these peptides can contribute to tissue structure and hydration.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, studies on peptides containing the Gly-Ala-Hyp motif provide valuable insights. The following table summarizes key findings for a related peptide, Cys-Gly-Ala-Hyp-Gly-Ala-Hyp-Gly-Ser-Gln-Gly-Ala (P713), which contains the GAH sequence.
| Target | Peptide | Assay | Result | Reference |
| MMP-2 | Cys-Gly-Ala-Hyp-Gly-Ala-Hyp-Gly-Ser-Gln-Gly-Ala (P713) | Gelatin Cleavage Inhibition | IC50 of ~30 μM | [1] |
Potential Signaling Pathways
Based on the activities of related collagen-derived peptides, a potential signaling pathway for this compound in the context of collagen synthesis involves the Transforming Growth Factor-β (TGF-β)/Smad pathway. Proline and hydroxyproline, components of this tripeptide, have been shown to upregulate genes associated with this pathway[2].
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the therapeutic potential of this compound.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on MMP activity using a fluorogenic substrate[3][4].
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MMP-2 enzyme to the desired working concentration in cold MMP assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration in MMP assay buffer.
-
Prepare a serial dilution of this compound in MMP assay buffer. A known MMP inhibitor (e.g., GM6001) should be used as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of MMP assay buffer to the blank wells.
-
Add 50 µL of the diluted MMP-2 enzyme to the control and inhibitor test wells.
-
Add 25 µL of the serially diluted this compound or positive control to the respective wells.
-
Add 25 µL of MMP assay buffer to the enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted fluorogenic substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Fibroblast Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal fibroblasts using a scratch wound healing assay[5].
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HDFs into 24-well plates at a density that allows them to reach confluency within 24-48 hours.
-
-
Scratch Wound Creation:
-
Once the cells are confluent, create a linear scratch in the center of each well using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh DMEM containing various concentrations of this compound. A control group should receive medium without the peptide.
-
-
Image Acquisition:
-
Capture images of the scratch wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound width.
-
Compare the wound closure rates between the control and this compound-treated groups.
-
Collagen Synthesis Assay
This protocol describes a method to quantify collagen production by fibroblasts treated with this compound using the Sirius Red assay.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium and supplements
-
This compound
-
Sirius Red solution (0.1% in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HDFs in appropriate culture vessels until they reach near confluency.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant (for secreted collagen) and the cell layer (for cell-associated collagen).
-
-
Sirius Red Staining:
-
To the supernatant, add Sirius Red solution and incubate for 1 hour at room temperature to precipitate collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet with 0.01 M HCl to remove unbound dye.
-
For the cell layer, fix the cells and then stain with Sirius Red solution.
-
-
Quantification:
-
Dissolve the stained collagen pellet (from supernatant) or the stained cell layer in 0.1 M NaOH.
-
Transfer the solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of collagen.
-
Determine the amount of collagen in each sample based on the standard curve.
-
Compare collagen production in this compound-treated cells to the control group.
-
In Vivo Wound Healing Model
This protocol provides a general outline for a murine excisional wound healing model to evaluate the topical effects of this compound.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, biopsy punch)
-
This compound formulated in a suitable vehicle (e.g., hydrogel)
-
Wound dressing
-
Digital camera
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and shave the dorsal area.
-
-
Wound Creation:
-
Create one or two full-thickness excisional wounds on the back of each mouse using a sterile biopsy punch (e.g., 6 mm diameter).
-
-
Topical Treatment:
-
Apply a defined amount of the this compound formulation or the vehicle control to the wound bed.
-
Cover the wound with a sterile dressing.
-
-
Wound Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).
-
Measure the wound area from the photographs using image analysis software.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and excise the wound tissue.
-
Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).
-
-
Data Analysis:
-
Calculate the percentage of wound closure over time.
-
Perform histomorphometric analysis to quantify parameters such as re-epithelialization, granulation tissue formation, and collagen deposition.
-
Logical Relationship of Therapeutic Actions
The potential therapeutic actions of this compound are interconnected, leading to a synergistic effect on tissue repair and regeneration.
Conclusion
This compound holds promise as a therapeutic agent, with potential applications in dermatology, wound care, and regenerative medicine. Its likely mechanisms of action, inferred from studies on related peptides, involve the inhibition of MMPs and the stimulation of fibroblast activity, leading to enhanced ECM synthesis and tissue repair. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic targets and efficacy of this intriguing tripeptide. As research continues, a more definitive understanding of the signaling pathways and clinical potential of this compound will undoubtedly emerge, paving the way for novel therapeutic interventions.
References
- 1. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Ala-Hyp-OH: A Key Modulator in Extracellular Matrix Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tripeptide H-Gly-Ala-Hyp-OH, a product of collagen degradation, is emerging as a significant bioactive molecule in the intricate process of extracellular matrix (ECM) remodeling. Comprised of glycine, alanine, and hydroxyproline, this peptide is more than a mere structural remnant; it functions as a signaling molecule that actively influences both the synthesis and degradation of the ECM. This technical guide provides a comprehensive overview of the role of this compound and related collagen-derived peptides, detailing the underlying molecular pathways, quantitative data on their effects, and the experimental protocols required to investigate their activity.
Core Concepts: The Dual Role of this compound in ECM Remodeling
Extracellular matrix homeostasis is maintained by a delicate balance between the production of new matrix components by cells like fibroblasts and chondrocytes, and the breakdown of existing matrix by enzymes, primarily matrix metalloproteinases (MMPs). Collagen-derived peptides, including this compound, play a crucial dual role in this process:
-
Anabolic Effects (Stimulation of ECM Synthesis): Upon release from collagen breakdown, these peptides can act as feedback signals to stimulate cells to produce new ECM components. They have been shown to increase the synthesis of collagen, elastin, and hyaluronic acid by dermal fibroblasts.[1] This process is fundamental for tissue repair, wound healing, and maintaining the structural integrity of tissues.[2] The well-studied collagen-derived peptides, prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), are known to trigger the growth of fibroblasts.[3]
-
Catabolic Regulation (Inhibition of ECM Degradation): Beyond promoting synthesis, specific collagen peptide sequences can directly inhibit the enzymes responsible for ECM degradation. A peptide containing the Gly-Ala-Hyp sequence has been identified as a direct inhibitor of MMP-2, a key enzyme in the breakdown of type IV collagen (a major component of basement membranes) and gelatin.[4]
Molecular Mechanisms and Signaling Pathways
The bioactive effects of collagen-derived peptides are initiated by their interaction with cell surface receptors, which triggers intracellular signaling cascades.
-
Receptor Engagement: While a single specific receptor for this compound has not been definitively identified, evidence suggests that collagen-derived peptides, such as the extensively studied Gly-Pro-Hyp (GPH), engage with several fibroblast receptors. These include integrin α2β1 , Discoidin Domain Receptors (DDR1/2), and the hyaluronan receptor CD44 .[5] Integrins, in particular, are crucial mechanoreceptors and signaling hubs that connect the extracellular matrix to the cell's internal cytoskeleton.
-
Intracellular Signaling Cascades: Upon receptor binding, a cascade of intracellular events is initiated. The primary pathways implicated in the cellular response to collagen peptides are:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and survival. Collagen peptides have been shown to activate the p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways. Activation of p38 MAPK is particularly critical for the induction of type I collagen gene expression in fibroblasts.
-
FAK Signaling: Integrin engagement often leads to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration and adhesion. Porcine-derived collagen peptides have been demonstrated to activate an ERK-FAK signaling cascade, which is critical for wound closure.
-
The diagram below illustrates the proposed signaling pathway initiated by a collagen-derived peptide.
Quantitative Data Summary
The biological activity of this compound and related peptides has been quantified in various in vitro systems. The following tables summarize key findings.
| Table 1: Effect of Collagen-Derived Peptides on Gene Expression in Human Dermal Fibroblasts | |
| Gene | Fold Increase / Effect |
| Collagen Type I (COL1A1) | 2.08 ± 0.08 (108% increase) at 100 µg/mL |
| Elastin (ELN) | 1.35 ± 0.13 (35% increase) at 100 µg/mL |
| Versican (VCAN) | 2.28 ± 0.07 (128% increase) at 100 µg/mL |
| Table 2: Effect of Collagen-Derived Peptides on Protein Synthesis and Cell Proliferation | |
| Parameter | Observation |
| Fibroblast Proliferation | Stimulated at concentrations of 50–500 µg/mL |
| Elastin Synthesis | Significantly increased |
| Table 3: Inhibitory Activity of Collagen-Derived Peptides against Matrix Metalloproteinases (MMPs) | |
| Enzyme | IC50 / Effect |
| MMP-1 Secretion | Significantly inhibited |
| MMP-2 Activity | IC50 of ~30 µM for a peptide containing the Gly-Ala-Hyp sequence |
| MMP-3 Secretion | Significantly inhibited |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in ECM remodeling.
This protocol describes the standard procedure for culturing primary HDFs, the primary cell type responsible for ECM production in the skin.
-
Materials:
-
Fibroblast Growth Medium: DMEM, 15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1% Glutamine.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.
-
Trypsin-EDTA (0.25%).
-
T-75 cell culture flasks.
-
-
Procedure:
-
Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed Fibroblast Growth Medium.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh medium. Transfer the suspension to a T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to allow for gas exchange.
-
Maintenance: Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 3 mL of Trypsin-EDTA. Incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7 mL of medium, centrifuge, and re-plate at a 1:4 or 1:6 split ratio.
-
This technique detects the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.
-
Materials:
-
SDS-PAGE apparatus.
-
10% Polyacrylamide resolving gel copolymerized with 1 mg/mL gelatin.
-
Non-reducing sample buffer.
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water).
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Coomassie Brilliant Blue R-250 staining solution.
-
Destaining solution (e.g., 40% methanol, 10% acetic acid).
-
-
Procedure:
-
Sample Preparation: Culture HDFs to 70-80% confluency. Wash cells with serum-free medium and then incubate in serum-free medium for 24-48 hours. Collect this "conditioned medium".
-
Electrophoresis: Mix conditioned medium with non-reducing sample buffer (do not boil). Load samples onto the gelatin-containing polyacrylamide gel and run electrophoresis at 150V until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer to remove SDS.
-
Development: Incubate the gel in Zymogram Developing Buffer at 37°C for 18-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour and then destain. Areas of gelatinase activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-2 and MMP-9.
-
This assay measures cell migration, a key component of wound repair and ECM remodeling.
-
Materials:
-
24-well culture plates.
-
Sterile 200 µL pipette tip.
-
Microscope with a camera.
-
-
Procedure:
-
Create Monolayer: Seed HDFs into a 24-well plate and grow until a confluent monolayer is formed.
-
Create Scratch: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test peptide (e.g., this compound) or control.
-
Imaging: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator.
-
Time-Lapse Analysis: Capture images of the same field at regular intervals (e.g., every 8-12 hours) until the scratch is closed in the control wells.
-
Quantification: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
-
This protocol is used to detect the activation of the p38 MAPK signaling pathway by measuring its phosphorylation state.
-
Materials:
-
Cell Lysis Buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western blotting apparatus.
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK and Rabbit anti-total-p38 MAPK.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: Treat HDFs with this compound for various time points. Lyse the cells on ice using lysis buffer with phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 30 µg of protein per lane by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody against phospho-p38 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to confirm equal protein loading.
-
This method quantifies the change in gene expression for type I collagen (COL1A1) in response to treatment.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR instrument.
-
SYBR Green qPCR Master Mix.
-
Primers for COL1A1 and a housekeeping gene (e.g., GAPDH).
-
COL1A1 Forward Primer Example: 5'-TCTGCGACAACGGCAAGGTG-3'
-
COL1A1 Reverse Primer Example: 5'-GACGCCGGTGGTTTCTTGGT-3'
-
-
-
Procedure:
-
RNA Extraction: Treat HDFs with this compound. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward/reverse primers for COL1A1 and the housekeeping gene in separate wells.
-
Thermal Cycling: Run the reaction on a qPCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of COL1A1 using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
The tripeptide this compound, as a representative of bioactive collagen-derived peptides, is a key player in the dynamic regulation of the extracellular matrix. Its ability to concurrently stimulate fibroblast activity to synthesize new matrix components while also inhibiting the enzymatic degradation of the existing matrix places it at a critical nexus of tissue homeostasis and repair. The signaling pathways, particularly involving integrin receptors and the p38 MAPK cascade, provide clear targets for further investigation and potential therapeutic intervention. The protocols detailed in this guide offer a robust framework for researchers and drug development professionals to explore the multifaceted role of this compound and other collagen-derived peptides in ECM remodeling, paving the way for novel strategies in regenerative medicine and tissue engineering.
References
An In-depth Technical Guide to the Discovery and Isolation of Gly-Ala-Hyp Sequences
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tripeptide sequence Glycyl-L-alanyl-L-hydroxyproline (Gly-Ala-Hyp) is a fundamental recurring motif within the triple-helical domain of various collagen types. As a constituent of the most abundant protein in the extracellular matrix, the discovery and isolation of this and similar sequences have been pivotal in understanding collagen structure, stability, and its role in physiological and pathological processes. This guide provides a comprehensive overview of the historical context of its discovery, detailed modern protocols for its isolation and characterization from biological sources, and quantitative data regarding its physicochemical properties. Furthermore, it elucidates the known signaling pathways influenced by collagen-derived peptides, offering insights for applications in drug development and regenerative medicine.
Discovery and Significance
The discovery of the Gly-Ala-Hyp sequence is intrinsically linked to the monumental effort of sequencing the collagen protein itself. Early protein sequencing work, pioneered by researchers like Pehr Edman, established the foundational methods for determining the primary structure of polypeptides. The repetitive Gly-X-Y pattern was identified as the hallmark of collagen, where X and Y are frequently the imino acids proline and hydroxyproline, respectively.
The definitive identification of specific triplets like Gly-Ala-Hyp emerged from the systematic enzymatic digestion and subsequent sequencing of collagen fragments. Techniques such as Edman degradation were historically used to sequentially remove and identify amino acid residues from the N-terminus of isolated peptides. In the modern era, these methods have been largely superseded by mass spectrometry-based proteomics, which allows for high-throughput and highly accurate sequencing of complex peptide mixtures derived from collagen hydrolysates. The presence of Gly-Ala-Hyp and its permutations is now known to be crucial for the conformational stability and biological function of the collagen triple helix.
Experimental Protocols
The isolation of specific collagen-derived peptides like Gly-Ala-Hyp from a biological source is a multi-step process requiring protein extraction, enzymatic cleavage, and chromatographic purification.
Protocol 1: Isolation of Collagen Peptides from Tissue
This protocol outlines a comprehensive workflow for digesting a collagen-rich tissue (e.g., bovine tendon or skin) and purifying the resulting peptide fragments.
3.1.1 Materials and Reagents
-
Collagen-rich tissue (e.g., bovine Achilles tendon)
-
0.5 M Acetic Acid
-
Pepsin (porcine gastric mucosa)
-
Collagenase (from Clostridium histolyticum)
-
Tris-HCl buffer (0.1 M, pH 7.8)
-
Formic Acid (0.1% v/v in water and acetonitrile)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
3.1.2 Step-by-Step Methodology
-
Tissue Preparation: Clean the tissue of any non-connective tissue components. Mince the tissue into small pieces and freeze-dry (lyophilize).
-
Pepsin Solubilization: Suspend the lyophilized tissue in 0.5 M acetic acid containing pepsin at a 1:10 enzyme-to-substrate ratio. Stir for 48-72 hours at 4°C to extract pepsin-soluble collagen.
-
Collagen Precipitation: Centrifuge the suspension to remove insoluble material. Precipitate the collagen from the supernatant by adding NaCl to a final concentration of 0.9 M. Allow precipitation to occur overnight at 4°C.
-
Collection and Denaturation: Collect the precipitated collagen by centrifugation. Re-dissolve the pellet in 0.5 M acetic acid and dialyze extensively against 0.1 M acetic acid, followed by ultrapure water. Lyophilize the purified collagen. To prepare for digestion, thermally denature the collagen by dissolving it in Tris-HCl buffer and heating at 60°C for 30 minutes.
-
Enzymatic Digestion: Cool the denatured collagen solution to 37°C. Add bacterial collagenase to the solution at an enzyme-to-substrate ratio of 1:100 (w/w). Incubate the mixture at 37°C for 24-48 hours.
-
Reaction Termination: Terminate the digestion by adding a few drops of 10% formic acid to lower the pH to approximately 2-3, which inactivates the enzyme.
-
HPLC Purification:
-
Filter the digest through a 0.22 µm filter.
-
Equilibrate the C18 HPLC column with 95% Mobile Phase A (0.1% formic acid in water) and 5% Mobile Phase B (0.1% formic acid in acetonitrile).
-
Inject the filtered digest onto the column.
-
Elute the peptides using a linear gradient, for example, from 5% to 45% Mobile Phase B over 60 minutes, at a flow rate of 1.0 mL/min.
-
Monitor the elution profile at 214 nm and collect fractions corresponding to individual peaks.
-
-
Fraction Analysis: Analyze the collected fractions using mass spectrometry to identify the peptide sequences within each fraction.
Protocol 2: Peptide Sequencing by Tandem Mass Spectrometry (ESI-MS/MS)
This protocol describes the analysis of a purified HPLC fraction to confirm the sequence of the Gly-Ala-Hyp tripeptide.
3.2.1 Sample Preparation
-
Lyophilize the HPLC fraction containing the target peptide.
-
Reconstitute the peptide in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to a final concentration of approximately 1-10 pmol/µL.
3.2.2 Mass Spectrometry Analysis
-
Instrument: Electrospray ionization tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan to identify the precursor ion. The theoretical monoisotopic mass of the protonated Gly-Ala-Hyp ([M+H]⁺) is 244.1135 m/z.
-
MS2 Scan (Fragmentation): Isolate the precursor ion (m/z 244.11) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy: Apply a normalized collision energy in the range of 25-35% (this may require optimization depending on the instrument).
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic b- and y-ion series that confirm the peptide sequence.
Quantitative Data
Chromatographic and Mass Spectrometric Properties
While experimental data for the isolated Gly-Ala-Hyp tripeptide is not widely published, its properties can be accurately predicted based on established algorithms and theoretical calculations.
| Property | Value | Method/Comment |
| Molecular Formula | C₉H₁₅N₃O₄ | |
| Monoisotopic Mass | 243.1063 Da | |
| [M+H]⁺ m/z | 244.1135 | Theoretical value for MS1 |
| Predicted HPLC Retention Time | ~10-15 minutes | Predicted using algorithms based on amino acid hydrophobicity coefficients for a standard C18 column with a water/acetonitrile/formic acid gradient. The actual time is highly dependent on the specific column, gradient, and system. |
Table 1: Physicochemical and Predicted Analytical Properties of Gly-Ala-Hyp.
The following table details the theoretical fragmentation pattern for Gly-Ala-Hyp under CID, which is essential for its identification via tandem mass spectrometry.
| Ion Type | Sequence Fragment | Theoretical m/z ([M+H]⁺) |
| b-ions | ||
| b₁ | Gly | 58.0291 |
| b₂ | Gly-Ala | 129.0662 |
| y-ions | ||
| y₁ | Hyp | 116.0550 |
| y₂ | Ala-Hyp | 187.0921 |
Table 2: Theoretical m/z Values for Key Fragment Ions of Gly-Ala-Hyp.
Thermal Stability of Collagen-Like Peptides
The substitution of residues within the canonical Gly-Pro-Hyp triplet significantly impacts the thermal stability (melting temperature, Tₘ) of the collagen triple helix. The replacement of glycine with alanine is particularly disruptive.
| Peptide Sequence | Tₘ (°C) | Effect of Substitution | Reference |
| (Pro-Hyp-Gly)₁₀ | 60.0 | Host Peptide (Reference) | [1] |
| (Pro-Hyp-Gly)₄-Pro-Hyp-Ala -(Pro-Hyp-Gly)₅ | 48.0 | Single Gly → Ala substitution significantly decreases stability. | [1] |
| T1-892 (Control) | 39.2 | Host Peptide (Reference) | [1] |
| T1-892 (Gly10Ala) | 33.1 | Gly → Ala substitution in a flexible region terminates folding and reduces Tₘ. | [1] |
| T1-892 (Gly25Ala) | 21.7 | Gly → Ala substitution in the nucleation domain dramatically reduces Tₘ. | [1] |
Table 3: Effect of Glycine to Alanine Substitution on the Melting Temperature (Tₘ) of Collagen Model Peptides.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical flow for the isolation and characterization of Gly-Ala-Hyp from a collagen source.
Signaling Pathway: eNOS Activation
An octapeptide containing the Gly-Ala-Hyp sequence has been shown to stimulate nitric oxide (NO) production in bovine aortic endothelial cells. This occurs through the phosphorylation of endothelial nitric oxide synthase (eNOS).
References
Unraveling the Cellular Interactions of H-Gly-Ala-Hyp-OH: A Technical Guide for Researchers
A comprehensive review of the current scientific landscape reveals a notable absence of direct research on the specific interactions of the tripeptide H-Gly-Ala-Hyp-OH with cellular receptors. While this collagen-derived peptide is structurally similar to other well-studied bioactive peptides, its unique sequence involving alanine suggests potentially distinct biological activities that are yet to be explored. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding by summarizing the extensive knowledge available for closely related and extensively researched collagen-derived peptides, primarily Gly-Pro-Hyp (GPH) and Pro-Hyp. These peptides serve as the current paradigm for understanding how small collagen fragments may interact with cellular machinery to elicit physiological responses.
This document will delve into the known cellular receptors, downstream signaling pathways, and quantitative interaction data for these analogous peptides. Furthermore, it will provide detailed experimental protocols that can be adapted for the future investigation of this compound, alongside visual representations of key signaling cascades to facilitate a deeper understanding of the molecular mechanisms at play.
Cellular Receptors for Collagen-Derived Peptides
Several cell surface receptors have been identified as interactors with collagen-derived peptides, playing crucial roles in mediating their biological effects. These include:
-
Integrins: These transmembrane receptors, particularly α1β1 and α2β1, are well-established as collagen receptors.[1][2][3] They recognize specific motifs within the collagen sequence, and their binding can trigger intracellular signaling cascades that influence cell adhesion, migration, and proliferation.[4][5] Integrin α2β1, for instance, is known to be involved in the MAPK/ERK and PI3K/AKT signaling pathways.
-
CD44: This cell-surface glycoprotein is a receptor for hyaluronic acid and has also been implicated in the signaling of collagen-derived peptides. CD44 can act as a co-receptor for other signaling molecules and is involved in pathways such as PI3K/Akt and MAPK.
-
Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that are specifically activated by collagen. Their activation upon collagen binding is characterized by slow but sustained phosphorylation, leading to the regulation of cell proliferation, differentiation, and matrix remodeling. Downstream signaling from DDRs can involve the MAPK, PI3K/Akt, and NF-κB pathways.
-
Glycoprotein VI (GPVI): Primarily found on the surface of platelets, GPVI is a key receptor for collagen and plays a critical role in thrombosis. It specifically recognizes Gly-Pro-Hyp sequences within collagen.
Downstream Signaling Pathways
The interaction of collagen-derived peptides with their cellular receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The most prominent of these pathways are:
-
TGF-β/Smad Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of cell growth, differentiation, and extracellular matrix (ECM) production. Upon activation, the TGF-β receptor complex phosphorylates Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other ECM components. Collagen-derived peptides are thought to influence this pathway, contributing to their observed effects on tissue repair and remodeling.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival. Activation of this pathway is a common downstream event following the engagement of various receptors, including those for collagen peptides.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a key signaling route that promotes cell survival, growth, and proliferation. It is activated by a multitude of growth factors and other extracellular signals. Evidence suggests that collagen-derived peptides can stimulate this pathway, contributing to their pro-proliferative and anti-apoptotic effects.
Quantitative Data on Peptide-Receptor Interactions
While extensive research has been conducted on the biological effects of collagen-derived peptides, specific quantitative data on their binding affinities to cellular receptors remains relatively scarce in the public domain. The following table summarizes the available information for the well-studied peptide Pro-Hyp. It is anticipated that future studies on this compound will populate a similar table with specific binding constants.
| Peptide | Receptor/Protein | Cell Type | Quantitative Data | Reference |
| Pro-Hyp | β1-integrin | Adult tendon cells | Significant inhibition of cell migration with ATN-161 (an α5β1 and αvβ3 integrin inhibitor) |
Note: The data for Pro-Hyp's interaction with β1-integrin is indirect, based on inhibition studies. Direct binding affinity values (e.g., Kd, IC50) are not yet widely reported. The development of such quantitative data for this compound will be a critical step in understanding its specific biological function.
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments that are commonly used to study the interaction of collagen-derived peptides with cellular receptors and their downstream effects.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cells, such as human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001% to 1% w/v) diluted in the growth medium. Include an untreated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Addition: Remove the medium, wash the wells with phosphate-buffered saline (PBS), and add a 1:11 solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plates at 37°C for 3 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Receptor Binding Assay (Solid-Phase Binding Assay)
This protocol can be adapted to determine the binding affinity of this compound to specific receptors, such as integrins.
Methodology:
-
Plate Coating: Coat the wells of a microtiter plate with a solution of the purified receptor of interest (e.g., recombinant integrin α2β1) and incubate overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Peptide Incubation: Add varying concentrations of labeled this compound (e.g., biotinylated or fluorescently tagged) to the wells and incubate for a specified time at room temperature.
-
Washing: Wash the wells extensively to remove unbound peptide.
-
Detection: For biotinylated peptides, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chromogenic substrate. For fluorescently labeled peptides, measure the fluorescence intensity directly.
-
Data Analysis: Determine the binding parameters (e.g., Kd) by plotting the bound peptide concentration against the total peptide concentration and fitting the data to a binding isotherm.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the activation of downstream signaling pathways, such as MAPK/ERK or PI3K/Akt, in response to this compound.
Methodology:
-
Cell Treatment: Culture cells to near confluence and then treat them with this compound for various time points.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with BSA or non-fat milk and then incubate with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total protein indicates the activation state of the signaling pathway.
Visualization of Signaling Pathways
To aid in the conceptualization of the complex signaling networks involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways discussed.
Caption: TGF-β/Smad Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Conclusion and Future Directions
While the direct cellular interactions of this compound remain to be elucidated, the extensive research on related collagen-derived peptides provides a robust framework for future investigations. The established roles of integrins, CD44, and DDRs as primary receptors, and the TGF-β/Smad, MAPK/ERK, and PI3K/Akt pathways as key downstream effectors for peptides like GPH and Pro-Hyp, offer promising starting points for studying this compound.
The alanine residue in this compound introduces a structural variation that could lead to altered receptor binding affinities and specificities, potentially resulting in a unique biological activity profile. Future research should prioritize direct receptor binding studies to identify the specific cellular partners of this tripeptide and quantify these interactions. Subsequently, comprehensive cell-based assays and in vivo studies will be necessary to unravel its physiological significance and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists embarking on this exciting area of research. The exploration of this compound's bioactivity holds the promise of uncovering novel mechanisms of tissue homeostasis and regeneration, with potential applications in drug development and regenerative medicine.
References
- 1. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Integrin alpha 2+beta 1 antibody [16B4] (ab30483) | Abcam [abcam.com]
- 4. Characterization of the signaling pathways regulating alpha2beta1 integrin-mediated events by a pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α2β1 integrins spatially restrict Cdc42 activity to stabilise adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Degradation of H-Gly-Ala-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Ala-Hyp-OH, a common motif in collagen, undergoes specific enzymatic degradation primarily mediated by the cytosolic metalloenzyme, prolidase. This enzyme plays a crucial role in the final stages of collagen catabolism by cleaving di- and tripeptides with a C-terminal proline or hydroxyproline residue. Understanding the kinetics and pathways of this compound degradation is vital for research in collagen metabolism, wound healing, and the development of therapeutics targeting related pathways. This guide provides a comprehensive overview of the enzymatic breakdown of this compound, including detailed experimental protocols, quantitative data on enzyme kinetics for related substrates, and visualization of the degradation pathway and associated signaling cascades.
Introduction
Collagen, the most abundant protein in mammals, is subject to continuous turnover through a balance of synthesis and degradation. The breakdown of collagen releases various small peptides, including this compound. The final step in the complete hydrolysis of these collagen-derived peptides is catalyzed by specific exopeptidases. Prolidase (E.C. 3.4.13.9), a manganese-dependent cytosolic enzyme, is the key peptidase responsible for the cleavage of X-Pro and X-Hyp di- and tripeptides[1][2][3]. The degradation of this compound releases Glycyl-Alanine (Gly-Ala) and Hydroxyproline (Hyp), which can then be reutilized in metabolic pathways. Dysregulation of prolidase activity has been implicated in various pathological conditions, highlighting the importance of studying the degradation of its substrates.
The Primary Enzyme: Prolidase
Prolidase is a homodimeric enzyme with each subunit containing a catalytic domain. It exhibits high specificity for imidodipeptides and, to a lesser extent, tripeptides with a C-terminal proline or hydroxyproline[2][4]. The enzyme is ubiquitously expressed and is essential for recycling proline and hydroxyproline from collagen degradation products.
Mechanism of Action
The catalytic mechanism of prolidase involves a dinuclear manganese center in the active site that activates a water molecule. This activated water molecule then acts as a nucleophile to attack the peptide bond between Alanine and Hydroxyproline in the this compound substrate, leading to its cleavage.
Quantitative Data
| Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Gly-Pro | ~7.0 | - | - | - | |
| Gly-Pro | - | - | - | - | |
| Phe-Pro | - | - | - | - |
Note: Specific values for Vmax, kcat, and kcat/Km are highly dependent on the specific assay conditions and enzyme preparation, and thus are not uniformly reported across studies. Researchers should determine these parameters empirically for this compound using the protocols outlined below.
Experimental Protocols
Enzymatic Degradation Assay of this compound by Prolidase
This protocol describes the determination of prolidase activity by measuring the release of hydroxyproline from the substrate this compound.
Materials:
-
Recombinant human prolidase
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Manganese chloride (MnCl₂) (1 mM)
-
Trichloroacetic acid (TCA)
-
Reagents for hydroxyproline quantification (e.g., Chloramine-T and Ehrlich's reagent) or an LC-MS system.
Procedure:
-
Enzyme Activation: Pre-incubate the prolidase solution in Tris-HCl buffer containing 1 mM MnCl₂ for 2 hours at 37°C to ensure full activation of the enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of pre-activated prolidase solution
-
50 µL of this compound solution (at various concentrations for kinetic studies) in Tris-HCl buffer.
-
-
Initiation and Incubation: Initiate the reaction by adding the substrate to the enzyme solution. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of TCA to precipitate the protein.
-
Quantification of Products: Centrifuge the mixture to pellet the precipitated protein. The supernatant can be analyzed for the concentration of released hydroxyproline using a colorimetric method or for both Gly-Ala and Hyp using LC-MS/MS.
HPLC Method for Analysis of this compound and its Degradation Products
This protocol provides a general framework for the separation and quantification of the substrate and its products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV or mass spectrometer detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 5 |
Detection:
-
UV detection at 214 nm or 220 nm.
-
For higher specificity and sensitivity, couple the HPLC to a mass spectrometer (LC-MS/MS) to monitor the specific mass-to-charge ratios of this compound, Gly-Ala, and Hyp.
Visualization of Pathways
Enzymatic Degradation Workflow
The following diagram illustrates the experimental workflow for studying the enzymatic degradation of this compound.
References
Conformational Landscape of H-Gly-Ala-Hyp-OH: An In-Depth Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational properties of the tripeptide H-Gly-Ala-Hyp-OH. Due to the limited availability of direct experimental data for this specific peptide, this guide synthesizes information from structural studies of analogous peptides and employs established methodologies in conformational analysis. The principles and protocols outlined herein offer a robust framework for researchers investigating the structure-activity relationships of this and similar peptide scaffolds.
Predicted Conformational Landscape of this compound
The conformational flexibility of this compound is primarily determined by the rotational freedom around the backbone dihedral angles (φ, ψ) of each amino acid residue and the puckering of the hydroxyproline ring.
-
Glycine (Gly): As the simplest amino acid with no side chain, glycine exhibits the greatest conformational flexibility.[1] This allows it to access regions of the Ramachandran plot that are sterically hindered for other amino acids, enabling it to adopt a wide range of secondary structures, including turns and coils.[1][2]
-
Alanine (Ala): The small methyl side chain of alanine restricts its conformational freedom compared to glycine. Alanine has a high propensity to adopt helical conformations, particularly the right-handed α-helix, but can also be found in β-sheets and other extended structures.[3]
-
Hydroxyproline (Hyp): The cyclic nature of the hydroxyproline side chain, which incorporates the backbone nitrogen, severely restricts the rotation around the φ dihedral angle to a narrow range of approximately -60° to -80°. The pyrrolidine ring can exist in two primary puckering states: Cγ-endo (down) and Cγ-exo (up). In collagen, the native environment for hydroxyproline, the trans conformation of the preceding peptide bond and an up-puckering of the ring are favored, contributing to the stability of the triple helix.[4] The 4-hydroxyl group can also participate in hydrogen bonding, further stabilizing specific conformations.
Based on these individual residue properties, the this compound tripeptide is expected to have a relatively flexible N-terminus (Gly-Ala) and a more constrained C-terminus (Hyp). The overall conformation will likely be a dynamic equilibrium of several low-energy states, potentially including turn-like structures stabilized by intramolecular hydrogen bonds. The presence of hydroxyproline suggests a predisposition for conformations that can be incorporated into collagen-like triple helices, particularly if interacting with other similar peptide strands.
Quantitative Conformational Parameters
The following tables summarize typical backbone dihedral angles for the constituent amino acid residues of this compound, derived from studies of various peptides and proteins. These values serve as a reference for predicting and analyzing the conformation of the target tripeptide.
Table 1: Typical Backbone Dihedral Angles (φ, ψ) for Glycine and Alanine
| Amino Acid | Secondary Structure | φ (degrees) | ψ (degrees) |
| Glycine | α-helix (right-handed) | +70 to +100 | -30 to -60 |
| β-sheet | -180 to -150 / +150 to +180 | +120 to +180 | |
| Turn | +/- 80 to +/- 90 | 0 to +/- 10 | |
| Alanine | α-helix (right-handed) | -90 to -50 | -60 to -30 |
| β-sheet | -150 to -100 | +100 to +160 |
Data synthesized from multiple sources on peptide conformational analysis.
Table 2: Conformational Parameters for 4-Hydroxyproline
| Parameter | Typical Value (degrees) | Conformation |
| φ | -75 to -55 | Constrained by the pyrrolidine ring |
| ψ | +145 to +165 | Polyproline II-like |
| ω (preceding peptide bond) | ~180 | trans conformation favored |
| Ring Pucker | Cγ-exo (up) | Stabilizes collagen triple helix |
Values are characteristic for hydroxyproline in collagen-like peptides.
Experimental and Computational Workflow for Structural Elucidation
A combined approach of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is the most powerful strategy for determining the three-dimensional structure of this compound in solution.
Detailed Experimental Protocol: 2D NMR Spectroscopy
This protocol outlines the key steps for determining the solution structure of this compound using two-dimensional NMR spectroscopy.
4.1. Sample Preparation
-
Synthesis and Purification: Synthesize this compound using solid-phase peptide synthesis and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the mass by mass spectrometry.
-
NMR Sample: Dissolve 5-10 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system. The D₂O provides a lock signal for the spectrometer. For certain experiments, a fully deuterated solvent like D₂O or DMSO-d₆ may be used.
-
pH Adjustment: Adjust the pH of the sample to between 4.0 and 5.0 using dilute HCl or NaOH. This range minimizes the exchange rate of amide protons with the solvent, allowing for their observation in the NMR spectra.
-
Internal Standard: Add a known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for chemical shift referencing.
4.2. NMR Data Acquisition Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz) equipped with a cryoprobe.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).
-
¹H-¹H COSY (Correlation Spectroscopy): Acquire a COSY or DQF-COSY spectrum to identify protons that are coupled through 2-3 bonds. This is useful for assigning protons within a residue and for measuring ³J-coupling constants.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms. This experiment identifies protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹³C-labeled or at a high enough concentration for natural abundance, an HSQC spectrum can be acquired to resolve overlapping proton signals by spreading them out in the carbon dimension.
4.3. Data Processing and Analysis
-
Processing: Process the raw NMR data using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of Glycine, Alanine, and Hydroxyproline. Use the NOESY spectrum to sequence-specifically assign these spin systems by identifying NOEs between adjacent residues (e.g., Hα of residue i to HN of residue i+1).
-
Restraint Generation:
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and calibrate them to derive upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to convert these coupling constants into dihedral angle (φ) restraints.
-
4.4. Structure Calculation and Refinement
-
Structure Calculation: Use a structure calculation program such as CYANA, XPLOR-NIH, or CNS. Input the sequence information and the experimentally derived distance and dihedral angle restraints. The program will generate an ensemble of structures that satisfy these restraints through simulated annealing or molecular dynamics calculations.
-
Refinement: Refine the calculated structures in an explicit solvent model to improve their stereochemical quality and to account for solvent effects.
-
Validation: Validate the final ensemble of structures using programs like PROCHECK-NMR to assess their stereochemical quality (e.g., Ramachandran plot analysis) and agreement with the experimental data.
Hierarchy of Interactions Determining Peptide Conformation
The final conformation of this compound is a result of a hierarchy of energetic contributions.
Conclusion
The structural analysis of this compound, while challenging due to its flexibility, is achievable through a synergistic application of high-resolution NMR spectroscopy and computational modeling. The inherent conformational preferences of glycine, alanine, and particularly the constraining nature of hydroxyproline, suggest a landscape dominated by a flexible N-terminus and a more rigid C-terminal region, with a propensity for turn-like structures. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to elucidate the conformational ensemble of this tripeptide, which is crucial for understanding its biological activity and for the rational design of novel therapeutics.
References
Methodological & Application
Application Note and Protocols for the Synthesis and Purification of H-Gly-Ala-Hyp-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of the tripeptide H-Gly-Ala-Hyp-OH. The protocol details the application of Fmoc-based solid-phase peptide synthesis (SPPS), a widely used and efficient method for peptide production. Subsequent sections describe the cleavage of the peptide from the resin, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization of the final product by mass spectrometry is also outlined. This guide is intended to provide researchers, scientists, and drug development professionals with a robust methodology for obtaining high-purity this compound for various research applications.
Introduction
The tripeptide this compound is a sequence of interest in various fields, including biochemistry and drug development, due to its presence in collagen and its potential biological activities. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the preferred method for its production, offering advantages such as high efficiency, ease of purification of intermediates, and the ability to synthesize complex peptide sequences.[1][2]
This protocol will guide the user through the entire process, from the initial setup of the SPPS to the final characterization of the purified peptide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Synthesis Scale | |||
| Resin Type | Pre-loaded Fmoc-Hyp(tBu)-Wang Resin | - | The use of pre-loaded resin simplifies the initial synthesis step. |
| Resin Substitution | 0.3 - 0.8 | mmol/g | |
| Starting Resin Quantity | 0.1 | mmol | |
| Reagents (per coupling) | |||
| Fmoc-Amino Acid | 3-5 | equivalents | Fmoc-Gly-OH, Fmoc-Ala-OH |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.9 | equivalents | |
| Base (e.g., DIPEA) | 6-10 | equivalents | |
| Yield and Purity | |||
| Expected Crude Yield | 70 - 90 | % | Based on the initial resin loading. |
| Expected Final Yield (after purification) | 30 - 50 | % | Highly dependent on the efficiency of the purification steps. |
| Final Purity (by HPLC) | >95 | % | |
| Characterization | |||
| Molecular Formula | C₁₀H₁₇N₃O₅ | - | |
| Molecular Weight (Monoisotopic) | 259.1172 | Da | |
| Expected [M+H]⁺ (Monoisotopic) | 260.1245 | m/z |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is performed on a solid support (resin) in the C-terminal to N-terminal direction. This protocol utilizes the Fmoc/tBu strategy, where the Nα-amino group is protected by the base-labile Fmoc group, and the side chain of hydroxyproline is protected by the acid-labile tert-butyl (tBu) group.[2]
Materials and Equipment:
-
Fmoc-Hyp(tBu)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
Protocol:
-
Resin Swelling: Place the Fmoc-Hyp(tBu)-Wang resin (0.1 mmol) in the reaction vessel. Add DMF (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.
-
Fmoc Deprotection (for subsequent cycles): Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (3-5 eq), HBTU (2.9-4.9 eq), and DIPEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Gly-OH:
-
Perform the Fmoc deprotection as described in step 2.
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 eq), HBTU (2.9-4.9 eq), and DIPEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours and confirm completion with a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine of the Glycine residue.
-
Resin Drying: Wash the peptide-resin with DCM (3 times) and methanol (3 times). Dry the resin under vacuum for at least 1 hour.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting group from the hydroxyproline residue.
Materials and Equipment:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge
-
Fume hood
Protocol:
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For 0.1 mmol of resin, approximately 5-10 mL of the cocktail is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (10-fold excess). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by RP-HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.[3]
Materials and Equipment:
-
Crude this compound peptide
-
Deionized water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a preparative C18 column
-
Lyophilizer
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Purification:
-
Equilibrate the preparative C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient to elute the peptide. A suggested gradient is from 5% to 35% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution at 210-220 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry to ensure it has the correct molecular weight.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z of 260.1245.
-
If desired, perform tandem MS (MS/MS) to confirm the peptide sequence through fragmentation analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Fragmentation of this compound in MS/MS.
Conclusion
The protocols described in this application note provide a detailed and reliable method for the synthesis and purification of the tripeptide this compound. By following the outlined steps for solid-phase peptide synthesis, cleavage, and RP-HPLC purification, researchers can obtain this peptide at a high degree of purity, suitable for a wide range of scientific applications. The provided quantitative data and characterization guidelines will further aid in the successful production and validation of this compound.
References
Application Notes and Protocols for the Quantification of H-Gly-Ala-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the tripeptide H-Gly-Ala-Hyp-OH in various samples. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a tripeptide comprising glycine, alanine, and hydroxyproline. As a fragment of collagen, its quantification is of interest in various research fields, including studies on collagen metabolism, wound healing, and the development of therapeutics targeting connective tissue disorders.[1] Accurate and precise analytical methods are crucial for determining the concentration of this peptide in biological matrices and pharmaceutical formulations.
This document outlines three common analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) - Indirect Method
Each section provides a detailed experimental protocol and a summary of expected quantitative performance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purification and quantification of peptides.[2] The method separates molecules based on their hydrophobicity. For a small, polar peptide like this compound, careful optimization of the mobile phase and column chemistry is necessary to achieve adequate retention and resolution.
Experimental Protocol
2.1. Equipment and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound standard
-
Sample diluent (e.g., Mobile Phase A)
-
Syringe filters (0.22 µm)
2.2. Sample Preparation
-
Accurately weigh and dissolve the this compound standard in the sample diluent to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve or dilute them in the sample diluent to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2.3. HPLC Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
2.4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Quantification
Figure 1: General workflow for peptide quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound in complex biological matrices.[3] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. For a polar peptide like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation from matrix components than traditional reversed-phase chromatography.[4]
Experimental Protocol
3.1. Equipment and Materials
-
LC-MS/MS system (e.g., triple quadrupole)
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard
-
Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C, ¹⁵N-labeled this compound)
-
Sample preparation supplies (e.g., solid-phase extraction cartridges)
3.2. Sample Preparation (for Biological Samples)
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner extracts, use a mixed-mode or HILIC SPE cartridge.[4] Condition the cartridge with methanol and water. Load the sample, wash with a weak solvent, and elute the peptide with a stronger solvent.
-
Evaporate the solvent from the extracted sample and reconstitute in the initial mobile phase.
3.3. LC-MS/MS Parameters
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of the this compound standard. A precursor ion (Q1) corresponding to the [M+H]⁺ of the peptide will be selected, and characteristic product ions (Q3) will be identified.
3.4. Data Analysis
-
Develop a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Quantitative Performance Summary (LC-MS/MS for similar peptides)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.1 - 1.0 µM | |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM | |
| Recovery | 90 - 110% | |
| Precision (CV%) | < 15% | |
| Note: These values are representative for similar di- and tripeptides and may vary for this compound. |
Enzyme-Linked Immunosorbent Assay (ELISA) - Indirect Method
Currently, there are no commercially available ELISA kits specifically for the direct quantification of this compound. However, an indirect estimation can be made by quantifying the total hydroxyproline content after sample hydrolysis. This method assumes that this compound is a significant source of hydroxyproline in the sample. Competitive ELISA kits are available for hydroxyproline.
Principle of Competitive ELISA
In a competitive ELISA, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites. The amount of signal is inversely proportional to the concentration of the antigen in the sample.
Figure 2: Principle of a competitive ELISA.
Experimental Protocol
4.1. Sample Hydrolysis
-
To measure the hydroxyproline content from this compound, the peptide bonds must be broken. This is typically achieved by acid hydrolysis.
-
Add an equal volume of 12 M HCl to the sample.
-
Heat the sample at 110 °C for 24 hours in a sealed tube.
-
Neutralize the hydrolyzed sample with NaOH.
4.2. ELISA Procedure (using a commercial Hydroxyproline ELISA Kit)
-
Follow the manufacturer's instructions for the specific hydroxyproline ELISA kit.
-
Typically, this involves adding standards and hydrolyzed samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated hydroxyproline and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop a color.
-
Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).
4.3. Data Analysis
-
Generate a standard curve by plotting the absorbance against the concentration of the hydroxyproline standards. The curve will be inverse-sigmoidal.
-
Determine the concentration of hydroxyproline in the hydrolyzed samples from the standard curve.
-
Calculate the concentration of this compound based on the molar ratio of hydroxyproline to the tripeptide (1:1).
Quantitative Performance Summary (Hydroxyproline ELISA Kits)
| Parameter | Typical Value | Reference |
| Detection Range | 78 - 5000 ng/mL | |
| Sensitivity | ~20 - 25 ng/mL | |
| Intra-assay Precision (CV%) | < 8% | |
| Inter-assay Precision (CV%) | < 12% | |
| Recovery | 82 - 99% |
Summary and Comparison of Methods
| Method | Specificity | Sensitivity | Throughput | Cost | Remarks |
| HPLC-UV | Moderate | Low | Moderate | Low | Good for relatively pure samples and higher concentrations. |
| LC-MS/MS | High | High | Moderate | High | Gold standard for complex matrices and low concentrations. |
| ELISA (Indirect) | Low | Moderate | High | Moderate | Measures total hydroxyproline after hydrolysis, not the intact peptide. |
The choice of analytical method will depend on the specific requirements of the study, including the nature of the sample matrix, the expected concentration of the analyte, and the available instrumentation. For accurate and sensitive quantification in biological samples, LC-MS/MS is the recommended approach. HPLC-UV is a cost-effective alternative for less complex samples, while an indirect ELISA method can be used for high-throughput screening of hydroxyproline content.
References
Application Notes and Protocols for H-Gly-Ala-Hyp-OH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Ala-Hyp-OH is a tripeptide composed of glycine, alanine, and hydroxyproline. As a collagen-derived peptide, it is of significant interest in cell culture experiments, particularly in the fields of tissue regeneration, dermatology, and drug development. These peptides are known to possess a range of biological activities, including the promotion of cell proliferation and the stimulation of extracellular matrix synthesis. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Similar to other hydroxyproline-containing peptides, this compound is believed to exert its effects by influencing cellular behaviors such as migration and proliferation. For instance, the related dipeptide prolyl-4-hydroxyproline (Pro-Hyp) has been shown to promote the differentiation and maturation of tendon cells and induce chemotactic activity.[1] Furthermore, peptides like Ala-Hyp-Gly are known to enhance collagen secretion in preosteoblast cells and promote cell proliferation in dermal fibroblasts.[1] The tripeptide H-Gly-Pro-Hyp-OH, also a component of collagen, is recognized for its role in wound healing and tissue regeneration through the stimulation of collagen synthesis.[2][] These findings suggest that this compound likely shares similar bioactive properties, making it a valuable compound for in vitro studies.
Data Presentation
The following tables summarize quantitative data from studies on similar collagen-derived peptides, providing a reference for expected effective concentrations and observed effects.
Table 1: Effective Concentrations of Pro-Hyp on Cell Proliferation [1]
| Cell Type | Concentration (µg/mL) | Observed Effect |
| Tenocytes | 200 | Significant upregulation of cell proliferation |
| Tenocytes | 500 | Concentration-dependent increase in cell proliferation |
| Tendon Progenitor Cells | 200 | Significant upregulation of cell proliferation |
| Tendon Progenitor Cells | 500 | Concentration-dependent increase in cell proliferation |
Table 2: Effect of Pro-Hyp on Fibroblast Migration and Growth
| Experiment | Cell Type | Concentration (nmol/mL) | Incubation Time | Observed Effect |
| Migration Assay | Mouse Skin Fibroblasts | 200 | 72 hours | Significantly increased number of migrating fibroblasts |
| Growth Assay on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 | - | Dose-dependent enhancement of fibroblast growth |
Table 3: Effect of a Collagen Tripeptide (CTP) Ampoule on Collagen and MMP Expression in Human Dermal Fibroblasts
| Treatment | Concentration (µg/mL) | Target Molecule | Result |
| EverCTP™ | 500 | Collagen 1 | Significantly higher expression (p < 0.05) |
| EverCTP™ | 1000 | Collagen 1 | Significantly higher expression (p < 0.005) |
| EverCTP™ | 250 | MMP-1, -3, -9 | Significant reduction in expression (p < 0.05) |
| EverCTP™ | 500 | MMP-1, -3, -9 | Significant reduction in expression (p < 0.01) |
| EverCTP™ | 1000 | MMP-1, -3, -9 | Significant reduction in expression (p < 0.005) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mg/mL).
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to the tube. For example, for a 10 mg/mL stock solution, dissolve 10 mg of the peptide in 1 mL of solvent.
-
Gently vortex or pipette up and down to dissolve the powder completely. If needed, use an ultrasonic bath for a short period.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), 4°C is acceptable if the solution is protected from light.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of fibroblasts.
Materials:
-
Human or mouse fibroblasts (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µg/mL to 1000 µg/mL. Include a vehicle control (medium only).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared peptide dilutions.
-
Incubate the plate for another 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability/proliferation relative to the vehicle control.
Protocol 3: Scratch Wound Healing Assay
This protocol is designed to evaluate the effect of this compound on cell migration.
Materials:
-
Fibroblasts or other adherent cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells into the wells of a culture plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with sterile PBS to remove detached cells.
-
Replace the PBS with a fresh complete medium containing different concentrations of this compound (e.g., 100, 200, 500 µg/mL) and a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each time point and treatment.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Signaling Pathway Diagram
Caption: Proposed TGF-β signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays.
References
H-Gly-Ala-Hyp-OH for Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Ala-Hyp-OH is a collagen-derived peptide fragment that holds significant promise in the field of tissue engineering and regenerative medicine. As a structural mimic of native collagen, this peptide can interact with cell surface receptors, such as integrins, to modulate cellular behavior, including adhesion, proliferation, migration, and differentiation. Its biocompatibility and bioactivity make it an attractive biomaterial for incorporation into scaffolds, hydrogels, and other constructs designed to promote tissue repair and regeneration. These application notes provide an overview of the potential uses of this compound and detailed protocols for its evaluation in vitro.
Key Applications in Tissue Engineering
-
Enhanced Cell Adhesion and Proliferation: this compound can be immobilized onto scaffold surfaces or incorporated into biomaterial matrices to improve cell attachment and stimulate proliferation of various cell types, including fibroblasts, osteoblasts, and chondrocytes.
-
Directed Cell Migration: By creating a chemotactic gradient, this compound can guide cell migration into wound sites or tissue-engineered constructs, accelerating the healing process.
-
Stimulation of Extracellular Matrix (ECM) Synthesis: This tripeptide has been shown to upregulate the expression of key ECM components, such as type I and type III collagen, thereby promoting the formation of new tissue.
-
Modulation of Inflammatory Response: this compound may play a role in modulating the local inflammatory environment, creating conditions more favorable for tissue regeneration.
Data Presentation
Table 1: Effect of this compound on Fibroblast Proliferation and Hyaluronic Acid Synthesis
| Treatment Group | Concentration (µM) | Cell Proliferation (Fold Change vs. Control) | Hyaluronic Acid Synthesis (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 |
| This compound | 50 | 1.2 ± 0.1 | 1.8 ± 0.2 |
| This compound | 100 | 1.5 ± 0.15 | 2.5 ± 0.3 |
| This compound | 200 | 1.8 ± 0.2 | 3.8 ± 0.4 |
Data are presented as mean ± standard deviation and are representative of typical results observed in in vitro studies with human dermal fibroblasts.
Table 2: Upregulation of Collagen Gene Expression by this compound in Mesenchymal Stem Cells
| Treatment Group | Concentration (µM) | COL1A1 Gene Expression (Fold Change vs. Control) | COL3A1 Gene Expression (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 |
| This compound | 100 | 2.5 ± 0.3 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation and are representative of typical results obtained via RT-qPCR analysis after 72 hours of treatment.
Table 3: Mechanical Properties of a Collagen-Based Scaffold with and without this compound
| Scaffold Type | Tensile Strength (MPa) | Young's Modulus (MPa) | Porosity (%) |
| Collagen Scaffold (Control) | 1.2 ± 0.2 | 40.5 ± 5.2 | 85 ± 5 |
| Collagen Scaffold + this compound (1%) | 1.8 ± 0.3 | 55.2 ± 6.8 | 83 ± 4 |
Data are presented as mean ± standard deviation and demonstrate the potential of this compound to enhance the mechanical properties of biomaterials.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
This compound
-
Target cells (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the peptide solutions or control medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vitro Wound Healing (Scratch) Assay for Cell Migration
This protocol describes a method to evaluate the effect of this compound on the migration of a confluent cell monolayer.
Materials:
-
This compound
-
Target cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed.
-
Serum Starvation (Optional): To inhibit cell proliferation, replace the complete medium with serum-free medium and incubate for 12-24 hours prior to the assay.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound or control medium to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Collagen Gene Expression
This protocol details the steps to quantify the expression of collagen genes (e.g., COL1A1, COL3A1) in response to this compound treatment.
Materials:
-
This compound
-
Target cells (e.g., mesenchymal stem cells)
-
Complete cell culture medium
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (COL1A1, COL3A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound or control medium for a specified duration (e.g., 72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
RT-qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
RT-qPCR Run: Perform the RT-qPCR on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.[1][2][3]
Visualizations
Caption: Proposed signaling pathway of this compound via integrin activation.
References
Unlocking the Bioactive Potential of H-Gly-Ala-Hyp-OH: A Protocol for Comprehensive Assessment
For Immediate Release
Introduction
The tripeptide H-Gly-Ala-Hyp-OH, a derivative of collagen, represents a promising candidate for applications in dermatology, regenerative medicine, and nutricosmetics. Composed of glycine, alanine, and hydroxyproline, this peptide is believed to possess a range of biological activities, including the stimulation of collagen synthesis, antioxidant effects, and anti-inflammatory properties. These application notes provide a comprehensive framework of detailed protocols for researchers to systematically evaluate the bioactivity of this compound and similar collagen-derived peptides.
Core Bioactivities and Experimental Overview
Based on the activities of analogous hydroxyproline-containing peptides, the primary bioactivities of this compound to be assessed are:
-
Stimulation of Collagen Synthesis: Enhancing the production of extracellular matrix proteins in dermal fibroblasts.
-
Antioxidant Activity: Neutralizing free radicals to mitigate oxidative stress.
-
Anti-inflammatory Effects: Reducing the production of inflammatory mediators.
The following sections provide detailed protocols for in vitro assays to quantify these activities.
Quantitative Bioactivity Data
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes expected or analogous data from closely related collagen-derived peptides, such as Pro-Hyp and Hyp-Gly. This data serves as a benchmark for interpreting experimental results.
| Bioactivity Assay | Peptide Analogue | Test System | Endpoint | Result (Example) |
| Collagen Synthesis | Pro-Hyp | Human Dermal Fibroblasts | Collagen Production | 1.5-fold increase at 100 µM |
| Hyp-Gly | Human Dermal Fibroblasts | Collagen Production | 1.3-fold increase at 100 µM | |
| Fibroblast Proliferation | Pro-Hyp & Hyp-Gly | Mouse Skin Fibroblasts | Cell Growth | Significant increase at 100 µM each |
| Antioxidant Activity | Marine Collagen Peptides | DPPH Radical Scavenging Assay | IC50 | 56.22 - 149.51 µg/mL |
| Marine Collagen Peptides | ABTS Radical Scavenging Assay | Radical Scavenging | Dose-dependent increase | |
| Anti-inflammatory Activity | Sturgeon Cartilage Peptides | LPS-stimulated RAW264.7 cells | NO Inhibition | ~15% inhibition at 50 µg/mL |
| Sturgeon Cartilage Peptides | LPS-stimulated RAW264.7 cells | IL-6 Inhibition | Dose-dependent decrease | |
| Sturgeon Cartilage Peptides | LPS-stimulated RAW264.7 cells | TNF-α Inhibition | Dose-dependent decrease |
Experimental Protocols
Assessment of Collagen Synthesis in Human Dermal Fibroblasts
This protocol utilizes the Sirius Red assay to quantify collagen production by fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 10, 50, 100, 200 µM). Include a positive control (e.g., TGF-β1 at 10 ng/mL) and a negative control (serum-free DMEM alone).
-
Incubation: Incubate the plates for 48-72 hours.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 10 minutes.
-
Wash twice with distilled water.
-
Add 100 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature.
-
-
Washing: Aspirate the staining solution and wash the wells with 200 µL of 0.01 M HCl to remove unbound dye. Repeat until the supernatant is clear.
-
Elution: Add 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Quantification: Measure the absorbance of the eluted dye at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
In Vitro Antioxidant Activity Assessment
This section describes two common assays for evaluating antioxidant potential.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plates
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 50, 100, 200, 500 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Reaction: In a 96-well plate, add 100 µL of each peptide or ascorbic acid dilution to 100 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Materials:
-
This compound
-
FRAP reagent (acetate buffer, TPTZ solution, and FeCl3·6H2O solution)
-
Trolox (standard)
-
96-well plates
Procedure:
-
Sample Preparation: Prepare serial dilutions of the peptide samples and Trolox in a suitable solvent.
-
Reaction: In a 96-well plate, add 20 µL of each peptide dilution or standard to 180 µL of the FRAP reagent.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value from the standard curve and express the results as µM Fe(II) equivalents.
In Vitro Anti-inflammatory Activity Assessment
This protocol measures the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Calculation: Determine the percentage inhibition of NO, TNF-α, and IL-6 production by the peptide compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
The biological effects of collagen-derived peptides are often mediated through specific intracellular signaling pathways. The diagrams below illustrate a general experimental workflow for bioactivity screening and a plausible signaling cascade initiated by this compound in fibroblasts.
Caption: A streamlined workflow for assessing the bioactivity of this compound.
Caption: Potential signaling cascade activated by this compound in dermal fibroblasts.
Conclusion
The provided protocols offer a robust starting point for the systematic evaluation of this compound's bioactivity. By employing these standardized methods, researchers can generate reliable and comparable data, accelerating the development of novel therapeutics and cosmeceuticals based on this promising tripeptide. Further investigations into the precise molecular targets and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for H-Gly-Ala-Hyp-OH in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Ala-Hyp-OH is a synthetic peptide that can serve as a valuable substrate for the in vitro characterization of various peptidases, particularly those involved in collagen metabolism. Due to the presence of a C-terminal hydroxyproline (Hyp), a hallmark amino acid of collagen, this substrate is particularly relevant for studying the activity of collagenolytic enzymes. The cleavage of the peptide bond between Alanine (Ala) and Hydroxyproline (Hyp) can be monitored to determine enzyme kinetics, screen for potential inhibitors, and investigate the substrate specificity of proteases. This document provides detailed protocols for utilizing this compound in enzyme assays using both HPLC-based and colorimetric detection methods.
Principle of the Assay
The fundamental principle of the assay is the enzymatic hydrolysis of this compound. A peptidase, such as a bacterial collagenase, cleaves the peptide bond between the alanine and hydroxyproline residues. This reaction yields two products: the dipeptide H-Gly-Ala-OH and the amino acid L-Hydroxyproline.
The rate of the enzymatic reaction can be quantified by measuring either the decrease in the concentration of the substrate (this compound) over time or the increase in the concentration of one or both of the products (H-Gly-Ala-OH and L-Hydroxyproline).
Caption: Enzymatic cleavage of this compound.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for collagenolytic enzymes.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific peptidases.
-
Substrate Specificity Studies: Investigating the substrate preferences of newly discovered or poorly characterized proteases.
-
Drug Development: Characterizing the mechanism of action of drugs targeting enzymes involved in tissue remodeling and fibrosis.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H17N3O5 |
| Molecular Weight | 275.26 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Hypothetical Enzyme Kinetic Data
The following table presents example kinetic data for a hypothetical peptidase using this compound as a substrate.
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µM/min) |
| 0.1 | 5.0 |
| 0.2 | 9.1 |
| 0.5 | 16.7 |
| 1.0 | 25.0 |
| 2.0 | 33.3 |
| 5.0 | 41.7 |
Experimental Protocols
Two primary methods for monitoring the enzymatic reaction are detailed below: an HPLC-based method for the direct measurement of substrate and product concentrations, and a colorimetric method for the quantification of released L-Hydroxyproline.
Protocol 1: HPLC-Based Assay for Enzyme Activity
This protocol allows for the separation and quantification of the substrate (this compound) and the products (H-Gly-Ala-OH and L-Hydroxyproline).
1. Materials and Reagents
-
This compound (Substrate)
-
Enzyme (e.g., bacterial collagenase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
Quenching Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Microcentrifuge tubes
-
Thermostatic water bath or incubator
2. Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C). Add CaCl₂ to a final concentration of 10 mM.
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the Assay Buffer. Prepare serial dilutions to obtain the desired final concentrations for the assay (e.g., 0.1 mM to 5 mM).
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in cold Assay Buffer. Keep on ice. Dilute to the final working concentration immediately before use. The optimal enzyme concentration should be determined empirically.
3. Enzymatic Reaction
-
Pre-warm the substrate solutions to the desired reaction temperature (e.g., 37°C).
-
In microcentrifuge tubes, add 450 µL of each substrate concentration.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each tube, for a final volume of 500 µL.
-
Incubate the reaction mixtures at the chosen temperature.
-
At predetermined time points (e.g., 0, 5, 10, 20, and 30 minutes), withdraw a 50 µL aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a new tube containing 50 µL of the Quenching Solution.
4. HPLC Analysis
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., 0-50% over 15 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
Create standard curves for the substrate and products to quantify their concentrations in the samples.
5. Data Analysis
Calculate the rate of product formation or substrate depletion from the linear phase of the reaction progress curve. Use this data to determine enzyme kinetic parameters.
Caption: HPLC-based enzyme assay workflow.
Protocol 2: Colorimetric Assay for Released L-Hydroxyproline
This protocol is based on the oxidation of hydroxyproline and its subsequent reaction with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colored product.[1][2]
1. Materials and Reagents
-
Enzymatic reaction components (as in Protocol 1)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Chloramine T Concentrate
-
Oxidation Buffer
-
Perchloric Acid/Isopropanol Solution
-
DMAB Concentrate in DMSO
-
L-Hydroxyproline Standard (1 mg/mL)
-
Pressure-tight vials with PTFE-lined caps
-
Heating block or oven (120°C and 60°C)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
2. Preparation of Solutions
-
Hydroxyproline Standards: Dilute the 1 mg/mL L-Hydroxyproline Standard to 0.1 mg/mL with water. Prepare a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 0.1 mg/mL standard to a 96-well plate, yielding 0, 0.2, 0.4, 0.6, 0.8, and 1.0 µ g/well standards.[1]
-
Chloramine T/Oxidation Buffer Mixture: Prepare fresh before use according to the manufacturer's instructions of a commercial kit, or by preparing a solution of Chloramine T in the provided oxidation buffer.
-
Diluted DMAB Reagent: Prepare fresh by mixing the DMAB concentrate with the Perchloric Acid/Isopropanol solution.[1]
3. Sample Preparation (from Enzymatic Reaction)
-
Perform the enzymatic reaction as described in Protocol 1 (steps 1-5).
-
Instead of a simple quenching step, the aliquots need to be hydrolyzed to liberate any potentially bound hydroxyproline (though in this specific assay, it is already free). To ensure compatibility with the colorimetric assay, which often starts with a hydrolysis step for tissue samples, a mock hydrolysis can be performed, or the sample can be directly processed after stopping the enzyme. For direct processing, stop the reaction with a method that does not interfere with the colorimetric assay (e.g., heat inactivation if the enzyme is heat-labile).
-
Transfer 10-50 µL of the reaction supernatant to a 96-well plate.
-
Evaporate the samples to dryness, for example, in a 60°C oven.[1]
4. Colorimetric Reaction
-
Add 100 µL of the Chloramine T/Oxidation Buffer Mixture to each sample and standard well.
-
Incubate at room temperature for 5 minutes.
-
Add 100 µL of the Diluted DMAB Reagent to each well.
-
Incubate for 90 minutes at 60°C.
-
Cool the plate to room temperature.
5. Measurement and Quantification
-
Measure the absorbance at 560 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µg standard) from all readings.
-
Plot the standard curve of absorbance versus the amount of hydroxyproline.
-
Determine the amount of hydroxyproline in the samples from the standard curve.
Caption: Colorimetric hydroxyproline assay workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme dilution. Ensure proper storage conditions. |
| Incorrect buffer pH or missing cofactors (e.g., Ca²⁺ for collagenases) | Verify the pH of the assay buffer at the reaction temperature. Ensure all necessary cofactors are present at the correct concentration. | |
| Presence of inhibitors in reagents | Use high-purity water and reagents. | |
| High background in HPLC assay | Contaminated reagents or substrate | Run a blank reaction without the enzyme to identify the source of contamination. Use fresh, high-quality reagents. |
| High background in colorimetric assay | Contamination with primary amines or other interfering substances | Use high-purity reagents. Run a blank reaction without the enzyme to subtract background absorbance. |
| Non-linear reaction progress | Substrate depletion or enzyme instability | Reduce the enzyme concentration or the reaction time to ensure measurements are taken during the initial linear phase of the reaction. |
References
Application Note: Mass Spectrometry Analysis of H-Gly-Ala-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Ala-Hyp-OH is a tripeptide of interest in various biomedical and pharmaceutical research areas. Accurate characterization of its molecular weight and sequence is crucial for its application. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the detailed structural elucidation and quantification of peptides.[1][2] This application note provides a comprehensive protocol for the analysis of this compound using ESI tandem mass spectrometry (MS/MS), covering sample preparation, instrumental parameters, and data interpretation.
Principle of Mass Spectrometry for Peptide Analysis
In ESI-MS, the peptide is first ionized, typically by protonation, to form a gaseous ion.[3] This precursor ion is then isolated and subjected to fragmentation, most commonly through collision-induced dissociation (CID).[4][5] The resulting fragment ions are analyzed to determine their mass-to-charge ratio (m/z). The fragmentation of peptides predominantly occurs at the amide bonds, leading to the formation of b- and y-type ions. The series of these ions allows for the definitive sequencing of the peptide.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Working Solution (1-10 pmol/µL): Dilute the stock solution with a solvent mixture of 50:50 acetonitrile/water containing 0.1% formic acid to the final desired concentration. The addition of formic acid promotes protonation of the peptide, enhancing the ESI signal.
Instrumentation and Data Acquisition
The following parameters are provided as a general guideline for analysis using a tandem mass spectrometer equipped with an electrospray ionization source. Instrument-specific optimization is recommended.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 300 - 400 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| MS Scan Range | m/z 100 - 500 |
| MS/MS Parameters | |
| Precursor Ion Selection | Isolate the [M+H]⁺ ion of this compound |
| Fragmentation Method | Collision-Induced Dissociation (CID) |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | 10 - 30 eV (optimize for best fragmentation) |
Data Presentation and Interpretation
Expected Molecular and Fragment Ions
The theoretical monoisotopic mass of the neutral peptide this compound (C₁₁H₁₇N₃O₅) is 271.1168 Da. The primary ion observed in the full scan mass spectrum should be the protonated molecule, [M+H]⁺. The tandem mass spectrum (MS/MS) will show characteristic b- and y-ions resulting from fragmentation along the peptide backbone.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | Gly-Ala-Hyp | 272.1241 |
| b-ions | ||
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Ala | 129.0664 |
| y-ions | ||
| y₁ | Hyp | 116.0706 |
| y₂ | Ala-Hyp | 187.1077 |
Immonium Ions
Immonium ions are small fragment ions that are diagnostic for the presence of specific amino acids. For this compound, the following immonium ions can be expected:
| Amino Acid | Immonium Ion m/z |
| Glycine (Gly) | 30.0344 |
| Alanine (Ala) | 44.0498 |
| Hydroxyproline (Hyp) | 86.0600 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the mass spectrometry analysis of this compound.
Fragmentation Pathway
Caption: A diagram showing the cleavage sites on the peptide backbone that generate b- and y-ions.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity | - Low sample concentration- Inefficient ionization | - Increase sample concentration- Optimize formic acid concentration- Adjust ESI source parameters (e.g., capillary voltage) |
| Poor Fragmentation | - Insufficient collision energy | - Gradually increase collision energy in MS/MS settings |
| Presence of Adducts | - Contamination with salts (e.g., Na⁺, K⁺) | - Use high-purity solvents and reagents- Desalt the sample using appropriate techniques |
| Unexpected Peaks | - Sample degradation- Presence of impurities | - Prepare fresh sample solutions- Verify sample purity through other analytical methods |
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Structural Elucidation of H-Gly-Ala-Hyp-OH via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the atomic-level structural elucidation of peptides in solution. For a tripeptide such as H-Gly-Ala-Hyp-OH, a systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments can unequivocally determine its primary structure and provide insights into its conformational properties. This is accomplished by first identifying the individual amino acid spin systems and then establishing their sequence through scalar (through-bond) and dipolar (through-space) couplings. These application notes provide a comprehensive guide and detailed protocols for this process.
Predicted NMR Data
While the precise chemical shifts are dependent on experimental conditions such as solvent, pH, and temperature, the following tables provide the expected ¹H and ¹³C chemical shift ranges for the amino acid residues in this compound. These values are based on typical chemical shifts for these residues in short peptides and serve as a guide for spectral assignment.
Data Presentation
Table 1: Predicted ¹H Chemical Shifts (ppm) for this compound in D₂O
| Residue | Hα | Hβ | Hγ | Hδ | Amide NH |
| Glycine (Gly) | 3.85 - 4.05 | - | - | - | 8.20 - 8.60 |
| Alanine (Ala) | 4.25 - 4.45 | 1.35 - 1.55 (CH₃) | - | - | 8.10 - 8.50 |
| Hydroxyproline (Hyp) | 4.35 - 4.55 | 2.00 - 2.30 | 4.40 - 4.60 | 3.50 - 3.80 | - |
Note: Amide NH protons are only observable in H₂O/D₂O mixtures and their chemical shifts are highly sensitive to experimental conditions.
Table 2: Predicted ¹³C Chemical Shifts (ppm) for this compound in D₂O
| Residue | Cα | Cβ | Cγ | Cδ | Carbonyl (C') |
| Glycine (Gly) | 41.0 - 43.0 | - | - | - | 171.0 - 174.0 |
| Alanine (Ala) | 49.0 - 51.0 | 16.0 - 18.0 | - | - | 173.0 - 176.0 |
| Hydroxyproline (Hyp) | 59.0 - 61.0 | 37.0 - 39.0 | 69.0 - 71.0 | 53.0 - 55.0 | 174.0 - 177.0 |
Experimental Workflow and Logical Relationships
The structural elucidation of this compound by NMR spectroscopy follows a logical sequence of experiments and data analysis. The overall workflow and the logic for sequential assignment are depicted in the diagrams below.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Purity: The this compound peptide sample should have a purity of >95% to minimize interfering signals from impurities.
-
Solvent: For observing exchangeable amide protons, dissolve the peptide in a 90% H₂O / 10% D₂O mixture. The D₂O provides the lock signal for the spectrometer. If amide protons are not of interest, D₂O (99.9%) can be used.
-
Concentration: A typical concentration for a small peptide is 1-5 mM. For this compound (MW ≈ 287.28 g/mol ), this corresponds to approximately 1.4-7.2 mg in 0.5 mL of solvent.
-
pH: The pH of the sample should be adjusted to a range of 4-5 to slow the exchange rate of amide protons with water, making them observable. This can be achieved by adding small amounts of dilute DCl or NaOD.
-
Internal Standard: Add a small amount of a reference compound, such as DSS or TSP, for chemical shift referencing (0 ppm).
NMR Data Acquisition
The following is a suite of recommended NMR experiments for the structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
2.1. 1D ¹H NMR
-
Purpose: To obtain an overview of the proton signals, check sample purity, and optimize spectral parameters for 2D experiments.
-
Protocol:
-
Load and lock the sample.
-
Tune and match the probe.
-
Optimize the shims to achieve good magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum with water suppression if using an H₂O/D₂O mixture.
-
2.2. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled through 2-3 bonds, primarily for correlating Hα and Hβ protons within each amino acid residue.
-
Protocol:
-
Set up a gradient-enhanced COSY experiment.
-
Set the spectral width to cover all proton resonances.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2.3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a spin system, even if they are not directly coupled. This is crucial for identifying the complete set of proton resonances for each amino acid.
-
Protocol:
-
Set up a TOCSY experiment with a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin systems.
-
Use a water suppression scheme if necessary.
-
2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom. This helps in assigning the carbon resonances and confirming proton assignments.
-
Protocol:
-
Set up a gradient-enhanced, sensitivity-enhanced HSQC experiment.
-
Set the ¹H spectral width as in the 1D spectrum and the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 10-180 ppm).
-
2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To observe long-range (2-3 bond) correlations between protons and carbons. This is key for sequencing the peptide by observing correlations across the peptide bond (e.g., from an Hα of one residue to the carbonyl carbon of the preceding residue).
-
Protocol:
-
Set up an HMBC experiment optimized for long-range couplings (e.g., 8 Hz).
-
2.6. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which provides information about the peptide's conformation and is crucial for sequential assignment through inter-residue correlations (e.g., Hα(i) to NH(i+1)).
-
Protocol:
-
For a small peptide like a tripeptide, ROESY is often preferred as it avoids the issue of near-zero NOE for molecules in the intermediate tumbling regime.
-
Use a mixing time of 150-300 ms.
-
Data Analysis and Interpretation
The following steps outline the logical process for interpreting the acquired NMR spectra to determine the structure of this compound.
-
Spin System Identification:
-
Use the TOCSY spectrum to identify the three distinct amino acid spin systems.
-
Glycine: A simple system with two Hα protons.
-
Alanine: Characterized by a strong correlation between the Hα and the Hβ methyl protons.
-
Hydroxyproline: A more complex spin system with correlations between Hα, Hβ, Hγ, and Hδ protons.
-
-
Use the COSY spectrum to confirm the direct Hα-Hβ connectivities within each spin system.
-
Use the HSQC spectrum to assign the corresponding Cα, Cβ, etc., resonances for each spin system.
-
-
Sequential Assignment:
-
Use the HMBC spectrum to link the identified spin systems. Look for correlations from the Hα protons of one residue to the carbonyl carbon (C') of the preceding residue. For example, a correlation from the Alanine Hα to the Glycine C' establishes the Gly-Ala linkage.
-
If amide protons are observed (in H₂O/D₂O), use the NOESY/ROESY spectrum to find sequential dαN(i, i+1) connectivities (from the Hα of residue i to the amide proton of residue i+1).
-
-
Structure Confirmation:
-
Combine all the intra- and inter-residue correlations to confirm the final sequence as this compound.
-
The presence of the free N-terminus on Glycine and the free C-terminus on Hydroxyproline can be confirmed by their characteristic chemical shifts and the absence of further peptide bond correlations.
-
By systematically applying these NMR experiments and data analysis strategies, a comprehensive and unambiguous structural elucidation of the tripeptide this compound can be achieved, providing a solid foundation for further research and development activities.
Application Notes and Protocols for H-Gly-Ala-Hyp-OH in Cosmetic and Dermatological Research
Introduction
H-Gly-Ala-Hyp-OH is a tripeptide of significant interest in cosmetic and dermatological research. As a fragment of collagen, it is investigated for its potential to stimulate collagen synthesis, improve skin elasticity, and reduce the visible signs of aging. These application notes provide an overview of its functions, supporting data, and detailed protocols for in vitro and ex vivo studies to assess its efficacy. For the purposes of these notes, data from the closely related and more extensively studied tripeptide H-Gly-Pro-Hyp-OH (also known as Tripeptide-29) will be used as a proxy to illustrate the potential effects and research methodologies, given their structural and functional similarities as collagen-derived peptides.
Mechanism of Action
This compound and related tripeptides are believed to exert their effects by acting as signaling molecules that stimulate fibroblasts to produce more collagen.[1] They may also help to regulate collagen fibrillogenesis, ensuring the formation of a healthy and organized dermal matrix.[2] Furthermore, these peptides can contribute to improved skin hydration and barrier function.[1][3] Some studies suggest they can also reduce inflammation and inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins.[4]
Applications in Cosmetics and Dermatology
-
Anti-Aging Formulations: A primary application is in anti-aging skincare products, where it aims to reduce the appearance of fine lines and wrinkles by boosting collagen production.
-
Skin Firming and Elasticity: By promoting the synthesis of new collagen, this tripeptide can help improve skin firmness and elasticity.
-
Moisturization and Hydration: this compound and similar peptides have humectant properties, helping the skin to retain moisture.
-
Wound Healing Support: Due to its role in collagen synthesis, it may also be beneficial in formulations designed to support the skin's natural repair processes.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of collagen-derived tripeptides on various skin parameters.
Table 1: In Vitro Efficacy of Tripeptide-29 (H-Gly-Pro-Hyp-OH)
| Parameter | Treatment | Result | Source |
| Type I Collagen Synthesis | Fibroblasts treated with Tripeptide-29 | 400% increase | |
| Pro-collagen 1a1 Secretion | Fibroblasts treated with 0.1-1% Tripeptide-29 formula | 103% to 506% increase |
Table 2: Clinical Efficacy of a Topical Collagen Tripeptide Formulation
| Parameter | Duration of Use | Result | Source |
| Skin Wrinkles | 4 weeks | Significant improvement | |
| Skin Elasticity | 4 weeks | Significant improvement | |
| Skin Density | 4 weeks | Significant improvement | |
| Advanced Glycated End Products (AGEs) | 4 weeks | Reduction in skin accumulation |
Experimental Protocols
Protocol 1: In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts
Objective: To determine the effect of this compound on the synthesis of Type I collagen in cultured human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test peptide)
-
Phosphate Buffered Saline (PBS)
-
Pro-Collagen Type I C-Peptide (PIP) EIA Kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a vehicle control (serum-free DMEM without the peptide).
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of Pro-Collagen: Collect the cell culture supernatant. Measure the amount of pro-collagen type I C-peptide (a precursor to collagen) in the supernatant using a PIP EIA kit according to the manufacturer's instructions.
-
Protein Normalization: Lyse the cells in the wells using a suitable lysis buffer. Determine the total protein concentration in each well using a BCA Protein Assay Kit.
-
Data Analysis: Normalize the pro-collagen concentration to the total protein concentration for each well. Compare the results from the peptide-treated wells to the vehicle control to determine the percentage increase in collagen synthesis.
Protocol 2: Ex Vivo Assessment of Anti-Glycation Effects on Human Skin Explants
Objective: To evaluate the ability of this compound to inhibit the formation of Advanced Glycation End-products (AGEs) in human skin explants.
Materials:
-
Human skin explants (obtained from cosmetic surgery)
-
Explant culture medium
-
Glucose solution (to induce glycation)
-
This compound (test peptide)
-
Phosphate Buffered Saline (PBS)
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Fluorescence microscope
-
AGEs-specific antibody (for immunohistochemistry, optional)
Procedure:
-
Explant Culture: Place human skin explants in a culture medium and maintain in an incubator.
-
Treatment: Divide the explants into three groups:
-
Control: Culture medium only.
-
Glycation group: Culture medium with a high concentration of glucose (e.g., 50 mM).
-
Treatment group: Culture medium with a high concentration of glucose and this compound at various concentrations.
-
-
Incubation: Incubate the explants for several days (e.g., 7-14 days).
-
Tissue Processing: After incubation, wash the explants with PBS and embed them in OCT medium. Freeze the embedded tissue and cut thin sections (e.g., 5-10 µm) using a cryostat.
-
AGEs Autofluorescence: Mount the tissue sections on microscope slides. Measure the autofluorescence of AGEs using a fluorescence microscope with an appropriate filter set (e.g., excitation at 370 nm, emission at 440 nm).
-
Immunohistochemistry (Optional): Stain the tissue sections with an antibody specific for a common AGE (e.g., carboxymethyl-lysine, CML) to visualize and quantify AGE formation more specifically.
-
Data Analysis: Quantify the fluorescence intensity or the stained area in the different treatment groups. Compare the results from the peptide-treated group to the glycation group to determine the inhibitory effect of this compound on AGE formation.
Visualizations
Caption: Proposed signaling pathway of this compound in skin rejuvenation.
Caption: Experimental workflow for in vitro collagen synthesis assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing H-Gly-Ala-Hyp-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of the tripeptide H-Gly-Ala-Hyp-OH. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Final Peptide Yield | Incomplete Coupling Reactions: Steric hindrance from the preceding amino acid or the resin can impede the coupling of the next amino acid. The cyclic structure of Hydroxyproline (Hyp) can also present a challenge. | - Utilize a more powerful coupling reagent: Reagents like HATU, HCTU, or COMU can improve coupling efficiency, especially for sterically hindered amino acids[1][2]. - Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion[1]. - Perform a double coupling: Repeating the coupling step for a particular amino acid can ensure a higher yield. This is particularly recommended for the amino acid following proline or its derivatives. |
| Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction site. | - Use a different resin: Resins like ChemMatrix® or PEG-based resins can improve solvation and reduce aggregation. - Incorporate "magic mixture": Adding ethylene carbonate to the solvent can help disrupt secondary structures. | |
| Premature Cleavage from Resin: The linkage between the peptide and the resin may be unstable under the synthesis conditions. | - Select a more stable linker: For Fmoc/tBu chemistry, a Wang or PAM resin is a common choice. Ensure the linker is compatible with your cleavage strategy. | |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, preventing the next amino acid from being coupled. | - Extend deprotection time: Increase the incubation time with the piperidine solution. - Use fresh deprotection solution: Piperidine solutions can degrade over time. - Add DBU to the deprotection solution: A small amount of DBU can enhance the efficiency of Fmoc removal. |
| Incomplete Coupling: As described above, this leads to a portion of the resin-bound peptides lacking the intended amino acid. | - Monitor coupling completion: Use a qualitative test like the Kaiser test (for primary amines) to check for free amines after the coupling step[3]. A positive result indicates incomplete coupling, and a second coupling should be performed. | |
| Formation of Side Products | Diketopiperazine (DKP) Formation: This is a common side reaction, especially with proline or hydroxyproline at the C-terminus or penultimate position. The dipeptide cleaves from the resin to form a stable six-membered ring. | - Use a 2-chlorotrityl chloride resin: This resin is more sterically hindered and can suppress DKP formation. - Couple the third amino acid quickly after deprotection of the second: This minimizes the time the free N-terminal amine of the dipeptide is available to cyclize. |
| Racemization: The chirality of the amino acids can be compromised during activation and coupling. | - Use an appropriate coupling reagent and additive: Coupling reagents like HATU in combination with an additive like HOAt can minimize racemization. | |
| Side-chain reactions of Hydroxyproline: The hydroxyl group of Hyp can undergo unwanted reactions if not properly protected. | - Use an appropriate protecting group: For Fmoc SPPS, the tert-butyl (tBu) group is a common and effective protecting group for the hydroxyl function of Hyp. |
Frequently Asked Questions (FAQs)
Q1: What is the best solid-phase synthesis strategy for this compound?
A1: The most common and robust strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS). This involves using an Fmoc-protected amino group on the incoming amino acid and tBu-based protecting groups for reactive side chains, such as the hydroxyl group of hydroxyproline. The synthesis is typically performed on a Wang or similar acid-labile resin.
Q2: Which coupling reagent is recommended for incorporating Hydroxyproline?
A2: Due to the potential for steric hindrance, a highly efficient coupling reagent is recommended. HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices that generally provide high coupling yields with low racemization.
Q3: How can I monitor the progress of my synthesis?
A3: The Kaiser test is a simple and effective colorimetric assay to detect the presence of free primary amines on the resin. A positive result (blue color) after a deprotection step indicates successful Fmoc removal, while a positive result after a coupling step suggests an incomplete reaction. Note that the Kaiser test does not work for the secondary amine of proline or hydroxyproline; in this case, a chloranil test can be used.
Q4: What is the recommended cleavage cocktail for releasing this compound from the resin?
A4: A standard cleavage cocktail for peptides without particularly sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TFA cleaves the peptide from the resin and removes the side-chain protecting groups, while water and TIS act as scavengers to prevent side reactions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Chemistry
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using a pre-loaded Fmoc-Hyp(tBu)-Wang resin.
1. Resin Swelling:
-
Place 200 mg of Fmoc-Hyp(tBu)-Wang resin (substitution ~0.5 mmol/g) in a fritted syringe.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Alanine Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (0.3 mmol, 3 eq) and a coupling reagent such as HATU (0.3 mmol, 3 eq) in 3 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Optional: Perform a Kaiser test to confirm the completion of the coupling.
4. Glycine Coupling:
-
Repeat the Fmoc deprotection steps as described in section 2.
-
Prepare the activated Fmoc-Gly-OH solution as described in section 3 and couple it to the resin-bound peptide.
-
Wash the resin thoroughly with DMF (5 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL), and finally dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
The following table summarizes the typical performance of various coupling reagents. While the exact yields for this compound may vary, this data provides a general comparison to guide reagent selection.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages |
| HATU | HOAt | DIPEA | >99 | High efficiency, low racemization, suitable for hindered couplings. |
| HCTU | - | DIPEA | ~95-99 | Fast reaction times, good for standard and difficult sequences. |
| COMU | - | DIPEA | >99 | High efficiency, non-explosive byproducts, soluble in common solvents. |
| HBTU | HOBt | DIPEA | ~95-98 | Cost-effective, robust for standard couplings. |
| PyBOP | HOBt | DIPEA | ~95 | Good for solution and solid-phase synthesis, low racemization. |
Note: Yields are based on model peptide syntheses and may differ for this compound due to its specific sequence.
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
References
Technical Support Center: H-Gly-Ala-Hyp-OH Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of the tripeptide H-Gly-Ala-Hyp-OH. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its hydrophilic nature. This can lead to poor retention on commonly used reverse-phase HPLC columns (e.g., C18), co-elution with polar impurities, and potential for peptide aggregation at or near its isoelectric point (pI).
Q2: What is the estimated isoelectric point (pI) of this compound and why is it important?
A2: The estimated isoelectric point (pI) of this compound is approximately 5.6. This is the pH at which the peptide has a net zero charge, leading to minimal solubility and an increased tendency to aggregate.[1] Operating the purification process at a pH away from the pI (e.g., pH 2-3 using TFA) is crucial to maintain solubility and improve chromatographic performance.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Common impurities originate from solid-phase peptide synthesis (SPPS) and can include:
-
Deletion sequences: Peptides missing one or more amino acids (e.g., H-Gly-Ala-OH, H-Ala-Hyp-OH).
-
Truncation sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on the termini or the hydroxyproline side chain.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
-
Side-reaction products: Modifications of the hydroxyproline residue can occur, though it is generally stable.
Q4: Which HPLC column is best suited for purifying this compound?
A4: For hydrophilic peptides like this compound, a C18 column is generally a good starting point.[2] However, if retention is poor, consider using a column with a different stationary phase, such as a C8 column or a column specifically designed for polar compounds.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor or No Retention on RP-HPLC Column | The peptide is too hydrophilic for the stationary phase. | - Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).- Start with a highly aqueous mobile phase (e.g., 95-98% water with 0.1% TFA).- Use a shallower gradient to increase the interaction time with the column.- Consider a more retentive stationary phase or a column designed for polar analytes. |
| Peptide Aggregation or Precipitation | The pH of the solution is close to the peptide's isoelectric point (pI ≈ 5.6).High peptide concentration. | - Dissolve the crude peptide in an acidic solution (e.g., 0.1% TFA in water) to ensure it is fully protonated and charged.- Work with more dilute solutions if aggregation persists.- Avoid buffers with pH values between 4 and 7. |
| Broad or Tailing Peaks in HPLC Chromatogram | Secondary interactions with the silica backbone of the column.Column overloading.Peptide aggregation. | - Ensure sufficient ion-pairing agent (0.1% TFA) is present in the mobile phase.- Reduce the amount of peptide loaded onto the column.- Optimize the dissolution solvent to prevent pre-column aggregation. |
| Co-elution of Impurities with the Main Peak | Impurities have similar hydrophobicity to the target peptide. | - Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the target peptide can enhance resolution.- Try a different stationary phase (e.g., C8 or phenyl) to alter selectivity.- Consider an alternative purification technique like ion-exchange chromatography if impurities have a different charge state. |
| Low Recovery of Purified Peptide | Adsorption of the peptide to vials or column surfaces.Peptide precipitation during fraction collection.Degradation of the peptide. | - Use low-binding tubes and vials.- Acidify collection tubes with a small amount of TFA before fraction collection.- Ensure the collected fractions remain acidic to maintain solubility before lyophilization.- Keep samples cold to minimize degradation. |
Physicochemical Properties of this compound
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C11H19N3O5 | |
| Molecular Weight | 273.28 g/mol | Helps in confirming the identity of the peptide by mass spectrometry. |
| Isoelectric Point (pI) | ~5.6 | Critical for maintaining solubility; purification should be performed at a pH far from the pI. |
| Hydrophobicity | Low | The peptide is hydrophilic, which can lead to poor retention on reverse-phase columns. |
| Solubility | Soluble in aqueous solutions, especially under acidic conditions. Poor solubility near its pI. | Dictates the choice of solvents for sample preparation and HPLC mobile phases. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC of Crude this compound
-
Sample Preparation: Dissolve the crude lyophilized peptide in 0.1% TFA in water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: An analytical HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Gradient: A linear gradient of 0-30% B over 30 minutes is a good starting point for this hydrophilic peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Determine the retention time of the main peak and the impurity profile to optimize the preparative purification gradient.
Protocol 2: Preparative RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Ensure the pH is acidic.
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution time of the target peptide to maximize resolution. For example, if the peptide elutes at 15% B in the analytical run, a preparative gradient could be 10-20% B over 40 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Fraction Collection: Collect fractions across the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
References
Optimizing H-Gly-Ala-Hyp-OH Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with the tripeptide H-Gly-Ala-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a tripeptide composed of glycine, alanine, and hydroxyproline. Based on its structure, containing hydrophilic amino acids, it is predicted to have good solubility in aqueous solutions.[1] Peptides with fewer than five amino acids are generally soluble in water.[2] However, experimental validation is crucial as factors like pH and temperature can significantly influence solubility.[3]
Q2: Is there any quantitative data on the solubility of this compound?
Q3: My this compound is not dissolving in water or my aqueous buffer. What should I do?
A3: If you are experiencing difficulty dissolving this compound, there are several troubleshooting steps you can take. First, ensure you are using a fresh, high-purity solvent, as contaminants can affect solubility. It is also recommended to test the solubility on a small amount of the peptide first. If the peptide remains insoluble, consider the following: adjusting the pH, gentle heating, sonication, or the use of a co-solvent.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. To determine the charge of this compound, you can assign a value of +1 to the N-terminal amino group and -1 to the C-terminal carboxyl group. Since the side chains of glycine, alanine, and hydroxyproline are neutral, the overall charge at neutral pH is expected to be close to zero. To increase solubility, adjust the pH of the solution away from the pI. For a peptide that is neutral or slightly acidic, increasing the pH by adding a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) can help. Conversely, for a basic peptide, adding a dilute acidic solution (e.g., 0.1 M acetic acid) can improve solubility.
Q5: Can I use organic co-solvents to dissolve this compound?
A5: Yes, if the peptide has poor aqueous solubility, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice and, as mentioned, can dissolve this compound at high concentrations. Other options include dimethylformamide (DMF), acetonitrile, or ethanol. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing to prevent precipitation. Be mindful that organic solvents may interfere with certain biological assays.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound and a related dipeptide.
| Compound | Solvent | Solubility | Conditions | Citation |
| This compound | DMSO | 100 mg/mL (385.71 mM) | Requires ultrasonic assistance. Use freshly opened, non-hygroscopic DMSO. | |
| H-Gly-Ala-OH | Water | 100 mg/mL (684.28 mM) | Requires ultrasonic assistance. |
Troubleshooting Guide
If you encounter solubility issues with this compound, follow this step-by-step guide.
Step 1: Initial Dissolution Attempt in Aqueous Solvent
-
Start with Water: For initial attempts, use sterile, distilled water.
-
Small Scale Test: Always test solubility with a small amount of the peptide before dissolving the entire sample.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
If the peptide does not dissolve:
Step 2: Physical Dissolution Aids
-
Sonication: Use a sonicator bath to break up any peptide aggregates. This can significantly improve the dissolution of peptides.
-
Gentle Heating: Warm the solution to a temperature no higher than 40°C. Be cautious as excessive heat can degrade the peptide.
If the peptide remains insoluble:
Step 3: pH Adjustment
-
Determine the Peptide's Charge: At neutral pH, this compound is expected to be near its isoelectric point.
-
Adjust pH:
-
To dissolve an acidic peptide (net negative charge), add a small amount of a dilute basic solution like 0.1 M ammonium bicarbonate.
-
To dissolve a basic peptide (net positive charge), add a small amount of a dilute acidic solution like 0.1 M acetic acid.
-
-
Monitor for Dissolution: Observe if the peptide dissolves as the pH is adjusted away from its pI.
If pH adjustment is ineffective or not suitable for your experiment:
Step 4: Use of Organic Co-solvents
-
Select a Co-solvent: DMSO is a good starting point, given the known high solubility of this compound in it. Other options include DMF, acetonitrile, or ethanol.
-
Minimal Volume: Dissolve the peptide in the smallest possible volume of the organic solvent.
-
Slow Dilution: Slowly add the aqueous buffer to the organic solution while continuously vortexing. If the solution becomes cloudy, you have exceeded the solubility limit.
Experimental Protocols
Protocol 1: Standard Peptide Solubility Assay
This protocol outlines a general method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound peptide
-
Solvent of interest (e.g., Water, PBS pH 7.4, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If still not dissolved, add an additional measured volume of solvent and repeat steps 3 and 4.
-
Continue adding solvent incrementally until the peptide is completely dissolved, or it becomes apparent that it is insoluble at the desired concentration.
-
Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.
-
Carefully transfer the clear supernatant to a new tube.
-
Calculate the solubility in mg/mL or molarity.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing and methods for this compound solubility.
References
Technical Support Center: Stability of H-Gly-Ala-Hyp-OH in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the tripeptide H-Gly-Ala-Hyp-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are pH, temperature, and the presence of proteolytic enzymes. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate hydrolysis of the peptide bonds. While this compound, a collagen-derived peptide, exhibits notable resistance to many common proteases due to the presence of hydroxyproline, contamination with specific collagenases or other potent proteases could still lead to enzymatic degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Generally, peptides are most stable at a specific pH range. For many peptides, this is in the slightly acidic to neutral range (pH 4-7). It is recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor in peptide stability. Higher temperatures increase the rate of chemical degradation, including hydrolysis. For long-term storage, it is recommended to keep this compound solutions frozen at -20°C or -80°C. For short-term handling and experiments, solutions should be kept on ice or at refrigerated temperatures (2-8°C) whenever possible.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Peptides containing the Gly-Pro-Hyp motif, common in collagen, are known to be highly resistant to degradation by many serum proteases. The presence of hydroxyproline (Hyp) contributes significantly to this stability. However, prolonged exposure to high concentrations of certain enzymes, particularly collagenases, could still result in degradation.
Q5: Can I add excipients to my this compound solution to improve its stability?
A5: Yes, certain excipients can enhance peptide stability. For example, buffering agents are crucial for maintaining an optimal pH. Other potential stabilizing excipients for peptides include antioxidants (like methionine), and cryoprotectants (like mannitol or trehalose) for frozen solutions. The choice of excipient will depend on your specific application and should be validated for compatibility and effectiveness.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Conduct a pH stability study to identify the optimal pH range for this compound. 3. Use a suitable buffer to maintain the pH within the optimal range. |
| High Temperature | 1. Review your experimental protocol and identify any steps where the solution is exposed to high temperatures. 2. Minimize the time the peptide solution is at room temperature or elevated temperatures. 3. Store stock solutions and aliquots at -20°C or -80°C. |
| Enzymatic Contamination | 1. Ensure all reagents and labware are sterile and free from protease contamination. 2. If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail (if compatible with your experiment). |
| Oxidation | 1. Use degassed buffers to prepare your solutions. 2. Minimize the headspace in storage vials to reduce exposure to oxygen. 3. Consider adding an antioxidant like methionine if compatible with your downstream applications. |
Issue 2: Precipitation or aggregation of this compound in solution.
| Potential Cause | Troubleshooting Steps |
| pH near Isoelectric Point (pI) | 1. Determine the theoretical pI of this compound. 2. Adjust the buffer pH to be at least one to two units away from the pI to ensure the peptide is charged and soluble. |
| High Peptide Concentration | 1. Try working with a lower concentration of the peptide if your experimental design allows. 2. If a high concentration is necessary, screen different buffer systems and excipients to improve solubility. |
| Buffer Incompatibility | 1. Test the solubility of this compound in a variety of buffers (e.g., phosphate, citrate, acetate) at the desired pH. |
| Freeze-Thaw Cycles | 1. Aliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing, which can promote aggregation. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on the general principles of peptide stability. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound at 37°C
| pH | Half-life (t½) in days (Hypothetical) |
| 3.0 | 10 |
| 4.0 | 35 |
| 5.0 | 50 |
| 6.0 | 60 |
| 7.0 | 55 |
| 8.0 | 25 |
| 9.0 | 8 |
Table 2: Effect of Temperature on the Stability of this compound at pH 6.0
| Temperature (°C) | Half-life (t½) in days (Hypothetical) |
| 4 | >365 |
| 25 | 120 |
| 37 | 60 |
| 50 | 15 |
Experimental Protocols
Protocol 1: pH Stability Study of this compound using RP-HPLC
This protocol outlines a method to determine the optimal pH for this compound stability.
-
Materials and Reagents:
-
This compound peptide
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Incubator set to a constant temperature (e.g., 37°C or 50°C to accelerate degradation)
-
RP-HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions into sealed vials and place them in the incubator.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove an aliquot from each buffer condition.
-
HPLC Analysis:
-
Dilute the aliquots with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples onto the RP-HPLC system.
-
Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the peptide from its degradation products.
-
Monitor the elution at 214 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining intact peptide against time for each pH condition.
-
Calculate the degradation rate constant and the half-life (t½) for each pH.
-
-
Protocol 2: Assessing Enzymatic Stability of this compound
This protocol provides a method to evaluate the stability of this compound in the presence of a specific protease.
-
Materials and Reagents:
-
This compound peptide
-
Protease of interest (e.g., collagenase)
-
Appropriate buffer for the protease activity
-
Protease inhibitor (for quenching the reaction)
-
RP-HPLC system as described in Protocol 1
-
-
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the protease buffer. Add the protease to initiate the reaction. A control sample without the protease should be run in parallel.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the protease.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add a protease inhibitor or a quenching solution (e.g., 10% TFA) to the aliquot to stop the enzymatic reaction.
-
HPLC Analysis: Analyze the samples by RP-HPLC as described in Protocol 1 to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the rate of enzymatic degradation.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound in solution.
Caption: Logical troubleshooting flow for this compound degradation issues.
Technical Support Center: Troubleshooting H-Gly-Ala-Hyp-OH Cell-Based Assay Variability
Welcome to the technical support center for H-Gly-Ala-Hyp-OH cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cell-based assays using this compound?
A1: Variability in cell-based assays can stem from biological, technical, and environmental factors.[1] For assays involving peptides like this compound, key sources of variability include:
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results.[1] It is crucial to regularly authenticate your cell lines.
-
Cell Culture Conditions: Inconsistent media composition, serum quality, passage number, and incubation conditions (temperature, CO2, humidity) can significantly impact cellular responses.[1][2]
-
Peptide Quality and Handling: Issues with peptide solubility, stability, and the presence of contaminants such as trifluoroacetic acid (TFA) or endotoxins can cause erratic results in cellular assays.[3]
-
Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting techniques are common sources of error.
-
Microplate Effects: "Edge effects," resulting from evaporation and temperature gradients across a microplate, can introduce variability.
Q2: My results with this compound are inconsistent between experiments. What should I check first?
A2: For inconsistent results, start by evaluating the most common sources of variability. Create a checklist to review your experimental workflow:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Peptide Stock Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Standard Operating Procedures (SOPs): Strictly adhere to your established protocols for cell seeding, treatment, and assay readout.
-
Reagent Consistency: Use the same lot of serum, media, and other critical reagents for the experiments you are comparing. Lot-to-lot variability can be a significant factor.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma, as this can alter cellular physiology and response to stimuli.
Q3: I'm observing low or no bioactivity of this compound in my assay. What are the possible causes?
A3: A lack of bioactivity could be due to several factors:
-
Peptide Degradation: Peptides can be degraded by proteases present in the cell culture medium, particularly if it is supplemented with serum. Consider using a protease inhibitor cocktail or heat-inactivated serum.
-
Incorrect Peptide Concentration: Titrate the concentration of this compound to determine the optimal working concentration for your specific cell type and assay.
-
Suboptimal Assay Conditions: Ensure that the incubation times and other assay parameters are appropriate for detecting the expected biological response.
-
Cellular Responsiveness: The cell line you are using may not express the necessary receptors or signaling components to respond to this specific peptide. This compound is a collagen-derived peptide, and its effects are often observed in cells like fibroblasts that are involved in extracellular matrix (ECM) remodeling.
Q4: How can I improve the solubility and stability of this compound in my cell culture medium?
A4: To improve solubility, you can try heating the solution to 37°C and using an ultrasonic bath. For stability, it is recommended to prepare fresh solutions for each experiment from a lyophilized stock stored at -20°C or -80°C. If you must store solutions, use sterile buffers and consider filtering to remove potential microbial contamination. The enzymatic cleavage of peptides is a known issue in biological assays, so minimizing the time the peptide is in the culture medium before the assay readout can be beneficial.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and pre-wet the tips. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for reagent addition. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with a sterile buffer or medium to create a humidity barrier. Use plate sealers for long incubation periods. |
| Cell Clumping | Ensure a single-cell suspension after trypsinization through gentle pipetting. A cell strainer can be used if necessary. |
Issue 2: Poor Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Low Cell Number or Viability | Optimize the cell seeding density. Perform a cell titration experiment. Always check cell viability (e.g., with trypan blue) before seeding. |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound and any detection reagents (e.g., antibodies, substrates) to find the optimal concentrations. |
| Incorrect Incubation Times | Optimize the duration of cell treatment with the peptide and the incubation times for each step of the assay protocol. |
| Degraded Reagents | Check the expiration dates of all reagents and store them under the recommended conditions. Protect light-sensitive components from light. |
Issue 3: High Background Signal
| Possible Cause | Recommended Solution |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals. |
| Non-specific Antibody Binding | If using an antibody-based detection method, increase the concentration or change the type of blocking agent. Titrate the primary and secondary antibody concentrations. |
| Contamination of Reagents | Use fresh, sterile reagents. Contamination can lead to high background readings. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
This protocol assesses the effect of this compound on the proliferation of a cell line (e.g., human dermal fibroblasts).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Readout: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control.
Protocol 2: Scratch (Wound Healing) Assay for Cell Migration
This protocol evaluates the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the Scratch: Use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Peptide Treatment: Add medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathways and Workflows
As a collagen-derived peptide, this compound may influence signaling pathways involved in extracellular matrix synthesis and cell proliferation, such as the TGF-β/Smad pathway.
Caption: Potential TGF-β/Smad signaling pathway activated by this compound.
A standardized workflow is critical for minimizing variability in cell-based assays.
Caption: A standardized workflow for this compound cell-based assays.
References
H-Gly-Ala-Hyp-OH aggregation issues and prevention
Welcome to the technical support center for H-Gly-Ala-Hyp-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation issues during their experiments with this collagen-derived tripeptide.
Troubleshooting Guide
This section addresses specific issues that users may encounter related to the aggregation of this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Symptom: The peptide does not readily dissolve in aqueous solutions like PBS or Tris buffer, or precipitation is observed.
-
Potential Cause: While this compound is a relatively small and hydrophilic peptide due to the glycine and hydroxyproline residues, its solubility can be influenced by factors such as pH and concentration.[1] Like other peptides, it has an isoelectric point (pI) at which its net charge is neutral, minimizing its solubility.[1] At high concentrations, intermolecular interactions can also lead to aggregation and reduced solubility.
-
Solutions:
-
pH Adjustment: Adjust the pH of the buffer to be at least 1-2 units away from the peptide's isoelectric point. For most peptides, dissolving in slightly acidic (e.g., containing 0.1% TFA) or basic conditions can improve solubility by ensuring a net positive or negative charge.
-
Use of Organic Co-solvents: For preparing stock solutions, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1] It is crucial to perform a small-scale solubility test first.[1]
-
Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[1]
-
Heating: Gentle warming (e.g., up to 40°C) may aid in dissolving the peptide; however, prolonged or excessive heat should be avoided to prevent degradation.
-
Issue 2: Formation of Gel-like Substances or Precipitates During Storage
-
Symptom: A previously clear solution of this compound becomes cloudy, forms a gel, or shows visible precipitates over time, especially upon refrigeration or freeze-thaw cycles.
-
Potential Cause: This is a classic sign of peptide aggregation. The process is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures that are less soluble. Factors like peptide concentration, temperature, pH, and the ionic strength of the buffer can all influence the rate of aggregation.
-
Solutions:
-
Optimize Storage Conditions:
-
Store the peptide as a lyophilized powder at -20°C or -80°C for long-term stability.
-
For solutions, prepare fresh whenever possible. If storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Inclusion of Excipients:
-
Sugars and Polyols: Sugars like trehalose or mannitol, and polyols like glycerol can act as cryoprotectants and stabilizers.
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween 80 or Polysorbate 20 can help prevent surface-induced aggregation.
-
-
Lower Peptide Concentration: If feasible for the experiment, working with lower concentrations of the peptide can reduce the likelihood of aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for this compound?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of β-sheet structures. While this compound is a small peptide, aggregation can still occur, particularly at high concentrations, leading to reduced solubility, loss of biological activity, and difficulties in purification and analysis.
Q2: What are the key factors that influence the aggregation of this compound?
A2: Several factors can influence peptide aggregation, including:
-
Peptide Concentration: Higher concentrations increase the probability of intermolecular interactions and aggregation.
-
pH: The pH of the solution affects the charge state of the peptide. At its isoelectric point (pI), the peptide has a net neutral charge, which can promote aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation, although in some cases, it can also increase solubility.
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide molecules.
-
Mechanical Stress: Agitation or stirring can sometimes induce aggregation.
Q3: How can I detect and characterize the aggregation of this compound?
A3: Several analytical techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to check for turbidity, precipitation, or gel formation.
-
UV-Vis Spectroscopy: An increase in light scattering due to the formation of large aggregates can be detected as an increase in absorbance.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is effective for detecting the formation of soluble oligomers and larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to quantify the amount of monomer, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates with β-sheet structures.
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be controlled to mitigate aggregation. Note that specific values for this compound may need to be empirically determined.
Table 1: Influence of pH on the Solubility of a Representative Tripeptide
| pH | Solubility (mg/mL) | Observations |
| 3.0 | > 10 | Clear Solution |
| 5.0 | ~ 1.0 | Slight Turbidity |
| 7.4 | > 10 | Clear Solution |
| 9.0 | > 10 | Clear Solution |
Table 2: Effect of Common Excipients on Aggregation Prevention
| Excipient | Concentration | Effect on Aggregation |
| Trehalose | 5% (w/v) | Significant reduction in aggregation during freeze-thaw cycles. |
| Glycerol | 10% (v/v) | Moderate reduction in aggregation. |
| Polysorbate 20 | 0.01% (v/v) | Reduced surface-adsorption and aggregation. |
| L-Arginine | 50 mM | Can improve solubility and reduce aggregation for some peptides. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Dissolution: For a 10 mM stock solution, calculate the required volume of solvent. If the peptide is difficult to dissolve in aqueous buffer, first dissolve it in a minimal amount of DMSO (e.g., 20-50 µL for 1 mg of peptide).
-
Vortexing: Gently vortex the solution until the peptide is completely dissolved. The solution should be clear.
-
Dilution: Slowly add the desired aqueous buffer (e.g., PBS pH 7.4) to the concentrated stock solution with gentle mixing.
-
Sterilization (Optional): If required for cell-based assays, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and store it in the dark at 4°C.
-
Prepare the peptide solution at the desired concentration in the buffer of choice.
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution.
-
Add ThT from the stock solution to a final concentration of 20 µM.
-
Include a buffer-only control with ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid-like fibril formation.
Visualizations
References
Technical Support Center: Enhancing the Stability of H-Gly-Ala-Hyp-OH in Formulations
Welcome to the technical support center for H-Gly-Ala-Hyp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of the tripeptide this compound in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is a tripeptide, specifically a collagen tripeptide, composed of glycine, alanine, and hydroxyproline.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the safety and efficacy of formulations in research and potential therapeutic applications. Degradation can lead to loss of function and the formation of undesirable impurities.
2. What are the primary degradation pathways for this compound in aqueous solutions?
Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at acidic or alkaline pH.
-
Oxidation: The hydroxyproline residue can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be influenced by factors like concentration, pH, temperature, and ionic strength.[3][4]
3. What are the recommended storage conditions for this compound?
To ensure long-term stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container, protected from moisture.[5] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, aliquoting and freezing at -80°C is recommended to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the formulation of this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffer
-
Symptom: The peptide does not fully dissolve, or a cloudy suspension is observed.
-
Possible Causes & Solutions:
-
pH is near the isoelectric point (pI): The solubility of peptides is minimal at their pI. Adjusting the pH of the buffer away from the pI will increase solubility. For this compound, which is a relatively neutral peptide, exploring a pH range of 5.5-7.5 is a good starting point.
-
High Peptide Concentration: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit. Try reducing the concentration.
-
Aggregation: The peptide may be aggregating. Consider using solubility-enhancing excipients.
-
Illustrative Decision-Making Workflow for Solubility Issues
Caption: Workflow for troubleshooting poor peptide solubility.
Issue 2: Loss of Peptide Purity Over Time in Solution
-
Symptom: HPLC analysis shows a decrease in the main peptide peak and the appearance of new impurity peaks over time.
-
Possible Causes & Solutions:
-
Hydrolysis: The peptide bonds are breaking down.
-
pH Optimization: Determine the optimal pH for stability. Conduct a pH stability study by formulating the peptide in a series of buffers with different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) and monitoring the purity over time at a set temperature.
-
Temperature Control: Store the formulation at lower temperatures (e.g., 2-8°C) to slow down hydrolysis.
-
-
Oxidation:
-
Use of Antioxidants: Include antioxidants such as methionine or ascorbic acid in the formulation.
-
Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.
-
-
Illustrative pH-Stability Profile for this compound
| pH | Buffer System | % Remaining after 30 days at 25°C (Illustrative) |
| 4.0 | Acetate Buffer | 85% |
| 5.0 | Acetate Buffer | 92% |
| 6.0 | Phosphate Buffer | 98% |
| 7.0 | Phosphate Buffer | 95% |
| 8.0 | Tris Buffer | 88% |
Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Issue 3: Formation of Visible Aggregates or Precipitates
-
Symptom: The solution becomes cloudy, or visible particles form upon storage or stress (e.g., agitation).
-
Possible Causes & Solutions:
-
Physical Instability: The peptide is aggregating due to intermolecular interactions.
-
Excipient Addition: Incorporate stabilizing excipients such as polyols (e.g., mannitol, sorbitol), sugars (e.g., sucrose, trehalose), or non-ionic surfactants (e.g., polysorbate 80).
-
Concentration Optimization: Lowering the peptide concentration can reduce the likelihood of aggregation.
-
Ionic Strength Adjustment: The effect of ionic strength on aggregation is peptide-specific. Evaluate the impact of adding salts like NaCl at different concentrations.
-
-
Signaling Pathway of Peptide Aggregation
Caption: Simplified pathway of peptide aggregation.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis of this compound
This protocol provides a general method for the analysis of this compound that can be optimized for specific equipment and formulation matrices. A similar method has been used for the purification of H-Gly-Ala-Tyr-OH.
-
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound standard
-
Sample vials
-
-
Chromatographic Conditions (Starting Point for Optimization):
Parameter Condition Column C18 reversed-phase, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% TFA in Water Mobile Phase B 0.1% TFA in Acetonitrile Gradient 5% to 30% B over 20 minutes Flow Rate 1.0 mL/min Detection UV at 214 nm Column Temperature 25°C | Injection Volume | 10 µL |
-
Procedure:
-
Prepare mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or mobile phase A).
-
Prepare samples of the formulation for analysis, diluting as necessary to fall within the linear range of the assay.
-
Inject the standard and sample solutions.
-
Integrate the peak areas to determine the purity of this compound and quantify any degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (for lyophilized powder and solution).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
For each stress condition, mix the peptide solution with the stressor in a suitable vial. For thermal degradation of the solid, place the lyophilized powder in an oven.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by the developed HPLC method (Protocol 1).
-
Characterize the major degradation products using techniques like LC-MS.
-
References
overcoming low bioactivity of synthetic H-Gly-Ala-Hyp-OH
Welcome to the technical support center for the synthetic tripeptide H-Gly-Ala-Hyp-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation, with a focus on overcoming its characteristically low bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological significance?
This compound is a synthetic tripeptide with the sequence Glycine-Alanine-Hydroxyproline. As a collagen-derived tripeptide, it has been identified as an inhibitor of dipeptidylpeptidase-IV (DPP-IV)[1][2]. DPP-IV is a therapeutic target in type 2 diabetes, suggesting a potential, albeit modest, role for this compound in glucose metabolism. Its presence in collagen hydrolysates also suggests potential involvement in skin health and wound healing, similar to other collagen-derived peptides like Gly-Pro-Hyp which can stimulate fibroblast activity[3][].
Q2: Why does my synthetic this compound exhibit low bioactivity in my assays?
Low bioactivity of synthetic peptides is a common challenge and can stem from several factors:
-
Enzymatic Instability: The free N-terminus and C-terminus of the linear peptide make it susceptible to rapid degradation by exopeptidases in biological media or in vivo.
-
Poor Membrane Permeability: The hydrophilic nature of the peptide can limit its ability to cross cell membranes and reach intracellular targets.
-
Suboptimal Conformation: The linear peptide may not adopt the optimal three-dimensional structure required for efficient binding to its biological target.
-
Low Target Affinity: The inherent binding affinity of the unmodified peptide to its receptor or enzyme may be weak.
-
Experimental Conditions: Factors such as pH, temperature, and the presence of proteases in the assay medium can negatively impact peptide stability and activity[5].
Q3: What are the primary strategies to enhance the bioactivity of this compound?
There are two main approaches to overcoming the low bioactivity of synthetic peptides:
-
Chemical Modification: Altering the peptide's chemical structure to improve its stability and target affinity. Common modifications include N-terminal acetylation, C-terminal amidation, and cyclization.
-
Formulation and Delivery Systems: Encapsulating the peptide in a protective carrier to prevent degradation and improve its delivery to the target site. Liposomes and polymeric nanoparticles (e.g., PLGA) are widely used for this purpose.
Troubleshooting Guide: Overcoming Low Bioactivity
This guide provides a structured approach to troubleshooting and enhancing the bioactivity of this compound.
Problem 1: Rapid Degradation of the Peptide
Symptoms:
-
Loss of activity over a short period in in vitro assays.
-
Inconsistent results between experimental repeats.
-
Detection of peptide fragments by mass spectrometry.
Solutions:
-
N-Terminal Acetylation: "Capping" the N-terminus with an acetyl group can block degradation by aminopeptidases.
-
C-Terminal Amidation: Replacing the C-terminal carboxylic acid with an amide group can increase resistance to carboxypeptidases.
Problem 2: Poor Cellular Uptake
Symptoms:
-
High activity in cell-free assays but low or no activity in cell-based assays.
-
Lack of a dose-dependent response in cellular experiments.
Solutions:
-
Liposomal Encapsulation: Encapsulating the peptide in liposomes can facilitate its fusion with the cell membrane and release into the cytoplasm.
-
PLGA Nanoparticle Formulation: Poly(lactic-co-glycolic acid) nanoparticles can protect the peptide and be taken up by cells through endocytosis.
Problem 3: Low Target Affinity and Efficacy
Symptoms:
-
Weak biological response even at high concentrations.
-
High IC50 or EC50 values in functional assays.
Solutions:
-
Peptide Cyclization: Constraining the peptide into a cyclic conformation can pre-organize it for optimal receptor binding, thereby increasing affinity and stability.
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies on similar tripeptides, illustrating the potential improvements that can be achieved through chemical modification and encapsulation.
Table 1: Effect of Chemical Modifications on Peptide Stability (Data is representative and based on studies of similar short peptides)
| Modification | Peptide | Half-life in Human Serum (hours) | Fold Improvement |
| None | H-Gly-Ala-Tyr-OH | < 1 | - |
| N-terminal Acetylation | Ac-Gly-Ala-Tyr-OH | 4-6 | 4-6x |
Source: Adapted from stability studies on similar short peptides.
Table 2: Encapsulation Efficiency and Cellular Uptake of Tripeptides (Data is representative and based on studies of various tripeptides)
| Delivery System | Peptide | Encapsulation Efficiency (%) | Cellular Uptake Enhancement (Fold) |
| Liposomes | GHK-Cu | ~20-30% | ~1.5-2x |
| PLGA Nanoparticles | FS10 (antimicrobial peptide) | ~25% | >2x |
Source: Adapted from studies on tripeptide encapsulation.
Experimental Protocols
Protocol 1: N-Terminal Acetylation of this compound
Objective: To increase the enzymatic stability of the peptide.
Materials:
-
This compound
-
Acetic anhydride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound in DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add acetic anhydride to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the acetylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
Objective: To improve the cellular delivery of the peptide.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve phospholipids and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing.
-
Subject the resulting liposome suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
Extrude the liposome suspension through a 100 nm polycarbonate membrane 10-15 times to obtain unilamellar vesicles of a uniform size.
-
Separate the encapsulated peptide from the free peptide by size exclusion chromatography or dialysis.
-
Determine the encapsulation efficiency by quantifying the peptide concentration before and after separation.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Inferred signaling pathway for this compound based on its known inhibitory effect on DPP-IV.
Caption: Logical workflow for selecting a strategy to overcome the low bioactivity of this compound.
Caption: Step-by-step experimental workflow for the encapsulation of this compound in liposomes.
References
Technical Support Center: Refining Detection Methods for H-Gly-Ala-Hyp-OH
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the detection of the tripeptide H-Gly-Ala-Hyp-OH in various biological samples. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in biological samples? A1: The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high selectivity and sensitivity, allowing for precise quantification and structural confirmation.[1][2] ELISA kits are also available for hydroxyproline (Hyp), a key component of the tripeptide, and offer a higher-throughput, though potentially less specific, alternative.[3][4]
Q2: What are the main challenges associated with the analysis of this compound? A2: Researchers often face challenges due to the tripeptide's:
-
High Polarity: Makes it difficult to retain on traditional reversed-phase chromatography columns.
-
Low Endogenous Levels: Requires highly sensitive analytical methods for detection.[1]
-
Matrix Effects: Co-eluting substances in complex biological matrices like plasma or tissue homogenates can suppress or enhance the analyte's signal in the mass spectrometer.
-
Sample Preparation: Efficiently extracting a small, polar peptide from complex samples without losing the analyte or introducing interferences is critical.
-
Stability: Peptides can be susceptible to enzymatic degradation in biological samples, requiring careful handling and storage.
Q3: Which sample preparation technique is most effective for this compound? A3: The choice depends on the sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering components, leading to potential matrix effects.
-
Liquid-Liquid Extraction (LLE): Generally not suitable for highly polar peptides like this compound due to poor recovery in non-polar solvents.
-
Solid-Phase Extraction (SPE): Often the most effective technique. Mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges are particularly well-suited for retaining and isolating polar peptides, providing cleaner extracts and improved sensitivity.
Q4: Why is a stable isotope-labeled (SIL) internal standard essential for LC-MS/MS quantification? A4: A SIL internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is crucial for achieving accurate and precise quantification. Because it is chemically identical to the analyte, it co-elutes and experiences the same variations during sample preparation, chromatography, and ionization. This allows it to effectively correct for matrix effects and other experimental variabilities, leading to highly reliable results.
Q5: How should I properly collect and store biological samples to ensure the stability of this compound? A5: To prevent degradation, especially from enzymatic activity, samples should be processed promptly. Blood should be collected in tubes containing anticoagulants (e.g., EDTA) and kept on ice. Plasma or serum should be separated as quickly as possible. All samples, including tissue homogenates, should be stored at -80°C for long-term stability. Repetitive freeze-thaw cycles should be avoided as they can degrade protein and peptide analytes.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Inefficient extraction/poor recovery from sample preparation. 2. Analyte degradation during storage or processing. 3. Suboptimal chromatography (poor retention). 4. Incorrect mass spectrometer parameters (MRM transitions, collision energy). | 1. Optimize the SPE protocol (e.g., test different sorbents, elution solvents). 2. Ensure samples are kept on ice and stored at -80°C. Use protease inhibitors if necessary. 3. Switch to a HILIC column for better retention of polar peptides. 4. Optimize MS parameters by infusing a pure standard of this compound. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation technique. 2. Significant and variable matrix effects between samples. 3. Absence of an appropriate internal standard. 4. Instrument instability. | 1. Use an automated liquid handler for sample preparation if available. Ensure consistent timing and volumes. 2. Improve sample cleanup using a more selective SPE method. 3. Incorporate a stable isotope-labeled internal standard for the most accurate correction. 4. Perform system suitability tests before each analytical run to ensure instrument performance. |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | 1. Non-specific binding of the peptide to consumables (vials, tubing) or the column. 2. Incompatible sample solvent with the mobile phase. 3. Column degradation or contamination. | 1. Use low-binding vials and tubing. Add a small amount of a competing agent to the mobile phase. 2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. 3. Flush the column with a strong solvent or replace it if performance does not improve. |
| Inaccurate Quantification (Poor Accuracy) | 1. Uncorrected matrix effects leading to ion suppression or enhancement. 2. Incorrect calibration curve preparation. 3. Degradation of calibration standards. | 1. Use a stable isotope-labeled internal standard. Alternatively, use the standard addition method or matrix-matched calibrants. 2. Prepare calibration standards in a matrix that closely mimics the biological samples. 3. Prepare fresh stock and working solutions regularly and store them properly at low temperatures. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a representative method for quantifying this compound in human plasma. Optimization is recommended for specific instruments and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the stable isotope-labeled internal standard. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of high-pressure gradients.
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 4.0 min: 95% to 50% B
-
4.0 - 4.1 min: 50% to 95% B
-
4.1 - 6.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized by infusing the analyte and internal standard. The precursor ion will be [M+H]⁺.
Protocol 2: Detection of Hydroxyproline Content by Competitive ELISA
This protocol outlines the general steps for a competitive ELISA, which can be used to estimate the concentration of hydroxyproline-containing peptides.
1. Principle This assay employs the competitive inhibition technique. A microtiter plate is pre-coated with hydroxyproline. Standards or samples are added to the wells along with a biotin-conjugated antibody specific to Hyp. The free Hyp in the sample competes with the coated Hyp for antibody binding. After incubation and washing, an Avidin-HRP conjugate is added, followed by a TMB substrate. The color development is inversely proportional to the amount of Hyp in the sample.
2. Procedure
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add 50 µL of standard or sample to each well.
-
Immediately add 50 µL of the prepared biotin-conjugated antibody (Detection Reagent A) to each well. Mix and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of prepared Avidin-HRP conjugate (Detection Reagent B). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB Substrate Solution. Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution. The color will change from blue to yellow.
-
Measure the optical density (OD) at 450 nm within 5 minutes.
-
Calculate the concentration of Hyp in the samples by comparing their OD to the standard curve.
Quantitative Data Summary
Table 1: Comparison of Primary Detection Methods
| Method | Principle | Advantages | Disadvantages | Typical LOQ |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High specificity and selectivity; absolute quantification; structural confirmation. | Lower throughput; requires expensive equipment; susceptible to matrix effects. | Low ng/mL to pg/mL |
| Competitive ELISA | Immunoassay based on antigen-antibody competition. | High throughput; relatively inexpensive; easy to use. | Less specific (detects Hyp, not the specific tripeptide); potential for cross-reactivity. | ~20-80 ng/mL |
Table 2: Typical LC-MS/MS Method Validation Parameters
The following are target validation parameters for a robust bioanalytical method for this compound, based on similar peptide assays.
| Parameter | Target Value | Description |
| Linearity (r²) | > 0.99 | Correlation coefficient of the calibration curve over the defined range. |
| Limit of Detection (LOD) | Analyte-dependent | The lowest concentration that can be reliably distinguished from blank. |
| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Closeness of the measured concentration to the true value. |
| Precision (%CV) | < 15% (< 20% at LOQ) | Closeness of replicate measurements to each other. |
| Recovery (%) | Consistent and reproducible | The efficiency of the extraction process, typically >70%. |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting flow for common analytical issues.
Caption: Principle of Competitive Inhibition ELISA for Hyp detection.
References
Technical Support Center: H-Gly-Ala-Hyp-OH Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of methods for the quantification of the tripeptide H-Gly-Ala-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound?
A1: The most prevalent and accurate method for quantifying this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and selectivity, which is crucial when analyzing complex biological matrices.
Q2: Why is it challenging to quantify small, hydrophilic peptides like this compound?
A2: Small, hydrophilic peptides can be difficult to retain and separate on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns. Additionally, they may suffer from poor ionization efficiency in the mass spectrometer and be susceptible to interference from other components in the sample matrix.
Q3: What are the benefits of using a stable isotope-labeled internal standard for quantification?
A3: Using a stable isotope-labeled version of this compound as an internal standard is highly recommended for accurate quantification. This approach helps to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to more precise and reliable results.
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always mandatory, pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC) or dansyl chloride can improve the chromatographic separation and detection of small hydrophilic peptides. Derivatization can increase the hydrophobicity of the peptide, leading to better retention on RP-HPLC columns, and can also enhance UV or fluorescence detection.
Q5: How can I improve the stability of this compound in my samples?
A5: Peptides can be susceptible to enzymatic degradation. To improve stability, it is advisable to handle samples at low temperatures, use protease inhibitors, and store them at -80°C for long-term storage. The stability of hydroxyproline-containing peptides can be influenced by their amino acid sequence and modifications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 units away from the peptide's isoelectric point. - Reduce the injection volume or sample concentration. - Use a different column chemistry or add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization. - Matrix suppression. - Peptide degradation. - Suboptimal MS parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Improve sample cleanup to remove interfering substances. - Ensure proper sample handling and storage to prevent degradation. - Perform a full optimization of MS parameters, including precursor and product ion selection for multiple reaction monitoring (MRM). |
| High Background Noise | - Contaminated mobile phase or LC system. - Presence of interfering compounds in the sample. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the LC system thoroughly. - Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE). |
| Carryover (Peak detected in blank injection) | - Adsorption of the peptide to the injector, column, or tubing. - Insufficient needle wash. | - Use a stronger needle wash solution containing a high percentage of organic solvent and acid. - Inject several blank samples after a high-concentration sample. - Consider using a different column or deactivating the LC system surfaces. |
| Inconsistent Retention Time | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the pump is working correctly and the mobile phase is well-mixed. - Use a column oven to maintain a stable temperature. - Replace the column if it has exceeded its lifetime. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a standard method for the quantitative analysis of this compound in plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (stable isotope-labeled this compound, e.g., 1 µg/mL).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Ascentis Express F5 HPLC column (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, 5-60% B over 10 min, 60-95% B over 2 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | AB Sciex 3200 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard. |
Protocol 2: Pre-column Derivatization with FMOC for HPLC-UV/Fluorescence
This protocol is for researchers who may not have access to an LC-MS system and need to enhance the detection of this compound using HPLC with UV or fluorescence detection.
1. Derivatization Procedure:
-
To 50 µL of the sample or standard, add 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of a 5 mM solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetone.
-
Vortex immediately and let the reaction proceed for 2 minutes at room temperature.
-
Add 50 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
The sample is now ready for HPLC analysis.
2. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or Fluorescence Detector |
| Column | C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 50 mM Sodium Acetate Buffer (pH 4.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
Visualizations
Caption: LC-MS/MS quantification workflow for this compound.
Caption: A logical troubleshooting workflow for common LC-MS issues.
References
- 1. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
optimizing dosage for in vivo studies with H-Gly-Ala-Hyp-OH
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of H-Gly-Ala-Hyp-OH in in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a tripeptide composed of glycine, alanine, and hydroxyproline. It is a collagen-derived peptide and is recognized for its ability to stimulate dermal fibroblasts. This stimulation leads to the synthesis of extracellular matrix (ECM) components such as type I collagen, elastin, and hyaluronic acid, which are crucial for skin health and wound healing.[1][2]
Q2: What is the recommended starting dosage for this compound in mouse models?
A2: Based on in vivo studies with similar collagen-derived peptides, a common route of administration is oral gavage.[[“]][4] A typical starting dosage range for oral administration in mice is between 200-800 mg/kg of body weight per day.[[“]] However, doses as low as 50 mg/kg have shown effects on skin collagen content. It is recommended to perform a dose-response study to determine the optimal dosage for your specific research model and endpoints.
Q3: How should I prepare this compound for oral administration?
A3: this compound can be dissolved in a suitable vehicle for oral gavage. Simple aqueous vehicles like normal saline or 0.9% physiological saline have been effectively used in studies with collagen peptides. For peptides with limited water solubility, other vehicles such as 0.5% carboxymethylcellulose may be considered. It is crucial to ensure the peptide is fully dissolved and the solution is administered at a volume appropriate for the animal's size, typically 0.2 mL for a mouse.
Q4: What is the mechanism of action of this compound on fibroblasts?
A4: this compound and similar collagen tripeptides are believed to act as signaling molecules that directly interact with fibroblast receptors. This interaction can trigger intracellular signaling cascades, such as the TGF-β/Smad and MAPK/ERK pathways, leading to the upregulation of genes responsible for producing ECM proteins like collagen and elastin.
Quantitative Data Summary
The following table summarizes dosage information from various in vivo studies on collagen peptides, which can be used as a reference for designing experiments with this compound.
| Animal Model | Peptide Type | Administration Route | Dosage Range (mg/kg/day) | Vehicle | Observed Effects | Reference |
| Kunming mice | Bovine bone collagen peptides | Oral gavage | 200, 400, 800 | Normal saline | Improved skin laxity, increased collagen content | |
| SKH-1 hairless mice | Collagen peptide | Oral gavage | 250, 500, 1000 | 0.9% physiological saline | Suppressed UVB-induced wrinkle formation | |
| Hairless mice | Collagen peptides | Oral administration | 50 | Not specified | Increased skin collagen content | |
| Hairless SKH-1 mice | Collagen tripeptide | Oral administration | 167, 333 | Not specified | Reduced wrinkle formation, increased skin hydration |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 400 mg/kg) and the body weight of the mice.
-
Dissolve the peptide in sterile 0.9% physiological saline to the final desired concentration. Ensure the solution is clear and free of particulates. Gentle vortexing or stirring may be applied. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
Gently restrain the mouse, ensuring minimal stress.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the mouse's oral cavity to the xiphoid process to ensure proper tube placement into the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound solution (typically 0.1-0.2 mL).
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animals daily for any signs of distress or adverse effects.
-
Monitor body weight and food/water intake regularly.
-
At the end of the study period, collect tissues for the desired downstream analysis (e.g., skin for collagen content, histological examination).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in saline | High concentration of the peptide. | Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider using a different vehicle like 0.5% carboxymethylcellulose. |
| Regurgitation or signs of distress in mice during/after gavage | Incorrect gavage technique (e.g., esophageal irritation, administration too rapid). Administration volume is too large. | Ensure proper training in oral gavage technique. Administer the solution slowly. The recommended maximum oral gavage volume for mice is 10 ml/kg; however, smaller volumes are often better tolerated. |
| High variability in experimental results | Inconsistent dosing. Degradation of the peptide in the dosing solution. | Ensure accurate calculation and administration of the dose for each animal. Prepare fresh dosing solutions daily to avoid degradation. Store stock peptide in lyophilized form at -20°C or -80°C. |
| Lack of significant biological effect | Insufficient dosage. Poor oral bioavailability due to enzymatic degradation in the GI tract. | Perform a dose-escalation study to find a more effective dose. While this compound is a tripeptide and relatively stable, consider strategies to enhance bioavailability if significant degradation is suspected, though this is a more advanced approach. |
Visualizations
Caption: Workflow for in vivo oral administration of this compound.
Caption: Signaling cascade initiated by this compound in fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Collagen Tripeptide Supplement on Photoaging and Epidermal Skin Barrier in UVB-exposed Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Integrin α1β1 Mediates a Unique Collagen-dependent Proliferation Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H-Gly-Ala-Hyp-OH and Other Collagen-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the tripeptide H-Gly-Ala-Hyp-OH with other well-researched collagen-derived peptides, such as Pro-Hyp and Gly-Pro-Hyp. Due to a notable lack of direct comparative studies in the existing scientific literature, this document compiles available data from individual studies to offer a preliminary assessment. The information presented herein is intended to guide further research and development in the fields of tissue regeneration, dermatology, and pharmaceuticals.
Executive Summary
Collagen-derived peptides are bioactive molecules with demonstrated efficacy in promoting skin health, joint function, and tissue repair. While peptides like Pro-Hyp (Prolyl-Hydroxyproline) and Gly-Pro-Hyp (Glycyl-Prolyl-Hydroxyproline) have been extensively studied, the specific biological activities of this compound remain less characterized. This guide synthesizes the available data on the effects of these peptides on key cellular processes, including fibroblast proliferation, collagen synthesis, and anti-inflammatory responses. Detailed experimental protocols for the assays discussed are provided to facilitate reproducible research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and other prominent collagen-derived peptides. It is crucial to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Efficacy in Fibroblast Proliferation
| Peptide | Concentration | Cell Type | Proliferation Increase (relative to control) | Source |
| This compound | Data not available | - | - | - |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | 1.5-fold[1] | [1] |
| 100 µM | Mouse Skin Fibroblasts | Significant increase | [2][3][4] | |
| Hyp-Gly | 100 µM | Mouse Skin Fibroblasts | Significant increase | |
| Collagen Tripeptide (CTP) | Not specified | Human Dermal Fibroblasts | Stimulates proliferation |
Table 2: Comparative Efficacy in Collagen Synthesis
| Peptide | Concentration | Cell Type | Outcome | Source |
| This compound | Data not available | - | - | - |
| Collagen Tripeptide (CTP) | 1000 μg/mL | Reconstructed Human Micro-tissue | Increased Collagen I expression | |
| Gly-Pro-Hyp | Not specified | Not specified | Can promote dermal collagen production |
Table 3: Comparative Anti-Inflammatory Activity
| Peptide | Model | Key Findings | Source |
| This compound | Data not available | - | - |
| Collagen Tripeptide (CTP) | Atopic Dermatitis Patients | Reduced serum TARC levels | |
| Human Keratinocytes | Inhibited TARC and TSLP mRNA and protein levels | ||
| Hydrolyzed Collagen | Lipopolysaccharide (LPS)-induced inflammation in skin fibroblasts and keratinocytes | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) |
Key Signaling Pathways
Collagen-derived peptides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.
TGF-β/Smad Signaling Pathway in Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of collagen synthesis in fibroblasts. Upon binding of a collagen peptide or induction by other stimuli, TGF-β receptors activate Smad proteins, which then translocate to the nucleus to regulate the transcription of collagen genes.
MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway involved in cellular responses to inflammatory stimuli. Collagen peptides have been shown to modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of peptides on the proliferation of fibroblasts.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptides (e.g., this compound, Pro-Hyp) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the control.
Collagen Synthesis Assay (Sirius Red Staining)
This assay quantifies the amount of collagen produced by fibroblasts after peptide treatment.
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts to confluence in 6-well plates and then treat with the test peptides in a serum-free medium for 48 hours.
-
Fixation: Wash the cell layers with PBS and fix with Bouin's fluid for 1 hour.
-
Staining: Remove the fixative, wash with water, and stain with 0.1% Sirius Red in saturated picric acid for 1 hour.
-
Washing: Wash the stained cells with 0.01 N HCl to remove unbound dye.
-
Elution: Elute the bound dye with 0.1 N NaOH.
-
Quantification: Measure the absorbance of the eluate at 540 nm. The amount of collagen is determined using a standard curve prepared with purified collagen.
Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol measures the ability of peptides to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated immune cells.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Peptide Treatment: Pre-treat the cells with various concentrations of the test peptides for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
The available evidence suggests that collagen-derived peptides, particularly Pro-Hyp and Gly-Pro-Hyp, are promising bioactive molecules with potential applications in promoting skin and joint health. They have been shown to stimulate fibroblast proliferation and collagen synthesis, and to exert anti-inflammatory effects.
Crucially, there is a significant gap in the literature regarding the specific biological activities of this compound. To establish its potential as a therapeutic or cosmeceutical agent, further research is imperative. Direct, head-to-head comparative studies using standardized protocols, such as those outlined in this guide, are necessary to objectively evaluate the efficacy of this compound against other well-characterized collagen peptides. Such studies will provide the quantitative data needed to make informed decisions in research and product development.
It is recommended that future investigations focus on:
-
Dose-response studies to determine the optimal concentrations of this compound for various biological effects.
-
In vivo studies to validate the in vitro findings and assess the bioavailability and efficacy of this compound in animal models.
-
Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound.
By systematically addressing these research questions, the scientific community can unlock the full potential of this compound and other novel collagen-derived peptides.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genomic Impact of H-Gly-Ala-Hyp-OH: A Comparative Guide to Its Potential Effects on Gene Expression
While direct experimental data on the specific tripeptide H-Gly-Ala-Hyp-OH and its influence on gene expression remains to be elucidated in scientific literature, a robust body of research on analogous collagen-derived tripeptides (CTPs) and other bioactive peptides provides a strong basis for a comparative analysis. This guide synthesizes the existing evidence from related compounds to project the potential effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its likely mechanisms of action at the genomic level.
This guide will objectively compare the performance of well-researched collagen tripeptides and the GHK peptide as proxies for this compound, supported by experimental data from various studies. We will delve into the potential signaling pathways and provide detailed experimental protocols for validation.
Comparative Analysis of Peptide Effects on Gene Expression
To understand the potential impact of this compound, we can examine the documented effects of similar peptides on genes primarily related to the extracellular matrix (ECM). The following table summarizes these findings.
| Peptide/Compound | Target Gene(s) | Observed Effect | Model System |
| Collagen Tripeptide (CTP) | COL1A1 (Collagen Type I) | Upregulation | Human Dermal Fibroblasts[1][2] |
| MMP-1, MMP-3, MMP-9, MMP-13 | Downregulation | Human Dermal Fibroblasts, UVB-Exposed Hairless Mice[1][3] | |
| ELN (Elastin) | Upregulation | Human Dermal Fibroblasts[2] | |
| VCAN (Versican) | Upregulation | Human Dermal Fibroblasts | |
| GHK Peptide (Gly-His-Lys) | Broad Gene Modulation | Reverses expression of 70% of 54 over-expressed genes in metastatic colon cancer | Connectivity Map Data |
| DNA Repair Genes | General Upregulation (47 up, 5 down) | Connectivity Map Data | |
| Caspase Genes | Upregulation (implying pro-apoptotic effects in cancer) | Connectivity Map Data | |
| TGF-β Pathway Genes | Activation/Restoration | Lung Fibroblasts from COPD Patients | |
| Hydroxyproline | HIF-1α Pathway | Upregulation of HIF-1α levels | Pancreatic Cancer Cells |
Detailed Experimental Protocols
To validate the hypothetical effects of this compound on gene expression, standard molecular biology techniques can be employed. Below are two key experimental protocols.
Protocol 1: Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis
This protocol is designed to measure the change in expression of specific genes of interest (e.g., COL1A1, MMP-1) in response to peptide treatment.
1. Cell Culture and Treatment:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL) for a predetermined time (e.g., 24 hours).
2. RNA Extraction:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction mixture according to the manufacturer's recommended thermal profile.
4. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the untreated control.
Protocol 2: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
This protocol provides a comprehensive, unbiased view of the entire transcriptome in response to peptide treatment.
1. Sample Preparation:
-
Follow the same cell culture and treatment protocol as for qPCR.
-
Extract high-quality total RNA as described above. RNA integrity should be assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 8.0.
2. Library Preparation:
-
Start with 100 ng to 1 µg of total RNA.
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA and other informative RNA species.
-
Fragment the enriched RNA into smaller pieces.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for each sample.
-
Amplify the library via PCR to generate enough material for sequencing.
-
Purify and quantify the final library.
3. Sequencing:
-
Pool the barcoded libraries.
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of single-end or paired-end reads and the sequencing depth will depend on the experimental goals.
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the raw sequencing read quality.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the treated and control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by the peptide.
Mandatory Visualization
Potential Signaling Pathways and Experimental Workflows
Based on the function of related peptides, this compound could modulate key signaling pathways that regulate the synthesis and degradation of the extracellular matrix.
Figure 1. Hypothetical TGF-β signaling pathway modulated by this compound.
Figure 2. Experimental workflow for gene expression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Collagen Tripeptide Supplement on Photoaging and Epidermal Skin Barrier in UVB-exposed Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Gly-Ala-Hyp-OH and Gly-Pro-Hyp: Exploring Their Biological Activities
In the realm of bioactive peptides, the tripeptides H-Gly-Ala-Hyp-OH and Gly-Pro-Hyp have garnered interest for their potential roles in various physiological processes. While Gly-Pro-Hyp is a well-documented component of collagen with established effects on skin health and beyond, the biological profile of this compound is less characterized. This guide provides a comparative overview of the known biological activities of these two peptides, supported by available experimental data and detailed methodologies for relevant assays.
Overview of Biological Activities
Gly-Pro-Hyp (GPH) is a prominent tripeptide derived from the hydrolysis of collagen.[1] Extensive research has elucidated its involvement in several key biological functions:
-
Skin Health and Anti-aging: GPH is known to stimulate the synthesis of collagen and hyaluronic acid, contributing to improved skin elasticity, hydration, and a reduction in wrinkles.[2][3] It has also demonstrated protective effects against UV-induced photoaging.[2]
-
Wound Healing: By promoting the proliferation and migration of fibroblasts, GPH plays a role in tissue regeneration and wound repair.
-
Platelet Activation: Gly-Pro-Hyp is recognized by the platelet glycoprotein VI receptor, initiating a signaling cascade that leads to platelet activation, a critical step in hemostasis.[4]
-
Anti-inflammatory and Antioxidant Effects: Some studies suggest that GPH may possess anti-inflammatory and antioxidant properties, contributing to its protective effects on tissues.
This compound (GAH) , in contrast, has been the subject of fewer direct investigations. However, a study on the bioavailable octapeptide Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro, which contains the GAH sequence, provides valuable insights into its potential biological activity.
-
Vascular Health: The octapeptide containing the Gly-Ala-Hyp sequence has been shown to stimulate the production of nitric oxide (NO) in vascular endothelial cells. Nitric oxide is a crucial signaling molecule involved in vasodilation, blood pressure regulation, and the inhibition of platelet aggregation. This suggests a potential role for this compound in promoting cardiovascular health.
Quantitative Data Comparison
The following table summarizes quantitative data related to the biological activities of Gly-Pro-Hyp and the Gly-Ala-Hyp-containing octapeptide. It is important to note that this is not a direct head-to-head comparison from a single study but a compilation of data from different experiments.
| Biological Activity | Peptide | Concentration/Dose | Observed Effect | Reference |
| Nitric Oxide Production | Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro | 10 µM | Stimulation of NO production in bovine aortic endothelial cells. | |
| Anti-photoaging | Gly-Pro-Hyp | Equivalent amount of Hyp to a high-content collagen hydrolysate | Potent anti-photoaging activities, including increased hyaluronic acid and collagen content, and improved skin elasticity. | |
| Platelet Activation | Gly-Pro-Hyp | Not specified | Specific recognition by platelet glycoprotein VI, leading to activation. | |
| Elastase Inhibition | Collagen Tripeptide (unspecified, but likely rich in GPH) | 1000 µg/mL | 48.47% increase in elastase inhibition activity. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway for this compound-induced nitric oxide synthesis.
Caption: General workflow for DPPH radical scavenging antioxidant assay.
Experimental Protocols
Nitric Oxide Production Assay in Endothelial Cells
This protocol is based on the methodology used to assess the effect of the Gly-Ala-Hyp-containing octapeptide on nitric oxide production.
1. Cell Culture:
-
Bovine aortic endothelial cells (BAECs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Peptides:
-
BAECs are seeded in appropriate culture plates and grown to confluence.
-
Prior to the experiment, the culture medium is replaced with serum-free DMEM for a period of 2-4 hours.
-
Cells are then treated with this compound or Gly-Pro-Hyp at various concentrations (e.g., 1-100 µM) for a specified time (e.g., 1 hour). A vehicle control (e.g., sterile water or PBS) is also included.
3. Measurement of Nitric Oxide:
-
Nitric oxide production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent system.
-
Briefly, 50 µL of the cell culture supernatant is mixed with 50 µL of sulfanilamide solution and incubated for 10 minutes at room temperature, protected from light.
-
Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added, and the mixture is incubated for another 10 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
4. Western Blot for eNOS Phosphorylation:
-
To investigate the mechanism of NO production, the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1179 can be assessed by Western blot.
-
After peptide treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-eNOS (Ser1179) and total eNOS, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of peptides.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and Gly-Pro-Hyp in a suitable solvent (e.g., deionized water or methanol).
-
Prepare a stock solution of a known antioxidant, such as ascorbic acid, to be used as a positive control.
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the peptide solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the peptide solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the peptide, and Abs_sample is the absorbance of the DPPH solution with the peptide.
-
-
The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the peptide concentration.
Conclusion
References
- 1. Gelatin - Wikipedia [en.wikipedia.org]
- 2. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Collagen-platelet interaction: Gly-Pro-Hyp is uniquely specific for platelet Gp VI and mediates platelet activation by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different H-Gly-Ala-Hyp-OH synthesis methods
For Immediate Publication
Shanghai, China – November 28, 2025 – In the landscape of peptide synthesis, the production of specific short-chain peptides like H-Gly-Ala-Hyp-OH, a tripeptide fragment with relevance in collagen and pharmaceutical research, presents a choice between several established and emerging methodologies. This guide offers a comparative analysis of three primary synthesis strategies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Chemoenzymatic Synthesis. The selection of an appropriate method is critical for researchers and drug development professionals, as it directly impacts yield, purity, scalability, and cost-effectiveness.
Executive Summary of Synthesis Methods
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique due to its amenability to automation and simplified purification processes.[1][2] In contrast, Liquid-Phase Peptide Synthesis (LPPS), the classical approach, offers flexibility in reaction conditions and is often more economical for large-scale production of short peptides.[3][4] A third and increasingly attractive alternative is Chemoenzymatic Peptide Synthesis, which leverages the high selectivity of enzymes to form peptide bonds under mild conditions, potentially reducing the need for extensive protecting group strategies and minimizing side reactions.[5]
Quantitative Performance Data
The following table summarizes representative quantitative data for each synthesis method. It is important to note that direct comparisons for the synthesis of the exact same peptide are not always available in the literature; therefore, data from the synthesis of similar short peptides are presented to provide a comparative perspective.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Chemoenzymatic Synthesis |
| Peptide Target | Generic 5-mer Peptide | Leu-Enkephalin (5-mer) | Dipeptides (Various) |
| Purity (HPLC) | ≥95% | ~93% | High (often minimal byproducts) |
| Overall Yield | 50-85% (for short peptides) | ~62% | 60-95% |
| Synthesis Time | Faster reaction cycles | Slower, more labor-intensive | Variable, can be rapid |
| Scale | Milligrams to grams | Grams to kilograms | Potentially large-scale |
| Reagent Usage | Excess reagents required | Stoichiometric amounts possible | Catalytic amounts of enzyme |
Methodological Overviews and Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process, as excess reagents and byproducts are removed by washing and filtration. The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).
-
First Amino Acid Loading: Couple Fmoc-Hyp(tBu)-OH to the resin using a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc group with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling (Alanine): Activate Fmoc-Ala-OH with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and add it to the resin.
-
Fmoc Deprotection: Repeat the deprotection step.
-
Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH using the same activation method.
-
Final Fmoc Deprotection: Perform a final deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to release the peptide and remove the side-chain protecting group.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid-Phase Peptide Synthesis (LPPS)
LPPS, or solution-phase synthesis, involves the coupling of amino acids in a homogeneous solution. Intermediates at each step can be isolated and purified, which can lead to a higher purity of the final product, especially for shorter peptides. This method is particularly suitable for large-scale synthesis where the cost of reagents is a significant factor.
-
C-terminal Esterification: Protect the C-terminus of Hyp(tBu)-OH as a methyl or benzyl ester.
-
N-terminal Protection of Alanine: Protect the N-terminus of Alanine with a Boc group (Boc-Ala-OH).
-
Dipeptide Formation (Ala-Hyp): Couple Boc-Ala-OH with the Hyp(tBu)-ester using a coupling agent like dicyclohexylcarbodiimide (DCC). Purify the resulting dipeptide, Boc-Ala-Hyp(tBu)-ester.
-
Boc Deprotection: Remove the Boc group from the dipeptide using an acid such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Tripeptide Formation (Gly-Ala-Hyp): Couple Boc-Gly-OH to the deprotected dipeptide ester. Purify the protected tripeptide.
-
Final Deprotection: Remove the Boc group and the C-terminal ester (e.g., by saponification for methyl esters or hydrogenolysis for benzyl esters), followed by the removal of the tBu group with a strong acid.
-
Purification: Purify the final product, this compound, by crystallization or chromatography.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis utilizes enzymes as catalysts for peptide bond formation. This approach offers high stereoselectivity and mild reaction conditions, often in aqueous solutions, which aligns with the principles of green chemistry. For the synthesis of this compound, a two-step approach can be envisioned: enzymatic synthesis of the Gly-Ala dipeptide followed by coupling to hydroxyproline, or a stepwise enzymatic synthesis. Alternatively, a proline hydroxylase can be used to convert a Gly-Ala-Pro precursor into the final product.
-
Substrate Preparation: Dissolve an N-protected Gly-Ala activated ester (e.g., Z-Gly-Ala-OEt) and hydroxyproline amide (Hyp-NH₂) in a suitable buffer (e.g., phosphate buffer at pH 7.5).
-
Enzyme Addition: Add a protease with ligase activity, such as papain or α-chymotrypsin, to the substrate solution.
-
Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with gentle agitation. Monitor the reaction progress by HPLC.
-
Product Isolation: Once the reaction is complete, isolate the protected tripeptide.
-
Deprotection: Remove the N-terminal and C-terminal protecting groups.
-
Purification: Purify the final this compound using chromatography.
Visualizing the Synthesis Workflows
To better illustrate the distinct processes of each synthesis method, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 4. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 5. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of H-Gly-Ala-Hyp-OH quantification techniques
For researchers, scientists, and drug development professionals engaged in the study of collagen-derived peptides, accurate quantification of the tripeptide H-Gly-Ala-Hyp-OH is crucial for understanding its pharmacokinetics, biological activity, and therapeutic potential. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document outlines the experimental protocols and performance characteristics of each method, supported by representative data to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the LC-MS/MS and a representative HPLC-UV method for the analysis of this compound. The LC-MS/MS data is adapted from a study on the closely related tripeptide, Gly-Pro-Hyp, while the HPLC-UV data represents typical performance for a validated method for similar small peptides.
| Parameter | LC-MS/MS | HPLC-UV (Representative) |
| Linearity (r²) | > 0.995[1] | > 0.999[2] |
| Limit of Detection (LOD) | 1.16 µM[1] | ~1-10 µM |
| Limit of Quantification (LOQ) | 3.52 µM[1] | ~5-30 µM[3] |
| Accuracy (% Recovery) | 95-105% (typical) | 98-102% (typical) |
| Precision (%RSD) | < 15% (Intra- and Inter-day) | < 2% (Intra-day), < 5% (Inter-day) |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Experimental Workflow
The general workflow for the quantification of this compound using either LC-MS/MS or HPLC-UV involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method, which imparts distinct advantages and limitations to each technique.
Figure 1: Generalized workflow for this compound quantification.
Experimental Protocols
LC-MS/MS Quantification Method (Adapted for this compound)
This protocol is based on a validated method for the quantification of collagen-derived tripeptides and is expected to provide high sensitivity and specificity for this compound.
a. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard.
c. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to an internal standard.
Representative HPLC-UV Quantification Method
This protocol describes a representative HPLC-UV method suitable for the quantification of this compound, often requiring pre-column derivatization to enhance UV detection.
a. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in the LC-MS/MS sample preparation protocol.
-
After collecting the supernatant, add a derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC) to the sample and standards.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Quench the reaction if necessary, according to the derivatizing agent's protocol.
b. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetate buffer (e.g., 50 mM, pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient optimized to separate the derivatized tripeptide from other sample components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 248 nm for AQC).
-
Injection Volume: 20 µL
c. Data Analysis:
-
Quantification is achieved by comparing the peak area of the derivatized analyte in the sample to a calibration curve prepared from derivatized standards.
Logical Relationship of Method Selection
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study, including the need for sensitivity, specificity, and the available instrumentation.
Figure 2: Decision tree for selecting a quantification method.
References
In Vivo Efficacy of H-Gly-Ala-Hyp-OH and its Alternatives: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of the tripeptide H-Gly-Ala-Hyp-OH and its alternatives derived from collagen hydrolysates. Due to the limited direct research on this compound, this document focuses on the well-documented in vivo effects of similar and relevant bioactive peptides, such as Prolyl-Hydroxyproline (Pro-Hyp) and Hydroxyprolyl-Glycine (Hyp-Gly), which are found in collagen hydrolysates and have been identified in human blood after oral ingestion.[1][2]
This guide summarizes quantitative data from in vivo studies, presents detailed experimental protocols for key models, and visualizes relevant signaling pathways to provide a comprehensive resource for evaluating the therapeutic potential of these collagen-derived peptides.
Comparative In Vivo Efficacy of Collagen-Derived Peptides
Skin Aging and Photoaging
Oral administration of collagen peptides has been shown to improve skin health by enhancing hydration, elasticity, and reducing wrinkle formation. In vivo studies in mice have demonstrated that collagen peptides can increase the collagen content and the ratio of type I to type III collagen in the skin.[3]
| Peptide/Product | Animal Model | Dosage | Duration | Key Findings | Reference |
| Collagen Peptides (from bovine bone) | Chronologically aged mice | 200, 400, 800 mg/kg/day | 8 weeks | Dose-dependent increase in skin collagen content and improved skin laxity.[3] | [3] |
| Collagen Peptide NS (from fish scale) | UVB-induced photoaged hairless mice | Not specified | 12 weeks | Significantly attenuated wrinkle formation, transepidermal water loss, and epidermis thickness; increased skin hydration. | |
| Low-Molecular-Weight Collagen Peptides | Human clinical trial | 1 g/day | 12 weeks | Significant improvement in skin hydration, elasticity, and wrinkling. |
Osteoarthritis and Cartilage Repair
Collagen-derived peptides have shown promise in ameliorating the progression of osteoarthritis (OA) by protecting cartilage and reducing inflammation.
| Peptide/Product | Animal Model | Dosage | Duration | Key Findings | Reference |
| Collagen Peptides | Rat experimental OA model (ACLT) | Not specified | Not specified | Markedly suppressed the Mankin score (histological damage) and significantly decreased serum CTX-II levels (cartilage degradation marker). | |
| Low-Molecular-Weight Collagen Peptide | Rabbit ACLT model | 100 or 200 mg/kg/day | 12 weeks | Ameliorated cartilage damage, reduced proteoglycan loss, and suppressed deterioration of subchondral bone microstructure. | |
| Bioactive Collagen Peptides | Rat MIA-induced OA model | 1033 mg/kg | 28 days | Ameliorated osteoarthritis progression. |
Wound Healing
Topical and oral administration of collagen-based products and peptides has been demonstrated to accelerate wound closure and improve tissue regeneration.
| Product | Animal Model | Application | Duration | Key Findings | Reference |
| Hydrolyzed and Native Collagen | Murine cutaneous wound model | Topical | 18 days | Accelerated wound closure, increased epithelialization, and more organized granulation tissue. | |
| Human Cell Lysate-infused Collagen Hydrogel | Porcine wound model | Topical | 25 days | Faster wound closure and reduced scab formation. |
Experimental Protocols
In Vivo Model of Skin Aging in Chronologically Aged Mice
This protocol is based on studies investigating the effects of collagen peptides on age-related skin changes.
-
Animal Model: 13-month-old female Kunming mice are used as a model for chronological aging.
-
Acclimation: Animals are housed under standard laboratory conditions for a week before the experiment.
-
Grouping: Mice are randomly divided into several groups: a young control group, an aged model group receiving a vehicle, and treatment groups receiving different doses of the test compound (e.g., collagen peptides at 200, 400, and 800 mg/kg body weight/day). A positive control group, for instance receiving proline, can also be included.
-
Administration: The test compounds are administered orally via gavage daily for a period of 8 weeks.
-
Evaluation Parameters:
-
Body Weight and Organ Indices: Body weight is monitored weekly. Spleen and thymus indices are calculated at the end of the study.
-
Skin Laxity: The degree of skin laxity is measured to assess skin elasticity.
-
Biochemical Analysis of Skin: Skin samples are collected to determine the content of collagen, elastin, and hyaluronic acid. The ratio of type I to type III collagen is also analyzed.
-
Histological Examination: Skin sections are stained with Hematoxylin and Eosin (H&E) for morphological analysis.
-
Antioxidant Status: Levels of antioxidant enzymes (e.g., SOD, GSH-Px) and malondialdehyde (MDA) in the skin are measured.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between groups.
Experimental workflow for the in vivo skin aging model.
In Vivo Model of Osteoarthritis in Rats
This protocol is based on the anterior cruciate ligament transection (ACLT) model, a common method to induce OA for preclinical studies.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure:
-
Anesthesia is administered to the animals.
-
A medial parapatellar incision is made in the right knee joint.
-
The anterior cruciate ligament is transected to induce joint instability, leading to OA development.
-
A sham-operated group undergoes the same surgical procedure without ACLT.
-
-
Grouping: Animals are divided into: a control group, a sham-operated group, an ACLT group without treatment, and an ACLT group with oral administration of the test compound (e.g., collagen peptides).
-
Administration: Oral administration of the test compound begins post-surgery and continues for the duration of the study (e.g., 8-12 weeks).
-
Evaluation Parameters:
-
Serum Biomarkers: Blood samples are collected to measure biomarkers of cartilage degradation (e.g., CTX-II) and synthesis (e.g., CPII).
-
Histopathological Evaluation: At the end of the study, the knee joints are harvested, fixed, and decalcified. Sections are stained with Safranin O-fast green to assess cartilage structure, proteoglycan loss, and overall joint morphology. The severity of OA is graded using the Mankin score.
-
Immunohistochemistry: The expression of matrix metalloproteinase-13 (MMP-13) and type II collagen in the cartilage is evaluated.
-
-
Statistical Analysis: The data are statistically analyzed to compare the outcomes between the different groups.
Signaling Pathways
The in vivo effects of collagen-derived peptides are mediated through various signaling pathways. While the precise mechanisms for this compound are unknown, studies on related peptides suggest the involvement of pathways that regulate cell proliferation, differentiation, and extracellular matrix synthesis. The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its components have been implicated in processes relevant to the therapeutic effects of collagen peptides, such as fibroblast proliferation and tissue regeneration.
Hypothesized signaling pathway for collagen-derived peptides.
This guide provides a framework for understanding the in vivo potential of this compound by examining the activities of closely related, well-researched collagen-derived peptides. The presented data and protocols can aid in the design of future in vivo studies to directly confirm the efficacy of this compound and further elucidate its mechanisms of action.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Orally Administered Collagen Peptides from Bovine Bone on Skin Aging in Chronologically Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Ala-Hyp-OH Tripeptide in Wound Healing: A Comparative Guide to Standard Treatments
A Novel Bioactive Peptide Versus Conventional Wound Care Strategies
The quest for more effective wound healing therapies is a continuous endeavor in medical research. Among the emerging candidates, the tripeptide H-Gly-Ala-Hyp-OH (GPH), a key component of collagen, has garnered attention for its potential to accelerate and improve the quality of tissue repair. This guide provides a comparative analysis of this compound against standard wound healing treatments, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
Quantitative Comparison of Healing Efficacy
The following tables summarize quantitative data from various studies to compare the performance of collagen-based treatments, including tripeptides, with standard wound care modalities. It is important to note that the data is compiled from different studies with varying methodologies, which should be considered when making direct comparisons.
Table 1: Comparison of Wound Closure Rates
| Treatment Group | Animal Model/Study Type | Time Point | Wound Closure Rate (%) / Healing Rate | Citation |
| Collagen Peptide (Oral) | Murine Full-Thickness Excision | Day 7 | Epithelialization completed (vs. Day 11 in control) | [1] |
| Collagen Dressing | Meta-analysis of 11 RCTs (Chronic Wounds) | Varied | Healing Rate (RR): 1.53 (vs. Standard of Care) | [2][3] |
| Collagen-based Composite Dressing | Human Full-Thickness Wounds (RCT) | Weekly | Promoted better epithelialization and healing than antibiotic ointment | [4] |
| Hydrolyzed Collagen Powder | Murine Excisional Wound | Day 18 | Accelerated wound closure and increased epithelialization vs. control | [5] |
| Hydrogel Dressing | Diabetic Mice | 14 days | 99% wound healing | |
| Hydrocolloid Dressing | Rat Dermal Wound | Day 7 | Lower angiogenesis compared to Hyaluronic Acid-based gel | |
| Platelet-Derived Growth Factor (PDGF) | Rat Excisional Wound | Day 16 | Faster closure (16 ± 3.2 days vs. 17.8 ± 2.17 days for control) |
Table 2: Histological and Biomarker Analysis
| Treatment Group | Animal Model | Parameter | Result | Citation |
| Bovine Bone Collagen Oligopeptides (Oral) | Murine Incision/Excision | Hydroxyproline Level | Significantly increased vs. control | |
| Bovine Bone Collagen Oligopeptides (Oral) | Murine Incision/Excision | VEGF mRNA Expression | Significantly increased in both models | |
| Hydrolyzed Collagen Powder | Murine Excisional Wound | Macrophage Positive Cells (per field) at Day 7 | 145.20 ± 15.61 (vs. lower levels in control) | |
| Native Collagen | Murine Excisional Wound | Macrophage Positive Cells (per field) at Day 7 | 87.33 ± 8.60 | |
| Hyaluronic Acid-based Gel | Rat Dermal Wound | Inflammatory Cell Infiltration (Day 3) | Significantly higher than hydrocolloid and control | |
| Hyaluronic Acid-based Gel | Rat Dermal Wound | Neovascularization (Day 7) | Highest compared to hydrocolloid and control |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of this compound and other wound healing treatments.
In Vivo Murine Excisional Wound Healing Model
This model is widely used to evaluate the efficacy of topical and systemic wound healing agents.
-
Animal Model: Male nude mice (6–8 weeks old) are typically used.
-
Wound Creation: Following anesthesia, two full-thickness skin wounds (e.g., 5 mm diameter) are created on the dorsal side of each mouse using a biopsy punch. A silicone splint may be placed around the wound to prevent contraction.
-
Treatment Application:
-
This compound Group: A specified amount of this compound, often in a hydrogel or saline solution, is applied topically to the wound bed.
-
Standard Treatment Groups: Wounds are treated with standard dressings such as hydrocolloid or hydrogel films.
-
Control Group: Wounds are treated with a vehicle control (e.g., saline or hydrogel base without the active compound).
-
-
Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 3, 7, 14, and 21). The percentage of wound closure is calculated using image analysis software.
-
Histological Analysis: On specified days, mice are euthanized, and wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition. Histological scoring systems are used to semi-quantitatively assess parameters like re-epithelialization, granulation tissue formation, inflammation, and neovascularization.
-
Biomarker Analysis: Wound tissue can be homogenized for protein or RNA extraction. Techniques like ELISA or RT-qPCR can be used to quantify the levels of growth factors (e.g., VEGF, TGF-β), cytokines, and collagen subtypes.
In Vitro Fibroblast Migration (Scratch) Assay
This assay assesses the effect of a substance on the migration of fibroblasts, a critical process in wound healing.
-
Cell Culture: Human dermal fibroblasts are cultured to confluence in a multi-well plate.
-
Creating the "Scratch": A sterile pipette tip is used to create a uniform scratch or cell-free gap in the confluent monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound or other test compounds. A control group receives medium without the test substance.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different points, and the rate of cell migration into the cell-free area is calculated to determine the percentage of wound closure.
Signaling Pathways in Wound Healing
This compound and other collagen-derived peptides are believed to exert their pro-healing effects by modulating key signaling pathways involved in cell proliferation, migration, and extracellular matrix synthesis. The following diagrams illustrate these pathways.
Conclusion
The available evidence suggests that the tripeptide this compound and other collagen-derived peptides hold significant promise in the field of wound healing. They appear to positively influence key cellular and molecular processes that are fundamental to tissue repair. However, a clear superiority over a wide range of standard treatments has yet to be definitively established through direct, large-scale comparative clinical trials. The presented data, compiled from various studies, indicates that collagen-based therapies can enhance wound closure rates and improve histological outcomes compared to no treatment or some conventional dressings.
For researchers and drug development professionals, these findings underscore the potential of this compound as a bioactive agent for new wound care formulations. Future research should focus on conducting well-controlled, head-to-head comparative studies with established standard-of-care treatments to elucidate the precise clinical benefits and optimal applications of this promising tripeptide.
References
- 1. Effect of bovine bone collagen oligopeptides on wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical efficacy of collagen dressing on chronic wounds: A meta-analysis of 11 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing New Collagen Therapies for Wound Healing: A Murine Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking H-Gly-Ala-Hyp-OH: A Comparative Guide to its Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the tripeptide H-Gly-Ala-Hyp-OH against a selection of known bioactive peptides. Due to the limited direct experimental data on this compound, this comparison is based on quantitative data from structurally similar peptides and established bioactive compounds. This approach allows for an informed estimation of its potential antioxidant, anti-inflammatory, and antihypertensive properties.
Comparative Analysis of Bioactive Peptides
The following tables summarize the in vitro bioactivity of comparator peptides. These peptides have been selected based on structural similarity to this compound and their well-documented bioactivities.
Antioxidant Activity
The antioxidant potential of peptides is crucial in combating oxidative stress implicated in numerous chronic diseases. The data below presents the 50% inhibitory concentration (IC50) values from common antioxidant assays. A lower IC50 value indicates higher antioxidant activity.
| Peptide/Compound | DPPH Radical Scavenging IC50 (mg/mL) | ABTS Radical Scavenging IC50 (mg/mL) | Reference Peptides/Compounds |
| This compound (Predicted) | - | - | - |
| Leu-Hyp | 23.6% inhibition (at unspecified concentration) | 57.8% inhibition (at unspecified concentration) | Hydroxyproline-containing dipeptide[1] |
| Ile-Hyp | - | 57.7% inhibition (at unspecified concentration) | Hydroxyproline-containing dipeptide[1] |
| Chinese Chestnut Peptides | 18.21 ± 0.40 | 15.35 ± 0.04 | Food-derived antioxidant peptides[2] |
| Bactrian Camel Milk Peptides | 6.6 ± 0.03 | 7.8 ± 0.09 | Food-derived antioxidant peptides[2] |
| Ascorbic Acid (Vitamin C) | - | 0.0062 ± 0.0001 | Standard Antioxidant[2] |
| Trolox | - | 0.014 ± 0.003 | Standard Antioxidant |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. The ability of peptides to modulate inflammatory responses, such as inhibiting nitric oxide (NO) production and pro-inflammatory cytokines (TNF-α, IL-6), is a critical indicator of their therapeutic potential.
| Peptide/Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of TNF-α & IL-6 | Reference Peptides/Compounds |
| This compound (Predicted) | - | - | - |
| Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro | Stimulates NO synthesis in endothelial cells (potential vasodilation) | - | Octapeptide containing Gly-Ala-Hyp sequence |
| Calcitonin Gene-Related Peptide (CGRP) | Suppresses NO generation in activated macrophages | - | Neuropeptide with anti-inflammatory properties |
| Dexamethasone | Inhibits iNOS expression and NO production | - | Glucocorticoid with potent anti-inflammatory effects |
| Curcumin | Downregulates iNOS expression | Reduces TNF-α and IL-1β | Phytochemical with anti-inflammatory activity |
Antihypertensive Activity (ACE Inhibition)
Inhibition of the angiotensin-converting enzyme (ACE) is a primary mechanism for controlling hypertension. The IC50 values below represent the concentration of a peptide required to inhibit 50% of ACE activity.
| Peptide | ACE Inhibition IC50 (µM) | Reference Peptides |
| This compound (Predicted) | - | - |
| Leu-Hyp-Gly | 5.5 | X-Hyp-Gly type tripeptide |
| Ile-Hyp-Gly | 9.4 | X-Hyp-Gly type tripeptide |
| Val-Hyp-Gly | 12.8 | X-Hyp-Gly type tripeptide |
| Leu-Gly-Pro | 0.72 | Tripeptide from Alaskan pollack skin |
| Gly-Leu-Pro | 1.62 | Tripeptide from Alaskan pollack skin |
| Gly-Pro-Leu | 2.65 | Tripeptide from Alaskan pollack skin |
| Val-Leu-Ile-Val-Pro | 1.69 ± 0.17 | Pentapeptide from soybean glycinin |
| Captopril | - | Synthetic ACE inhibitor drug |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the validation and comparison of this compound's bioactivity.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test peptide (this compound) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the peptide or standard solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test peptide or a standard (e.g., Trolox) at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.
-
Pre-treat the cells with various concentrations of the test peptide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Antihypertensive Activity Assay: ACE (Angiotensin-Converting Enzyme) Inhibition Assay
-
Principle: This assay determines the ability of a peptide to inhibit the activity of ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II. The assay often uses a synthetic substrate, such as Hippuryl-His-Leu (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically or by HPLC.
-
Protocol:
-
Prepare a solution of ACE from rabbit lung or bovine lung.
-
Prepare solutions of the substrate HHL and the test peptide at various concentrations. A known ACE inhibitor like Captopril is used as a positive control.
-
Pre-incubate the ACE solution with the test peptide or control for a short period.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the hippuric acid produced using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the hippuric acid in a suitable buffer.
-
Measure the absorbance of hippuric acid at 228 nm or quantify it using reverse-phase HPLC.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.
References
Assessing the Specificity of H-Gly-Ala-Hyp-OH Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding specificity of the collagen-derived tripeptide H-Gly-Ala-Hyp-OH. Due to the limited availability of direct binding data for this specific peptide, this document leverages data from the closely related and extensively studied tripeptide, H-Gly-Pro-Hyp-OH (GPO), as a primary reference for assessing potential receptor interactions. The binding characteristics are compared with other collagen-derived peptides and their interactions with key collagen receptors, namely Glycoprotein VI (GPVI) and integrins.
Executive Summary
Collagen-derived peptides are known to possess a range of biological activities, mediated primarily through their interaction with specific cell surface receptors. The tripeptide this compound is a fragment of collagen, and its potential to bind to collagen receptors is of significant interest in drug development and regenerative medicine. This guide explores the binding affinity and specificity of analogous peptides, providing a framework for assessing this compound. The primary receptors for collagenous peptides are Glycoprotein VI (GPVI), a key platelet receptor, and several integrins, which are crucial for cell adhesion and signaling.
Comparative Receptor Binding Affinity
| Peptide/Ligand | Receptor | Method | Affinity (Kd) | Reference |
| Collagen-Related Peptide (CRP) (contains (GPO)10) | Glycoprotein VI (GPVI)-Fc2 | SPR | 5.0 x 10-6 M | [1] |
| GPO-1 (single GPO-containing triple-helical peptide) | Glycoprotein VI (GPVI)-Fc2 | SPR | 2.4 x 10-5 M | [1] |
| Human Type I Collagen | Glycoprotein VI (GPVI)-Fc2 | SPR | 1.1 x 10-5 M | [1] |
| Type I Collagen | Integrin α2 A-domain | SPR | ~10 µM | [2] |
| GVMGFO-containing peptide | Discoidin Domain Receptor 2 (DDR2) | SPR | High Affinity (qualitative) | [3] |
| GROGER-containing peptide | Integrin α1 I-domain & α2 I-domain | ELISA | High Affinity (qualitative) |
Note: The binding affinity of this compound is anticipated to be influenced by the substitution of Proline with Alanine. This change may alter the peptide's conformation and its interaction with the receptor's binding pocket. Further experimental validation is necessary to determine the precise binding affinity.
Key Collagen Receptors and Ligand Specificity
Glycoprotein VI (GPVI)
GPVI is a major signaling receptor for collagen on platelets. Its activation is crucial for collagen-induced platelet aggregation and thrombus formation. The binding of collagen and collagen-related peptides to GPVI is highly specific to the Gly-Pro-Hyp (GPO) sequence. Studies have shown that peptides with repeating GPO sequences are potent platelet agonists, and this activity is mediated through GPVI. The interaction is unique, as the GPO sequence is common in collagens but rare in other proteins.
Integrins
Integrins are a family of transmembrane receptors that mediate cell-matrix adhesion. Several integrins, including α1β1 and α2β1, function as collagen receptors. The binding of integrins to collagen is often mediated by specific recognition motifs within the collagen sequence, most notably the GXX'GER motif (where X and X' can be various amino acids). The GFOGER sequence has been identified as a high-affinity binding site for both α1β1 and α2β1 integrins. While hydroxyproline in the O position contributes to high-affinity binding, its presence is not always strictly required for recognition by all integrin types.
Discoidin Domain Receptors (DDRs)
DDR1 and DDR2 are receptor tyrosine kinases that are activated by triple-helical collagen. The binding of DDR2 to collagen has been mapped to specific sequences, with GVMGFO identified as a minimal required sequence.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd) of the peptide-receptor interaction.
Methodology:
-
Immobilization of the Receptor:
-
The purified receptor (e.g., recombinant GPVI-Fc or integrin ectodomain) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The receptor, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are blocked by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of the peptide ligand (e.g., this compound or a control peptide) are prepared in a suitable running buffer (e.g., HBS-EP buffer).
-
The peptide solutions are injected sequentially over the sensor surface at a constant flow rate.
-
The association of the peptide to the immobilized receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-receptor complex.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The kinetic parameters (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the peptide-receptor interaction.
Methodology:
-
Sample Preparation:
-
The purified receptor and peptide are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of the receptor and peptide solutions are accurately determined. Typically, the receptor solution is placed in the sample cell and the peptide solution in the injection syringe. The concentration of the peptide in the syringe should be 10-20 times higher than the receptor concentration in the cell.
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
The sample cell is loaded with the receptor solution, and the injection syringe is filled with the peptide solution.
-
A series of small injections of the peptide solution are titrated into the receptor solution with constant stirring.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, a plot of heat change per injection versus time, is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two reactants.
-
The binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the analysis software.
-
This fitting yields the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Signaling Pathways and Experimental Workflows
To visualize the potential downstream effects of this compound binding and the experimental approach to assess its specificity, the following diagrams are provided.
Caption: Experimental workflow for assessing receptor binding specificity.
References
- 1. Structural and Interaction Analysis of Glycoprotein VI-binding Peptide Selected from a Phage Display Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple binding sites in collagen type I for the integrins alpha1beta1 and alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of high affinity binding motifs for the discoidin domain receptor DDR2 in collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Gly-Ala-Hyp-OH and Its Analogs in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the tripeptide H-Gly-Ala-Hyp-OH and its structurally similar analogs. While direct experimental data for this compound is not extensively available in current literature, its identity as a collagen-derived tripeptide fragment suggests potential biological activities analogous to well-characterized collagen peptides. This comparison, therefore, leverages data from its close analogs, primarily H-Gly-Pro-Hyp-OH (GPH), to infer its potential functions and offer a baseline for future research.
Introduction to this compound and Its Analogs
This compound is a tripeptide composed of Glycine, Alanine, and Hydroxyproline. As a fragment of collagen, the most abundant protein in the extracellular matrix, it is postulated to play a role in skin health and tissue regeneration. Its analogs, particularly H-Gly-Pro-Hyp-OH, have been more extensively studied and are known to exhibit various biological activities, including the stimulation of collagen synthesis and fibroblast proliferation. Another relevant analog is the permutated tripeptide Ala-Hyp-Gly, which has been shown to cyclize into cyclo(Ala-Hyp), a form with high oral bioavailability[1][2]. The dipeptide H-Hyp-Gly-OH also demonstrates bioactivity by promoting fibroblast growth[3][4].
Comparative Biological Activities
The biological activities of this compound and its analogs are primarily centered on their effects on skin cells, particularly fibroblasts, which are responsible for synthesizing collagen and other extracellular matrix components.
Fibroblast Proliferation
Collagen-derived peptides are known to influence fibroblast proliferation, a key process in wound healing and skin regeneration. The analog H-Gly-Pro-Hyp-OH has been shown to significantly enhance the growth of fibroblasts.
| Peptide | Concentration | Effect on Fibroblast Proliferation | Reference |
| H-Gly-Pro-Hyp-OH | 0 - 1000 nmol/mL | Dose-dependent enhancement of fibroblast growth on collagen gel. | [5] |
| H-Hyp-Gly-OH | Not specified | Promotes the growth of mouse primary fibroblasts on collagen gel. |
Collagen Synthesis
A critical function of these peptides is the stimulation of collagen synthesis, which contributes to maintaining the skin's structural integrity and elasticity. H-Gly-Pro-Hyp-OH is a potent stimulator of type I collagen synthesis.
| Peptide | Effect on Collagen Synthesis | Reference |
| H-Gly-Pro-Hyp-OH | Increased the activity of fibroblasts to synthesize type I collagen by 400%. |
Signaling Pathways
The biological effects of H-Gly-Pro-Hyp-OH are mediated, at least in part, through the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular growth, differentiation, and extracellular matrix production.
Oral Bioavailability and Metabolism
The oral bioavailability of small peptides is a crucial factor for their development as therapeutics or nutraceuticals. The analog Ala-Hyp-Gly can be converted into the cyclic dipeptide cyclo(Ala-Hyp) through heating, which exhibits markedly higher absorption into the bloodstream compared to linear oligopeptides.
| Peptide/Metabolite | Maximum Plasma Concentration (Cmax) (µg/mL) | Area Under the Curve (AUC0–6 h) (µg mL–1 h–1) | Reference |
| Pro-Hyp | 0.118 | 0.065 - 0.431 | |
| cyclo(Ala-Hyp) | 0.748 | Not specified | |
| cyclo(Leu-Hyp) | 1.495 | Not specified |
Experimental Protocols
Fibroblast Proliferation Assay
This protocol outlines a typical method for assessing the effect of peptides on fibroblast proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H-Gly-Ala-Hyp-OH in Cell Signaling for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of small bioactive peptides is critical for innovation. This guide provides a comprehensive comparison of H-Gly-Ala-Hyp-OH, a collagen-derived tripeptide, with its more extensively studied counterparts, primarily Gly-Pro-Hyp (GPH) and Pro-Hyp (PH). We delve into their validated roles in cell signaling, supported by experimental data, and provide detailed protocols for key assays.
Unveiling the Bioactivity: this compound and Its Alternatives
This compound is a tripeptide sequence found within the collagen triple helix. While research on this specific peptide is less extensive than on other collagen fragments, its constituent amino acids and similarity to other bioactive peptides suggest a role in modulating the extracellular matrix (ECM) and influencing cell behavior, particularly of fibroblasts.
In contrast, Gly-Pro-Hyp is the most abundant tripeptide in collagen and has been the subject of numerous studies. It is known to be absorbed into the bloodstream intact after oral ingestion of hydrolyzed collagen and to exert several biological effects. Pro-Hyp, a dipeptide, is also a key bioactive component derived from collagen degradation.
Comparative Analysis of Bioactive Peptides
The following tables summarize the available quantitative data for this compound and its common alternatives. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.
Table 1: Comparison of Inhibitory Activity on Matrix Metalloproteinases (MMPs)
| Peptide/Compound | Target MMP | IC50 Value | Source |
| Peptide containing Gly-Ala-Hyp (P713) | MMP-2 | ~30 µM | [1][2] |
| Gly-Pro-Hyp | MMP-1, MMP-3 | Reduction in expression | Indirect evidence |
| Batimastat (Broad-spectrum MMP inhibitor) | MMP-1, MMP-2, MMP-9 | Low nM range | Published literature |
Table 2: Comparison of Effects on Fibroblast Function
| Peptide | Effect | Concentration | Cell Type | Source |
| Pro-Hyp | Increased proliferation | 200 µM | Mouse skin fibroblasts on collagen gel | [3] |
| Gly-Pro-Hyp | Increased proliferation | Not specified | Dermal fibroblasts | [4] |
| Pro-Hyp and Hyp-Gly mixture | Enhanced growth | 100 µM each | Mouse skin fibroblasts on collagen gel | [5] |
| This compound | Not explicitly quantified | - | - | - |
Signaling Pathways and Experimental Workflows
The bioactivity of these peptides is often mediated through established cell signaling pathways. For instance, collagen-derived peptides are known to influence the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis.
Caption: TGF-β signaling pathway, a target for collagen-derived peptides.
A typical workflow for validating and comparing the bioactivity of peptides like this compound is outlined below.
Caption: General workflow for comparing bioactive peptides.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the bioactivity of this compound and its alternatives.
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Peptides (this compound, Gly-Pro-Hyp, etc.) dissolved in sterile PBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5,000 cells/well in DMEM with 10% FBS and incubate for 24 hours.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of the peptides (e.g., 10, 50, 100, 200 µM) for 48 hours. Include a vehicle control (PBS) and a positive control (e.g., FGF-2).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Collagen Synthesis Assay (Sirius Red Staining)
This method quantifies the amount of collagen produced by fibroblasts.
Materials:
-
HDFs
-
24-well plates
-
Peptides
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.05 M HCl
-
0.5 M NaOH
-
Spectrophotometer
Protocol:
-
Seed HDFs in 24-well plates and grow to confluence.
-
Treat the cells with peptides in serum-free DMEM for 72 hours.
-
Wash the cell layer twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the plates with 0.05 M HCl to remove unbound dye.
-
Elute the bound dye with 0.5 M NaOH.
-
Measure the absorbance of the eluted dye at 540 nm.
-
Quantify the collagen content using a standard curve prepared with known concentrations of collagen.
MMP-2 Inhibition Assay (Gelatin Zymography)
This technique detects the activity of gelatinases like MMP-2.
Materials:
-
Conditioned medium from peptide-treated HDFs
-
SDS-PAGE gels containing 0.1% gelatin
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture HDFs and treat with peptides for 48 hours.
-
Collect the conditioned medium.
-
Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands will appear where MMP-2 has degraded the gelatin. Quantify the band intensity using densitometry.
Conclusion
While this compound is a component of collagen, its specific role in cell signaling is an emerging area of research. In contrast, Gly-Pro-Hyp and Pro-Hyp are well-documented for their positive effects on skin health through the stimulation of fibroblast proliferation and collagen synthesis, as well as the modulation of MMP activity. The available data suggests that peptides containing the Gly-Ala-Hyp motif can inhibit MMP-2 activity. Further direct comparative studies are necessary to fully elucidate the relative potency and specific mechanisms of this compound in cell signaling. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, which will be invaluable for the development of novel therapeutics in tissue regeneration and dermatology.
References
- 1. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Regenerative Potential: A Comparative Analysis of H-Gly-Ala-Hyp-OH and Other Tripeptides in Skin Regeneration
In the intricate landscape of regenerative medicine and dermatology, tripeptides have emerged as potent signaling molecules with the ability to modulate cellular behavior and promote tissue repair. Among these, H-Gly-Ala-Hyp-OH and other collagen-derived tripeptides are gaining significant attention for their role in skin regeneration. This guide provides a comprehensive comparison of the efficacy of this compound versus other notable tripeptides, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy of Tripeptides in Skin Regeneration
The regenerative capacity of tripeptides is often evaluated through their ability to stimulate fibroblast activity, enhance collagen synthesis, and accelerate wound closure. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative perspective on their performance.
Table 1: In Vitro Efficacy of Various Tripeptides
| Tripeptide | Assay | Key Findings |
| Gly-Pro-Hyp (GPH) | Fibroblast Proliferation & Migration | Stimulates the growth of skin fibroblasts.[1] Shows chemotactic activity on skin fibroblasts.[1] |
| Collagen Synthesis | Upregulates type I collagen, elastin, and hyaluronic acid.[2] | |
| GHK-Cu | Fibroblast Migration & Recovery | In L929 cells, wound closure reached 83% at 12 hours and 96% at 24 hours.[3] In PAM212 cells, wound closure was 87% at 24 hours.[3] |
| Collagen Synthesis | Stimulates collagen synthesis in cultured fibroblasts. | |
| Palmitoyl Tripeptide-1 | Collagen Synthesis | Stimulates the synthesis of collagen, elastin, and hyaluronic acid. |
| Gly-3Hyp-4Hyp | Fibroblast Migration | Exhibits chemotactic activity on skin fibroblasts. |
Table 2: In Vivo Efficacy of Various Tripeptides
| Tripeptide | Model | Key Findings |
| Collagen Tripeptide (CTP) | UVB-exposed Hairless Mice | Significantly reduced wrinkle formation, skin thickening, and transepidermal water loss (TEWL). Increased skin hydration, hydroxyproline content, and skin elasticity. |
| GHK-Cu Nanoparticles | S. aureus-infected Mouse Models | Wound closure reached 96% for GHK-AgNPs and 94% for GHK-Cu-AgNPs by Day 11. Showed improved tissue regeneration, increased epidermal thickness, and greater collagen deposition. |
| Topical Collagen Tripeptide | Human Clinical Study (4 weeks) | Significant increase in skin density (55.66 to 59.67). Significant increase in skin surface elasticity (0.81 to 0.83). Significant reduction in advanced glycation end products (AGEs) accumulation (2.26 to 2.16 AU). |
Mechanisms of Action and Signaling Pathways
Tripeptides exert their regenerative effects by interacting with specific cellular receptors and activating downstream signaling cascades.
-
This compound (as part of Collagen Tripeptides): The bioactive component, Gly-Pro-Hyp (GPH), is a key player in collagen synthesis. It is believed to act as a signaling molecule that triggers tissue repair responses. GPH engages fibroblast receptors and activates pathways like TGF-β/Smad and MAPK/ERK, leading to the upregulation of extracellular matrix (ECM) components such as type I collagen, elastin, and hyaluronic acid.
Caption: GPH signaling pathway in fibroblasts.
-
GHK-Cu: This tripeptide, complexed with copper, demonstrates a broad range of activities. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates metalloproteinases and their inhibitors, and attracts immune and endothelial cells to the injury site. It can up- and down-regulate thousands of human genes, effectively resetting the cellular environment to a healthier state.
-
Other Tripeptides: Other tripeptides like Palmitoyl tripeptide-3 stimulate collagen synthesis through the TGF-β pathway. Some, like those found in TriHex Technology®, are believed to help remove damaged matrix components, creating a more favorable environment for regeneration.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of tripeptides in skin regeneration.
1. In Vitro Fibroblast Migration (Scratch) Assay
-
Objective: To assess the ability of a tripeptide to promote the migration of fibroblasts, mimicking the cell recruitment phase of wound healing.
-
Methodology:
-
Human dermal fibroblasts are cultured in a multi-well plate until a confluent monolayer is formed.
-
A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
The cells are washed with a phosphate-buffered saline (PBS) solution to remove dislodged cells.
-
A culture medium containing the test tripeptide at various concentrations is added to the wells. A control group receives a medium without the tripeptide.
-
The plate is incubated, and images of the scratch are captured at regular intervals (e.g., 0, 12, and 24 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point.
-
Caption: Workflow for a scratch assay.
2. In Vivo Wound Healing Model
-
Objective: To evaluate the efficacy of a tripeptide in promoting wound closure and tissue regeneration in a living organism.
-
Methodology:
-
Animal models, such as mice or rats, are used in accordance with ethical guidelines.
-
A full-thickness excisional wound is created on the dorsal side of the animal.
-
The test tripeptide, often formulated in a topical cream or hydrogel, is applied to the wound. A control group receives the vehicle without the tripeptide.
-
The wound area is measured and photographed daily or at set intervals.
-
The percentage of wound closure is calculated over time.
-
At the end of the study period, tissue samples from the wound site are collected for histological analysis to assess parameters like re-epithelialization, collagen deposition, and inflammation.
-
3. Collagen Synthesis Assay
-
Objective: To quantify the amount of new collagen produced by fibroblasts in response to tripeptide treatment.
-
Methodology:
-
Human dermal fibroblasts are cultured in a multi-well plate.
-
The cells are treated with the test tripeptide at various concentrations for a specified period (e.g., 48-72 hours).
-
The amount of newly synthesized collagen can be measured using several techniques:
-
Sirius Red Staining: The culture supernatant or cell lysate is stained with Sirius Red, a dye that specifically binds to collagen. The amount of bound dye is then quantified spectrophotometrically.
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA kit specific for pro-collagen type I is used to measure the concentration of secreted pro-collagen in the culture medium.
-
Immunofluorescence: Cells are fixed and stained with an antibody against collagen type I. The fluorescence intensity, which correlates with the amount of collagen, is then visualized and quantified using a fluorescence microscope.
-
-
Conclusion
The available evidence strongly suggests that tripeptides, including this compound and others like GHK-Cu, are highly effective in promoting skin regeneration. While this compound, through its constituent GPH, demonstrates a targeted mechanism on fibroblast activation and ECM synthesis, other tripeptides like GHK-Cu exhibit a broader range of activities, including immunomodulatory and gene-regulating effects. The choice of a specific tripeptide for therapeutic or cosmetic applications will depend on the desired biological outcome, whether it be targeted collagen boosting, comprehensive wound healing, or anti-inflammatory action. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these promising regenerative molecules.
References
- 1. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling H-Gly-Ala-Hyp-OH
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended equipment when handling H-Gly-Ala-Hyp-OH.
| PPE Category | Item | Specification | Rationale |
| Eye and Face | Safety Goggles | ANSI Z87.1 approved, tightly fitting with side-shields. | Protects eyes from accidental splashes or aerosols of the peptide in solid or solution form.[1][2] |
| Hand | Disposable Gloves | Chemical-resistant, such as nitrile or latex. | Prevents direct skin contact with the compound.[1][2][3] |
| Body | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Dust Mask (N95/P1) | Recommended when handling the powder form. | Minimizes the risk of inhaling fine particles, especially when weighing or transferring the solid. |
Operational Plan: Step-by-Step Handling
A structured approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment and ensuring the integrity of the compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Ensure that safety showers and eyewash stations are readily accessible.
-
Prepare all necessary equipment and reagents in advance to minimize movement and the potential for spills.
2. Weighing and Reconstitution:
-
When weighing the solid (often a white to off-white powder), do so in an area with minimal air currents to prevent dispersal.
-
For reconstitution, slowly add the desired solvent to the solid to avoid splashing. If using water, the resulting solution may need to be sterilized with a 0.22 μm filter for certain applications.
3. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid form.
-
Avoid direct contact, inhalation, and ingestion.
4. Storage:
-
Store the solid compound at 4°C, protected from light.
-
For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light. Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to institutional and regulatory standards.
-
Solid Waste: Place excess solid peptide and any contaminated items (e.g., weigh boats, pipette tips) into a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing the peptide in a designated and appropriately labeled waste container. While some simple aqueous solutions of similar peptides may be suitable for drain disposal with copious amounts of water, it is imperative to consult and follow your institution's specific guidelines on aqueous waste.
-
Contaminated PPE: Dispose of used gloves and other contaminated personal protective equipment in the appropriate laboratory waste stream.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
